molecular formula C25H38N7O18P3S-4 B15547177 D-3-hydroxybutyryl-CoA

D-3-hydroxybutyryl-CoA

Cat. No.: B15547177
M. Wt: 849.6 g/mol
InChI Key: QHHKKMYHDBRONY-LRJFFYKASA-J
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Description

D-3-hydroxybutyryl-CoA is a useful research compound. Its molecular formula is C25H38N7O18P3S-4 and its molecular weight is 849.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H38N7O18P3S-4

Molecular Weight

849.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/p-4/t13?,14-,18-,19-,20?,24-/m1/s1

InChI Key

QHHKKMYHDBRONY-LRJFFYKASA-J

Origin of Product

United States

Foundational & Exploratory

The Central Role of D-3-Hydroxybutyryl-CoA in Ketone Body Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-3-hydroxybutyryl-CoA in the intricate dance of ketone body metabolism. As a key intermediate, its synthesis and fate are tightly regulated, influencing cellular energy homeostasis and signaling pathways. This document provides a comprehensive overview of its metabolic context, quantitative data on relevant enzymes and metabolites, detailed experimental protocols, and visual representations of the core signaling and experimental workflows.

This compound: At the Crossroads of Ketogenesis and Fatty Acid Oxidation

This compound is a chiral molecule that serves as a crucial intermediate in two major metabolic pathways: the synthesis of ketone bodies (ketogenesis) and the breakdown of fatty acids (β-oxidation). Its D-isomer is specifically involved in the ketogenesis pathway.

Synthesis of this compound:

The formation of this compound is a critical step in the generation of ketone bodies, which are vital energy sources for extrahepatic tissues, particularly the brain, during periods of fasting, prolonged exercise, or low carbohydrate intake.[1] The synthesis primarily occurs in the mitochondria of liver cells and involves the following key enzymatic reactions:

  • Thiolase (Acetyl-CoA C-acetyltransferase, ACAT): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • HMG-CoA Synthase (Hydroxymethylglutaryl-CoA Synthase): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is a key regulatory step in ketogenesis.[2]

  • HMG-CoA Lyase: HMG-CoA is cleaved to yield acetoacetate (B1235776) and acetyl-CoA.

  • D-β-Hydroxybutyrate Dehydrogenase (BDH1): Acetoacetate is reversibly reduced to D-β-hydroxybutyrate, a reaction that is dependent on the mitochondrial NADH/NAD+ ratio. While this reaction directly produces the ketone body D-β-hydroxybutyrate, the CoA-ester form, this compound, is an intermediate in the reverse reaction during ketolysis in extrahepatic tissues. It's important to note that in the context of fatty acid β-oxidation, the L-isomer, L-3-hydroxyacyl-CoA, is the intermediate.

Degradation and Utilization:

In extrahepatic tissues such as the heart, skeletal muscle, and brain, ketone bodies are utilized as an energy source through a process called ketolysis.[3] D-β-hydroxybutyrate is first oxidized back to acetoacetate by BDH1. Acetoacetate is then activated to its CoA ester, acetoacetyl-CoA, by the enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT) , which is notably absent in the liver, preventing a futile cycle of ketone body synthesis and degradation in the same organ.[4] Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which can enter the citric acid cycle for ATP production.

Quantitative Data in Ketone Body Metabolism

The concentrations of ketone bodies and the kinetic properties of the enzymes involved in their metabolism are highly dynamic and depend on the physiological state of the organism.

Table 1: Plasma Ketone Body Concentrations in Different Metabolic States
Metabolic Stateβ-Hydroxybutyrate (mmol/L)Acetoacetate (mmol/L)β-Hydroxybutyrate / Acetoacetate Ratio
Normal (post-absorptive) < 0.5< 0.1~1:1
Prolonged Fasting (several days) 6 - 81 - 26:1 to 10:1[1][5]
Diabetic Ketoacidosis (DKA) > 3.0 (can exceed 25)1.16 - 6.083:1 to 10:1[6][7][8][9]
Nutritional Ketosis 0.5 - 3.0VariableVariable

Note: Values can vary significantly between individuals and depend on the duration and severity of the condition.

Table 2: Kinetic Parameters of Key Human Enzymes in Ketone Body Metabolism
EnzymeSubstrateK_m_V_max_Tissue Location
D-β-Hydroxybutyrate Dehydrogenase (BDH1) D-β-hydroxybutyrate~1.2 mM-Liver, Heart, Kidney, Brain[10]
Acetoacetate~0.3 mM-
Succinyl-CoA:3-ketoacid CoA transferase (SCOT) Acetoacetate~0.2 mM-Heart, Kidney, Brain (absent in liver)[11]
Succinyl-CoA~0.1 mM-
Mitochondrial HMG-CoA Synthase (HMGCS2) Acetyl-CoA~0.1 mM-Liver
Acetoacetyl-CoA~0.01 mM-

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, etc.) and the specific isoform of the enzyme. The values presented are approximate and for illustrative purposes.

Signaling Pathways Regulating this compound Metabolism

The synthesis and utilization of ketone bodies, and thus the flux through this compound, are under tight hormonal and metabolic control. The key signaling pathways are depicted below.

Hormonal Regulation of Ketogenesis

Hormonal_Regulation_of_Ketogenesis Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + HMGCS2 Mitochondrial HMG-CoA Synthase (HMGCS2) Insulin->HMGCS2 - Glucagon Glucagon Glucagon->ACC - Glucagon->HMGCS2 + (via FOXA2) MalonylCoA Malonyl-CoA ACC->MalonylCoA produces CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 - FattyAcidOxidation Fatty Acid β-Oxidation CPT1->FattyAcidOxidation + AcetylCoA Acetyl-CoA FattyAcidOxidation->AcetylCoA produces AcetylCoA->HMGCS2 substrate Ketogenesis Ketogenesis HMGCS2->Ketogenesis rate-limiting step

Hormonal control of ketogenesis.

Caption: Insulin suppresses ketogenesis by activating acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, an inhibitor of fatty acid transport into the mitochondria. Glucagon has the opposite effect, promoting fatty acid oxidation and upregulating HMG-CoA synthase.[2][12][13]

AMPK and PPARα Signaling in Ketogenesis

AMPK_PPARa_Ketogenesis LowEnergy Low Energy State (High AMP/ATP ratio) AMPK AMP-activated Protein Kinase (AMPK) LowEnergy->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits PPARa Peroxisome Proliferator-Activated Receptor α (PPARα) AMPK->PPARa activates MalonylCoA Malonyl-CoA ACC->MalonylCoA produces CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 inhibits Ketogenesis Ketogenesis CPT1->Ketogenesis enables fatty acid entry for oxidation FattyAcids Fatty Acids FattyAcids->PPARa activates PPRE PPAR Response Element (PPRE) PPARa->PPRE binds to KetogenicGenes Ketogenic Genes (e.g., HMGCS2, BDH1) PPRE->KetogenicGenes upregulates transcription KetogenicGenes->Ketogenesis promote InVivo_Ketone_Turnover AnimalModel Animal Model (e.g., fasted or diabetic) TracerInfusion Primed, Continuous Infusion of Stable Isotope-Labeled Ketone Body (e.g., [13C]acetoacetate) AnimalModel->TracerInfusion BloodSampling Serial Blood Sampling TracerInfusion->BloodSampling SampleProcessing Plasma Separation and Derivatization BloodSampling->SampleProcessing GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis SampleProcessing->GCMS DataAnalysis Calculation of Ketone Body Appearance and Disappearance Rates (Turnover) GCMS->DataAnalysis Hepatocyte_Ketogenesis_Workflow Culture Culture Primary Hepatocytes Treatment Treat with Fatty Acid Substrate (e.g., Oleate-BSA complex) +/- Hormones/Drugs Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation SampleCollection Collect Culture Supernatant Incubation->SampleCollection Assay Measure β-Hydroxybutyrate Concentration (e.g., colorimetric assay) SampleCollection->Assay Normalization Normalize to Protein Content or Cell Number Assay->Normalization

References

An In-depth Technical Guide to the Discovery and History of D-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3-hydroxybutyryl-CoA is a pivotal intermediate in ketone body metabolism, situated at the crossroads of fatty acid oxidation and the synthesis of alternative energy sources for extrahepatic tissues. Its discovery was not a singular event but rather the culmination of foundational research in fatty acid catabolism and ketogenesis throughout the mid-20th century. This guide provides a comprehensive overview of the historical context of its discovery, its central role in metabolic pathways, detailed experimental protocols for its study, and quantitative data regarding the enzymes that govern its turnover.

Discovery and History

The story of this compound is intrinsically linked to the elucidation of fatty acid β-oxidation and ketogenesis. While ketone bodies (acetoacetate, D-3-hydroxybutyrate, and acetone) were identified in the 19th century, the enzymatic steps and the intermediates involved were a puzzle for decades.

The intellectual groundwork was laid by Franz Knoop's β-oxidation theory in the early 1900s. However, the key players remained unknown until the discovery of Coenzyme A (CoA) by Fritz Lipmann in the 1940s, for which he shared the Nobel Prize in Physiology or Medicine in 1953. This discovery unlocked the ability to understand how fatty acids were activated and metabolized.

The 1950s were a golden era for this field. The work of pioneers like Feodor Lynen , Otto Wieland , Albert Lehninger , David E. Green , and Salih J. Wakil was instrumental. While a single publication announcing the "discovery" of this compound is not apparent, its existence and structure were definitively established through the characterization of the enzymes that synthesize and degrade it.

Key conceptual steps included:

  • 1953: Lehninger and Greville described the enzymatic oxidation of D-β-hydroxybutyrate to acetoacetate (B1235776) by a dehydrogenase from mitochondria, pointing to a reversible reaction involving a high-energy intermediate.

  • 1955: Wakil published on D(-)-β-Hydroxybutyryl CoA dehydrogenase, further cementing the role of the CoA derivative in this reaction.

  • 1955-1957: The work of J. R. Stern and the laboratory of Feodor Lynen clarified the stereospecificity of the enzymes involved, distinguishing between the L- and D-isomers and establishing that this compound was the intermediate in ketone body metabolism, while L-3-hydroxybutyryl-CoA was the intermediate in the canonical β-oxidation spiral.

This period was characterized by the purification of mitochondrial enzymes and the demonstration of their specific activities, which collectively defined this compound as a distinct metabolic intermediate.

Metabolic Pathways Involving this compound

This compound is a central molecule in two key mitochondrial pathways: ketogenesis in the liver and ketolysis in extrahepatic tissues.

Ketogenesis (Hepatic Mitochondria)

During periods of low glucose availability, such as fasting, starvation, or a ketogenic diet, the liver ramps up fatty acid oxidation. This produces a large amount of acetyl-CoA, which exceeds the capacity of the citric acid cycle. The excess acetyl-CoA is shunted into ketogenesis.

Ketogenesis cluster_ketogenesis Ketogenesis (Liver) cluster_ketolysis Ketolysis (Extrahepatic Tissues) acetyl_coa_1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa_1->acetoacetyl_coa Thiolase (ACAT1) hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase 2 d3hb_coa This compound acetoacetyl_coa->d3hb_coa BDH1 (reverse) NADH -> NAD+ acetoacetate Acetoacetate hmg_coa->acetoacetate HMG-CoA Lyase d3hb D-3-Hydroxybutyrate (β-Hydroxybutyrate) acetoacetate->d3hb D-β-Hydroxybutyrate Dehydrogenase 1 (BDH1) NADH -> NAD+ invis1 acetoacetate->invis1 acetoacetyl_coa_k Acetoacetyl-CoA acetoacetate->acetoacetyl_coa_k SCOT (Succinyl-CoA -> Succinate) acetoacetate->acetoacetyl_coa_k d3hb_coa->acetoacetyl_coa BDH1 NAD+ -> NADH d3hb->acetoacetate BDH1 NAD+ -> NADH acetyl_coa_2 Acetyl-CoA acetyl_coa_2->hmg_coa coa_sh CoA-SH invis1->acetyl_coa_2 invis2 acetyl_coa_k 2x Acetyl-CoA (To TCA Cycle) acetoacetyl_coa_k->acetyl_coa_k Thiolase (CoA-SH ->) acetoacetyl_coa_k->acetyl_coa_k

Fig. 1: Core Ketogenesis and Ketolysis Pathways.

As illustrated (Fig. 1), two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This is then converted to HMG-CoA and subsequently cleaved to yield acetoacetate, the first ketone body. Acetoacetate can then be reduced to D-3-hydroxybutyrate using NADH, a reaction catalyzed by D-β-hydroxybutyrate dehydrogenase 1 (BDH1). The CoA derivative, this compound, is the direct product of the reverse reaction, where the dehydrogenase oxidizes the hydroxyl group.

Ketolysis (Extrahepatic Tissues)

The liver produces ketone bodies but cannot utilize them because it lacks the enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT). Ketone bodies are therefore exported into the bloodstream for use by other tissues like the brain, heart, and skeletal muscle. In the mitochondria of these tissues, D-3-hydroxybutyrate is oxidized back to acetoacetate by BDH1. Acetoacetate is then activated to acetoacetyl-CoA by SCOT. Finally, thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which enter the citric acid cycle to generate ATP.

Quantitative Data

The primary enzyme responsible for the interconversion of acetoacetyl-CoA and this compound is D-β-hydroxybutyrate dehydrogenase (also known as 3-hydroxybutyrate (B1226725) dehydrogenase or D-3-hydroxyacyl-CoA dehydrogenase). Its kinetic properties have been studied in various organisms.

Enzyme SourceSubstrateK_m_ (μM)V_max_ or k_cat_CofactorReference
Clostridium beijerinckiiAcetoacetyl-CoA14540 μmol min⁻¹ mg⁻¹NADH
Clostridium beijerinckiiNADH8.6540 μmol min⁻¹ mg⁻¹-
Nitrosopumilus maritimus(S)-3-hydroxybutyryl-CoA1998.6 U mg⁻¹NAD+
Pig HeartMedium-chain 3-hydroxyacyl-CoAsLow μM rangeHighest for medium-chain substratesNAD+
Mycobacterium tuberculosis (FadB2)Acetoacetyl-CoA-Catalyzes reverse reaction at pH 5.5-6.5NADH

Table 1: Kinetic Parameters of D-β-Hydroxybutyrate Dehydrogenase and Homologs

During fasting, the metabolic flux in the liver shifts dramatically towards ketogenesis. In humans with non-alcoholic fatty liver disease (NAFLD), it was observed that after an overnight fast, ketogenesis accounted for approximately 77% of acetyl-CoA disposal, compared to 86% in control subjects, indicating a slightly impaired ketogenic response in the fatty liver. While direct measurement of intramitochondrial this compound is technically challenging, fasting is known to elevate the intramitochondrial pools of its precursors, such as long-chain acyl-CoAs.

Experimental Protocols

Spectrophotometric Assay for D-β-Hydroxybutyrate Dehydrogenase Activity

This protocol is adapted from established methods for measuring the NADH-dependent reduction of acetoacetyl-CoA to this compound. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Principle: Acetoacetyl-CoA + NADH + H⁺ ⇌ this compound + NAD⁺

Materials:

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3 at 37°C)

  • NADH Solution (6.4 mM in cold phosphate buffer, prepare fresh)

  • S-Acetoacetyl-CoA Solution (5.4 mM in phosphate buffer, store on ice)

  • Purified enzyme solution or mitochondrial extract

  • Thermostatted spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes (1 cm light path)

Procedure:

  • Set the spectrophotometer to 37°C and the wavelength to 340 nm.

  • Prepare a reaction mixture in a cuvette by adding the following in order:

    • 2.80 mL of 100 mM Potassium Phosphate Buffer

    • 0.05 mL of 5.4 mM S-Acetoacetyl-CoA Solution

    • 0.05 mL of 6.4 mM NADH Solution

  • Mix by inversion and place the cuvette in the spectrophotometer.

  • Equilibrate to 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved (this accounts for any non-enzymatic NADH oxidation).

  • Initiate the reaction by adding a small volume (e.g., 0.01-0.05 mL) of the enzyme solution. The final concentration should be sufficient to produce a linear rate of absorbance change for at least 5 minutes.

  • Immediately mix by inversion and record the decrease in A₃₄₀nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial, linear portion of the curve.

  • A blank reaction containing all components except the substrate (S-Acetoacetyl-CoA) or enzyme should be run to correct for any background activity.

Calculation of Activity: Enzyme Units/mL = (ΔA₃₄₀/min * Total Volume (mL)) / (6.22 * Enzyme Volume (mL)) Where 6.22 is the molar extinction coefficient for NADH at 340 nm (in mM⁻¹cm⁻¹). One unit is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to this compound per minute at pH 7.3 at 37°C.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADH, Acetoacetyl-CoA) mix_reagents Mix Buffer, NADH, and Acetoacetyl-CoA in Cuvette prep_reagents->mix_reagents prep_spectro Set Spectrophotometer (340 nm, 37°C) equilibrate Equilibrate to 37°C & Establish Baseline prep_spectro->equilibrate mix_reagents->equilibrate add_enzyme Initiate Reaction: Add Enzyme Solution equilibrate->add_enzyme record_data Record Decrease in A340nm for 5 min add_enzyme->record_data calc_rate Calculate Rate (ΔA340/min) record_data->calc_rate calc_activity Calculate Enzyme Activity (Units/mL) calc_rate->calc_activity

Fig. 2: Workflow for Spectrophotometric Enzyme Assay.
Chemo-Enzymatic Synthesis of (3R)-3-Hydroxybutyryl-CoA

For studies requiring pure this compound (the (R)-enantiomer), a multi-enzyme cascade provides an effective in vitro synthesis route starting from simple precursors.

Principle: This method uses a series of enzymes to build up the molecule from acetate, culminating in the stereospecific reduction of acetoacetyl-CoA.

Synthesis_Pathway acetate Acetate acetyl_coa Acetyl-CoA acetate->acetyl_coa Acetyl-CoA Synthetase (ACS) ATP, CoA-SH -> AMP, PPi acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase (BktB) r_3hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->r_3hb_coa (R)-3-HB-CoA Dehydrogenase (PhaB) NADPH -> NADP+

Fig. 3: Chemo-Enzymatic Synthesis of (R)-3-Hydroxybutyryl-CoA.

Procedure Outline:

  • Acetyl-CoA Formation: Acetate is converted to acetyl-CoA using Acetyl-CoA Synthetase (ACS) in the presence of ATP and Coenzyme A.

  • Condensation: Two molecules of the newly formed acetyl-CoA are condensed by a β-ketothiolase (e.g., BktB from Cupriavidus necator) to form acetoacetyl-CoA.

  • Stereospecific Reduction: Acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA using an (R)-specific reductase (e.g., PhaB from C. necator) with NADPH as the electron donor.

  • Purification: The final product can be purified from the reaction mixture using ion-exchange chromatography (e.g., Q-Sepharose).

This multi-enzyme, one-pot synthesis allows for the controlled production of the specific D-isomer for use as an analytical standard or as a substrate for further enzymatic studies.

Conclusion

This compound stands as a testament to the power of enzymology in defining metabolic pathways. Its discovery was a critical step in bridging the gap between fatty acid oxidation and the production of ketone bodies, crucial alternative fuels for the body. The methods developed in the mid-20th century to study its enzymatic turnover remain the foundation of modern assays. For researchers in metabolism and drug development, a thorough understanding of the history, biochemistry, and experimental methodologies related to this compound is essential for investigating metabolic disorders such as diabetes, fatty liver disease, and inherited metabolic defects, as well as for exploring the therapeutic potential of ketogenic states.

cellular localization of D-3-hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of D-3-Hydroxybutyryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in several key metabolic pathways, including fatty acid β-oxidation and ketogenesis. Its precise subcellular localization is critical for understanding cellular energy homeostasis and the pathophysiology of metabolic disorders. This technical guide provides a comprehensive overview of the cellular compartments where this compound is found, the metabolic processes it participates in, and the enzymes responsible for its turnover. We also present detailed experimental methodologies for determining its subcellular distribution and summarize the available data to facilitate further research and therapeutic development.

Introduction

This compound is the D-stereoisomer of 3-hydroxybutyryl-CoA, a four-carbon acyl-CoA thioester. It is a crucial metabolic intermediate primarily associated with the breakdown of fatty acids and the synthesis of ketone bodies. Understanding its localization within the cell is fundamental to elucidating the regulation of these pathways and their interplay with other metabolic processes. This guide will delve into the primary subcellular locations of this compound—the mitochondria and peroxisomes—and explore the functional implications of this compartmentalization.

Subcellular Localization of this compound

The metabolism of this compound is predominantly compartmentalized within two organelles: the mitochondria and peroxisomes. This separation allows for the differential regulation and function of the pathways in which it is involved.

  • Mitochondria : The mitochondrial matrix is the principal site for the β-oxidation of short, medium, and long-chain fatty acids in most animal cells.[1][2] During this process, this compound is formed as an intermediate.[1] Mitochondria are also the primary location for ketogenesis, the process of generating ketone bodies from acetyl-CoA, particularly in liver cells.[3] this compound is a precursor in the pathway leading to the ketone body D-β-hydroxybutyrate.

  • Peroxisomes : Peroxisomes are involved in the β-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1][4] Similar to mitochondrial β-oxidation, this process generates this compound as an intermediate. However, the peroxisomal β-oxidation pathway is typically incomplete, and the resulting shorter-chain acyl-CoAs, including this compound, may be transported to the mitochondria for complete oxidation.

  • Cytoplasm : While the primary synthesis and degradation of this compound occur in the mitochondria and peroxisomes, there is evidence to suggest that some related enzymes may have cytosolic localization. However, the concentration of this compound in the cytoplasm is generally considered to be low under normal physiological conditions.

Metabolic Pathways Involving this compound

This compound is a key player in two major metabolic pathways: fatty acid β-oxidation and ketogenesis.

Fatty Acid β-Oxidation

Fatty acid β-oxidation is the catabolic process by which fatty acid molecules are broken down to generate acetyl-CoA, which can then enter the citric acid cycle to produce ATP.[1][5][6] This process occurs in both the mitochondria and peroxisomes. The formation of this compound is a critical step in this pathway, catalyzed by the enzyme enoyl-CoA hydratase, which hydrates a double bond in trans-Δ²-enoyl-CoA.[6] Subsequently, D-3-hydroxyacyl-CoA dehydrogenase oxidizes this compound to acetoacetyl-CoA.[6]

Fatty_Acid_Beta_Oxidation cluster_Mitochondria_Peroxisome Mitochondria / Peroxisome Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase D3_Hydroxybutyryl_CoA This compound Trans_Enoyl_CoA->D3_Hydroxybutyryl_CoA Enoyl-CoA Hydratase Acetoacetyl_CoA Acetoacetyl-CoA D3_Hydroxybutyryl_CoA->Acetoacetyl_CoA D-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA (to TCA Cycle) Acetoacetyl_CoA->Acetyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Acetoacetyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Figure 1: Simplified pathway of fatty acid β-oxidation highlighting this compound.

Ketogenesis

Ketogenesis is the metabolic pathway that produces ketone bodies from fatty acids. This process occurs predominantly in the mitochondria of liver cells, especially during periods of fasting, prolonged exercise, or low carbohydrate intake.[3] Acetoacetyl-CoA, derived from β-oxidation, can be converted to HMG-CoA and then to acetoacetate (B1235776). Acetoacetate can be reduced to form D-β-hydroxybutyrate, a major circulating ketone body. While this compound is not a direct intermediate in the main ketogenic pathway from acetoacetyl-CoA, the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase can interconvert acetoacetate and D-β-hydroxybutyrate, and this compound dehydrogenase acts on the CoA-esterified form.

Ketogenesis cluster_Mitochondria Liver Mitochondria Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase D3_Hydroxybutyryl_CoA This compound Acetoacetyl_CoA->D3_Hydroxybutyryl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase D_BHB D-β-Hydroxybutyrate Acetoacetate->D_BHB 3-Hydroxybutyrate Dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous Decarboxylation D3_Hydroxybutyryl_CoA->Acetoacetyl_CoA

Figure 2: Overview of the ketogenesis pathway and the role of related 3-hydroxybutyryl compounds.

Quantitative Data on Subcellular Distribution

Direct quantitative measurements of this compound concentrations in different subcellular compartments are scarce in the literature. However, the distribution of enzymes involved in its metabolism can serve as a proxy for its localization.

EnzymeSubcellular LocalizationPredominant LocationReference(s)
Acyl-CoA Dehydrogenases (Short, Medium, Long-chain)MitochondriaMitochondria[7]
Very-Long-Chain Acyl-CoA DehydrogenasePeroxisomesPeroxisomes[1]
Enoyl-CoA HydrataseMitochondria, PeroxisomesMitochondria[8]
D-3-Hydroxyacyl-CoA DehydrogenaseMitochondria, PeroxisomesMitochondria
β-KetothiolaseMitochondria, PeroxisomesMitochondria[2]
HMG-CoA SynthaseMitochondria, CytosolMitochondria[9]
HMG-CoA LyaseMitochondriaMitochondria[9]

This table summarizes the primary locations of key enzymes involved in this compound metabolism based on proteomic and enzymatic activity studies.

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular distribution of metabolites like this compound is technically challenging. Non-aqueous fractionation (NAF) is considered a gold-standard method for this purpose as it minimizes the leakage of metabolites from organelles.[10][11][12]

Non-Aqueous Fractionation (NAF) Protocol

This protocol is a generalized procedure for the NAF of tissue samples.

  • Tissue Harvesting and Quenching : Rapidly harvest the tissue and immediately freeze it in liquid nitrogen to quench all enzymatic activity.

  • Lyophilization : Freeze-dry the tissue sample to remove all water. This is a critical step to prevent metabolite redistribution during fractionation.

  • Homogenization : Homogenize the lyophilized tissue in an organic solvent (e.g., a mixture of tetrachlorethylene and heptane) to create a uniform suspension.

  • Density Gradient Centrifugation : Layer the homogenate onto a pre-formed density gradient of the same organic solvents. Centrifuge at high speed, which will separate the cellular components based on their density.

  • Fraction Collection : Carefully collect fractions from the gradient.

  • Metabolite Extraction : Extract metabolites from each fraction using a suitable extraction protocol (e.g., methanol/chloroform/water extraction).

  • Marker Enzyme Analysis : Assay each fraction for the activity of marker enzymes specific to different organelles (e.g., citrate (B86180) synthase for mitochondria, catalase for peroxisomes, and phosphofructokinase for the cytosol).

  • Metabolite Quantification : Analyze the metabolite extracts using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify this compound in each fraction.

  • Data Analysis : Correlate the distribution of this compound with the distribution of the marker enzymes to determine its subcellular localization.

NAF_Workflow Start Start: Tissue Sample Quench 1. Quench in Liquid N₂ Start->Quench Lyophilize 2. Lyophilize (Freeze-Dry) Quench->Lyophilize Homogenize 3. Homogenize in Non-Aqueous Solvent Lyophilize->Homogenize Centrifuge 4. Density Gradient Centrifugation Homogenize->Centrifuge Collect 5. Collect Fractions Centrifuge->Collect Split Split Sample Collect->Split Extract 6a. Metabolite Extraction Split->Extract Aliquot 1 Assay 6b. Marker Enzyme Assay Split->Assay Aliquot 2 Analyze_Metabolites 7a. LC-MS Analysis Extract->Analyze_Metabolites Correlate 8. Correlate Data Analyze_Metabolites->Correlate Analyze_Enzymes 7b. Activity Measurement Assay->Analyze_Enzymes Analyze_Enzymes->Correlate Result Result: Subcellular Localization Correlate->Result

Figure 3: Experimental workflow for non-aqueous fractionation (NAF).

Implications for Research and Drug Development

The dual localization of this compound metabolism in mitochondria and peroxisomes has significant implications:

  • Metabolic Regulation : The compartmentalization allows for independent regulation of fatty acid oxidation in these two organelles, responding to different cellular needs and substrate availability.

  • Disease Pathophysiology : Defects in mitochondrial or peroxisomal β-oxidation pathways can lead to the accumulation of this compound and other intermediates, contributing to the pathology of various metabolic diseases.

  • Drug Development : Targeting enzymes involved in this compound metabolism is a potential strategy for the treatment of metabolic disorders. For example, modulating the activity of 3-hydroxyacyl-CoA dehydrogenases could influence the rates of fatty acid oxidation and ketogenesis. Understanding the subcellular location of the target enzyme is crucial for designing drugs with appropriate cellular permeability and organelle-specific targeting.

Conclusion

This compound is a key metabolic intermediate primarily localized within the mitochondria and peroxisomes. This compartmentalization is essential for the proper regulation of fatty acid β-oxidation and ketogenesis. While direct quantitative data on its subcellular concentrations are limited, the distribution of its metabolizing enzymes strongly supports this dual localization. The experimental protocols outlined in this guide, particularly non-aqueous fractionation, provide a robust framework for further investigation into the subcellular metabolome. A deeper understanding of the localization and trafficking of this compound will be invaluable for future research into metabolic regulation and for the development of novel therapeutic strategies for metabolic diseases.

References

Stereospecificity of 3-Hydroxybutyryl-CoA Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyryl-CoA is a central metabolite in various key metabolic pathways, including fatty acid β-oxidation and the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. The chirality of the hydroxyl group at the C3 position gives rise to two stereoisomers: (S)-3-hydroxybutyryl-CoA and (R)-3-hydroxybutyryl-CoA. The metabolic fate and enzymatic transformations of these enantiomers are strictly governed by the stereospecificity of the involved enzymes. This technical guide provides a comprehensive overview of the stereospecificity of 3-hydroxybutyryl-CoA enantiomers, detailing the distinct metabolic pathways they participate in, the kinetic properties of the key enzymes that act upon them, and the experimental protocols for their analysis. This information is critical for researchers in metabolic engineering, drug development targeting these pathways, and for scientists studying the fundamental aspects of cellular metabolism.

Metabolic Pathways and Stereospecificity

The two enantiomers of 3-hydroxybutyryl-CoA are directed into distinct metabolic routes due to the high stereoselectivity of the enzymes involved.

(S)-3-Hydroxybutyryl-CoA is primarily an intermediate in the β-oxidation of fatty acids . In this catabolic pathway, the hydration of crotonyl-CoA is catalyzed by enoyl-CoA hydratase, which predominantly produces the (S)-enantiomer.[1][2] Subsequently, (S)-3-hydroxybutyryl-CoA is oxidized to acetoacetyl-CoA by the NAD+-dependent (S)-3-hydroxyacyl-CoA dehydrogenase.

(R)-3-Hydroxybutyryl-CoA , on the other hand, is the key precursor for the biosynthesis of polyhydroxybutyrate (B1163853) (PHB) , a common type of PHA. The synthesis of (R)-3-hydroxybutyryl-CoA is typically achieved through the reduction of acetoacetyl-CoA, a reaction catalyzed by the NADPH-dependent acetoacetyl-CoA reductase (PhaB).[3][4] This enantiomer is then polymerized into PHB by PHB synthase.

The strict stereospecificity of these enzymes ensures the separation of these two metabolic pathways, preventing futile cycling and allowing for independent regulation of fatty acid degradation and polymer synthesis.

Data Presentation: Enzyme Kinetics

The stereospecificity of the enzymes acting on 3-hydroxybutyryl-CoA is reflected in their kinetic parameters. The following tables summarize the available quantitative data for key enzymes involved in the metabolism of both enantiomers.

Table 1: Kinetic Parameters of (S)-3-Hydroxybutyryl-CoA Dehydrogenases

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)CofactorReference
Nitrosopumilus maritimus(S)-3-hydroxybutyryl-CoA1998.6--NAD+
Nitrosopumilus maritimusAcetoacetyl-CoA26144.8-5271NADH
Clostridium acetobutylicumAcetoacetyl-CoA----NADH
Clostridium butyricumAcetoacetyl-CoA----NAD+
Desulfotomaculum ruminis(S)-3-hydroxybutyrateTable 1Table 1Table 1Table 1NAD(P)H[5]

Table 2: Kinetic Parameters of (R)-Specific Acetoacetyl-CoA Reductases (PhaB)

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)kcat (s-1)CofactorReference
Cupriavidus necatorAcetoacetyl-CoA--102NADPH[3]
Escherichia coli (engineered)Acetoacetyl-CoA---NADPH[6]

Table 3: Stereospecificity of Enoyl-CoA Hydratase

Enzyme SourceSubstrateProduct Ratio ((S)/(R))k(S)/k(R)Reference
Rat Livertrans-2-crotonyl-CoA400,000 : 1400,000[1][2]
Rat Liver (E164D mutant)trans-2-crotonyl-CoA-1000[1]
Rat Liver (E164Q mutant)trans-2-crotonyl-CoA-0.33[1]

Note: A comprehensive set of kinetic parameters for all enzymes across various organisms is not always available in a single source. The data presented here is a compilation from multiple studies. "-" indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-hydroxybutyryl-CoA enantiomers.

Protocol 1: Spectrophotometric Assay for (S)-3-Hydroxybutyryl-CoA Dehydrogenase Activity

This protocol is adapted from the method described for the enzyme from Nitrosopumilus maritimus.

Principle: The activity of (S)-3-hydroxybutyryl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm, which is coupled to the oxidation of (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 10 mM NAD+ stock solution in deionized water

  • 10 mM (S)-3-hydroxybutyryl-CoA stock solution in deionized water

  • Purified (S)-3-hydroxybutyryl-CoA dehydrogenase enzyme solution

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer (pH 7.8)

    • 100 µL of 10 mM NAD+ stock solution (final concentration: 1 mM)

    • 10 µL of purified enzyme solution

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of 10 mM (S)-3-hydroxybutyryl-CoA stock solution (final concentration: 0.1 mM).

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions (εNADH at 340 nm = 6.22 mM-1cm-1).

For the reverse reaction (acetoacetyl-CoA reduction):

  • Use 100 mM Tris-HCl buffer, pH 7.0.

  • Replace NAD+ with NADH (final concentration: 0.2 mM).

  • Initiate the reaction with acetoacetyl-CoA (final concentration: 0.1 mM).

  • Monitor the decrease in absorbance at 340 nm.

Protocol 2: Chiral Separation of 3-Hydroxybutyrate (B1226725) Enantiomers by HPLC

This protocol provides a general framework for the chiral separation of 3-hydroxybutyrate enantiomers following their release from their CoA esters. This method often requires derivatization to enhance separation and detection.[7]

Principle: The enantiomers of 3-hydroxybutyrate are separated on a chiral stationary phase (CSP) column. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their quantification.

Reagents and Equipment:

  • HPLC system with a UV or mass spectrometric detector

  • Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)

  • Mobile phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (for acidic compounds). The optimal mobile phase composition should be determined empirically.

  • Derivatization agent (e.g., diacetyl-L-tartaric-anhydride for UPLC-MS/MS analysis)

  • Standards of (R)-3-hydroxybutyrate and (S)-3-hydroxybutyrate

Procedure:

  • Sample Preparation (Hydrolysis of CoA esters):

    • Treat the sample containing 3-hydroxybutyryl-CoA with a suitable method to hydrolyze the thioester bond (e.g., alkaline hydrolysis) to yield free 3-hydroxybutyric acid.

    • Neutralize the sample and remove any precipitates by centrifugation.

  • Derivatization (if necessary):

    • Follow a validated derivatization protocol. For example, for UPLC-MS/MS, incubate the sample with diacetyl-L-tartaric-anhydride at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes).[7]

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the prepared sample onto the column.

    • Monitor the elution of the enantiomers using a suitable detector.

    • Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times with those of the standards.

    • Quantify the amount of each enantiomer by integrating the peak areas.

Optimization:

  • The mobile phase composition, flow rate, and column temperature may need to be optimized to achieve baseline separation of the enantiomers.

  • The choice of chiral stationary phase is critical and may require screening of different columns.

Mandatory Visualization

Signaling Pathways

metabolic_pathways acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase s_3_oh_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->s_3_oh_coa (S)-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺) r_3_oh_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->r_3_oh_coa Acetoacetyl-CoA Reductase (PhaB, NADPH) crotonyl_coa Crotonyl-CoA s_3_oh_coa->crotonyl_coa Enoyl-CoA Hydratase (dehydration) beta_oxidation β-Oxidation s_3_oh_coa->beta_oxidation phb_synthesis PHB Biosynthesis r_3_oh_coa->phb_synthesis crotonyl_coa->s_3_oh_coa Enoyl-CoA Hydratase (hydration) phb Polyhydroxybutyrate (PHB) phb_synthesis->phb PHB Synthase experimental_workflow cluster_protocol1 Protocol 1: (S)-3-HBCoA Dehydrogenase Assay cluster_protocol2 Protocol 2: Chiral HPLC Separation p1_start Prepare Reaction Mixture (Buffer, NAD⁺, Enzyme) p1_incubate Incubate at 37°C p1_start->p1_incubate p1_initiate Initiate with (S)-3-HBCoA p1_incubate->p1_initiate p1_measure Monitor Absorbance at 340 nm p1_initiate->p1_measure p1_calculate Calculate Enzyme Activity p1_measure->p1_calculate p2_hydrolysis Hydrolyze CoA Esters p2_derivatize Derivatize (optional) p2_hydrolysis->p2_derivatize p2_inject Inject onto Chiral Column p2_derivatize->p2_inject p2_separate HPLC Separation p2_inject->p2_separate p2_detect Detect and Quantify Enantiomers p2_separate->p2_detect logical_relationship s_enantiomer (S)-3-Hydroxybutyryl-CoA s_enzyme (S)-specific Enzymes (e.g., 3-Hydroxyacyl-CoA Dehydrogenase) s_enantiomer->s_enzyme is substrate for r_enzyme (R)-specific Enzymes (e.g., Acetoacetyl-CoA Reductase) s_enantiomer->r_enzyme is NOT a substrate for r_enantiomer (R)-3-Hydroxybutyryl-CoA r_enantiomer->s_enzyme is NOT a substrate for r_enantiomer->r_enzyme is substrate for beta_oxidation Catabolism (β-Oxidation) anabolism Anabolism (PHB Synthesis) s_enzyme->beta_oxidation channels to r_enzyme->anabolism channels to

References

The Central Role of D-3-Hydroxybutyryl-CoA in Polyhydroxybutyrate Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of D-3-hydroxybutyryl-CoA's pivotal role as the direct precursor for the biosynthesis of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer with significant potential in various industrial and medical applications. This document outlines the core metabolic pathways, regulatory networks, quantitative enzymatic data, and detailed experimental protocols relevant to the study and manipulation of this critical biological process.

The Canonical Biosynthetic Pathway of Polyhydroxybutyrate (PHB)

Polyhydroxybutyrate is a naturally occurring polyester (B1180765) synthesized by a wide range of bacteria as a carbon and energy storage material, typically under conditions of nutrient limitation. The biosynthesis of PHB from the central metabolite acetyl-CoA is a well-characterized three-step enzymatic process, with this compound (also referred to as (R)-3-hydroxybutyryl-CoA) serving as the key monomeric substrate for polymerization.

The pathway begins with the condensation of two acetyl-CoA molecules.[1] This sequence is catalyzed by three distinct enzymes encoded by the pha operon:

  • β-Ketothiolase (PhaA): This enzyme catalyzes the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, releasing one molecule of coenzyme A (CoA) in the process.[2]

  • Acetoacetyl-CoA Reductase (PhaB): The acetoacetyl-CoA formed by PhaA is then reduced to the D-enantiomer, this compound. This reaction is stereospecific and typically utilizes NADPH as the reducing equivalent.[2][3]

  • PHB Synthase (PhaC): This final enzyme polymerizes this compound monomers into the long-chain PHB polymer, releasing CoA.[2] The PHB synthase covalently binds the monomer to its active site, typically a cysteine residue, before adding it to the growing polyester chain.

This fundamental pathway is the most common route for PHB synthesis in bacteria like Cupriavidus necator (formerly Ralstonia eutropha).[3][4]

PHB_Biosynthesis_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa d3hb_coa This compound acetoacetyl_coa->d3hb_coa phb Polyhydroxybutyrate (PHB) d3hb_coa->phb phaA_label PhaA (β-Ketothiolase) phaA_label->acetoacetyl_coa  + CoA phaB_label PhaB (Acetoacetyl-CoA Reductase) phaB_label->d3hb_coa  NADPH -> NADP+ phaC_label PhaC (PHB Synthase) phaC_label->phb  + CoA

Caption: The canonical three-step enzymatic pathway for PHB biosynthesis from Acetyl-CoA.

Regulation of PHB Metabolism

The synthesis and accumulation of PHB are tightly regulated processes, ensuring that carbon is channeled into storage only when necessary. This regulation occurs at both the transcriptional and post-translational levels and is influenced by cellular conditions such as nutrient availability and oxygen levels.[5][6]

A key regulatory protein is PhaR , which often acts as a repressor of the pha operon.[7][8] In the absence of PHB granules, PhaR binds to the promoter region of the pha genes, inhibiting their transcription. When conditions become favorable for PHB synthesis (e.g., excess carbon, oxygen limitation), PHB granules begin to form.[5] PhaR has an affinity for these granules and, along with other granule-associated proteins called phasins (PhaP) , binds to their surface.[5] This sequestration of PhaR from the cytoplasm relieves the repression of the pha operon, leading to the increased synthesis of the biosynthetic enzymes and promoting further PHB accumulation.[5]

PHB_Regulation cluster_conditions Permissive Conditions cluster_cell Cellular Response Excess Carbon Excess Carbon Oxygen Limitation Oxygen Limitation phb_granule PHB Granule Oxygen Limitation->phb_granule Induces Synthesis pha_operon pha Operon (phaA, phaB, phaC) pha_enzymes PhaA, PhaB, PhaC Enzymes pha_operon->pha_enzymes Expresses pha_enzymes->phb_granule Synthesizes PhaR PhaR (Repressor) PhaR->pha_operon Represses PhaR->phb_granule Sequestration GC_Workflow start Bacterial Culture harvest Harvest & Wash Cells (Centrifugation) start->harvest lyophilize Lyophilize for Cell Dry Weight (CDW) harvest->lyophilize methanolysis Acidic Methanolysis (Depolymerization & Derivatization) lyophilize->methanolysis extraction Liquid-Liquid Extraction (with Chloroform) methanolysis->extraction gc_analysis GC-FID/MS Analysis extraction->gc_analysis quant Quantification vs. Internal Standard gc_analysis->quant end PHB % of CDW quant->end

References

The Biological Significance of D-3-Hydroxybutyryl-CoA: A Central Intermediate in Metabolism Across Kingdoms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-3-hydroxybutyryl-CoA is a pivotal metabolic intermediate situated at the crossroads of several fundamental biochemical pathways. Its significance spans across different domains of life, from being the direct monomeric precursor for the synthesis of biodegradable polymers in prokaryotes to a key player in energy homeostasis in eukaryotes. In bacteria and archaea, it is central to the production of polyhydroxyalkanoates (PHAs), particularly poly(3-hydroxybutyrate) (PHB), which serve as intracellular carbon and energy storage reserves. In eukaryotes, particularly mammals, this compound is an essential intermediate in both the synthesis (ketogenesis) and breakdown (ketolysis) of ketone bodies, which are critical alternative energy sources for extrahepatic tissues like the brain, heart, and skeletal muscle during periods of fasting, starvation, or prolonged exercise. This guide provides a comprehensive overview of the biological roles of this compound, summarizes key quantitative data regarding the enzymes involved in its metabolism, outlines the principles of experimental methodologies for its study, and presents visual diagrams of the core metabolic pathways.

Biological Roles of this compound in Different Organisms

The function of this compound is highly conserved yet context-dependent, primarily revolving around carbon storage and energy metabolism.

Prokaryotes: The Monomer for Bioplastic Synthesis

In a wide array of bacteria, this compound is the fundamental building block for the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable polyester (B1180765) with properties similar to synthetic plastics.[1][2] Under conditions of nutrient limitation (e.g., nitrogen, phosphorus, or oxygen) but with an excess carbon source, many bacteria channel acetyl-CoA into the PHB synthesis pathway to store carbon and reducing equivalents.[3]

The synthesis of PHB from acetyl-CoA is a three-step enzymatic process:

  • β-Ketothiolase (PhaA): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[3][4]

  • Acetoacetyl-CoA Reductase (PhaB): Acetoacetyl-CoA is then reduced to this compound. This reaction is typically NADPH-dependent.[1][3][4]

  • PHB Synthase (PhaC): The PHB synthase polymerizes this compound monomers into long PHB chains, releasing Coenzyme A.[4][5]

This pathway allows bacteria to survive unfavorable conditions and utilize the stored carbon when nutrients become available again.

Eukaryotes: An Intermediate in Ketone Body Metabolism

In mammals, this compound is a crucial, albeit transient, intermediate in ketone body metabolism, which primarily occurs in the mitochondria of liver cells (ketogenesis) and is utilized by peripheral tissues (ketolysis).[6][7] Ketone bodies, including acetoacetate (B1235776) and D-3-hydroxybutyrate, serve as a vital alternative fuel source to glucose.[7][8]

  • Ketogenesis (Liver Mitochondria): During states of low glucose availability, such as fasting or a ketogenic diet, fatty acid β-oxidation generates a large flux of acetyl-CoA.[8] This acetyl-CoA is diverted to produce ketone bodies. This compound is formed from the reduction of acetoacetyl-CoA by the enzyme D-β-hydroxybutyrate dehydrogenase (BDH1) .[9] It is then rapidly deacylated to form the ketone body D-3-hydroxybutyrate.

  • Ketolysis (Extrahepatic Tissues): Tissues like the brain, heart, and muscle take up ketone bodies from the blood. D-3-hydroxybutyrate is oxidized back to acetoacetate by BDH1. Acetoacetate is then converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid CoA-transferase (SCOT). Finally, acetoacetyl-CoA is cleaved by a thiolase into two molecules of acetyl-CoA, which enter the TCA cycle for energy production.[6] Although this compound is not directly part of the main ketolysis pathway, its precursor, D-3-hydroxybutyrate, is a primary circulating ketone body.

Archaea: Role in Carbon Fixation

While the D-stereoisomer is prominent in bacteria and eukaryotes, studies on the ammonia-oxidizing archaeon Nitrosopumilus maritimus have highlighted the role of the (S)-3-hydroxybutyryl-CoA stereoisomer. This molecule is an intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle, an autotrophic carbon fixation pathway.[10][11] In this cycle, (S)-3-hydroxybutyryl-CoA is oxidized by a specific NAD-dependent (S)-3-hydroxybutyryl-CoA dehydrogenase.[10] This demonstrates the broader involvement of hydroxybutyryl-CoA thioesters in the central metabolism of diverse organisms.

Quantitative Data on Key Metabolic Enzymes

The efficiency and regulation of pathways involving this compound are dictated by the kinetic properties of their constituent enzymes. The following tables summarize key kinetic parameters for the enzymes central to PHB synthesis and ketone body metabolism.

Table 1: Kinetic Parameters of Enzymes in Prokaryotic PHB Synthesis

EnzymeOrganismSubstrateKm (µM)Vmax or kcatNotes
β-Ketothiolase (PhaA) Thermus thermophilusAcetyl-CoA250-Exhibits ping-pong mechanism.[12]
Acetoacetyl-CoA25-Substrate inhibition at high concentrations.[12]
CoA11-
Acetoacetyl-CoA Reductase (PhaB) Cupriavidus necator (formerly Ralstonia eutropha)Acetoacetyl-CoA5.7kcat = 102 s-1NADPH-dependent.[13]
PHB Synthase (PhaC) Ralstonia eutropha(R)-3-Hydroxybutyryl-CoA--Active form is a dimer; activity assays often show a lag phase.[5][14]
(R)-3-Hydroxyvaleryl-CoA--Slower catalytic rate and lower binding affinity compared to 3HBCoA.[5]

Table 2: Kinetic Parameters of Enzymes in Eukaryotic Ketone Metabolism

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Notes
D-β-Hydroxybutyrate Dehydrogenase (BDH1) Rhodopseudomonas spheroidesD-3-Hydroxybutyrate-1.2Follows a sequential, ordered kinetic mechanism where NAD+ binds first.[15]
Acetoacetate--
(S)-3-Hydroxybutyryl-CoA Dehydrogenase Clostridium beijerinckiiAcetoacetyl-CoA14540Specific for the (S)-enantiomer.[16]
NADH8.6-Can use NAD(H) or NADP(H).[16]
(S)-3-Hydroxybutyryl-CoA Dehydrogenase Nitrosopumilus maritimus(S)-3-Hydroxybutyryl-CoA1998.6NAD-dependent; no activity with the (R)-stereoisomer.[10]
Acetoacetyl-CoA (reverse)26144.8

Methodological Principles for Key Experiments

The study of this compound and its associated pathways requires robust analytical and biochemical techniques. This section outlines the principles of common experimental procedures.

Quantification of 3-Hydroxybutyryl-CoA and Related Metabolites

Principle: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the gold standard for the separation and quantification of CoA thioesters.

Methodology Outline:

  • Extraction: Metabolites are extracted from cell or tissue homogenates using a cold solvent, typically an acid like perchloric or trichloroacetic acid, or an organic solvent mixture to quench metabolic activity and precipitate proteins.[17]

  • Separation: The clarified extract is injected onto an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of aqueous buffer (often containing an ion-pairing agent or a pH modifier like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the CoA species based on their hydrophobicity.[17][18]

  • Detection and Quantification:

    • UV Detection: CoA esters can be detected by their absorbance at ~260 nm due to the adenine (B156593) moiety. Quantification is achieved by comparing the peak area to that of a known standard.[8]

    • MS/MS Detection: For higher sensitivity and specificity, the column eluent is directed into a mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, allowing for precise quantification even in complex biological matrices.[19]

Assay of 3-Hydroxybutyryl-CoA Dehydrogenase Activity

Principle: The activity of NAD(P)H-dependent dehydrogenases is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.

Methodology Outline (Reduction of Acetoacetyl-CoA):

  • Reaction Mixture: A reaction buffer (e.g., Tris-HCl or potassium phosphate (B84403) at a specific pH) is prepared containing the substrates: acetoacetyl-CoA and NADH (or NADPH).[20][21]

  • Initiation: The reaction is initiated by adding the enzyme source (e.g., purified protein or cell-free extract).

  • Measurement: The decrease in absorbance at 340 nm is continuously monitored using a spectrophotometer. The molar extinction coefficient of NADH (6220 M-1cm-1) is used to calculate the rate of NADH oxidation, which is directly proportional to the enzyme activity.[10][21]

  • Kinetic Analysis: To determine Km and Vmax, the assay is repeated with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.[10]

Quantification of Intracellular Polyhydroxybutyrate (B1163853) (PHB)

Several methods are available for quantifying cellular PHB content, each with distinct advantages.

  • Gas Chromatography (GC): Principle: This is a highly accurate and widely used method. Intracellular PHB is converted to its constituent methyl ester monomers, which are then quantified by GC. Methodology Outline: Lyophilized cells are subjected to acid-catalyzed methanolysis (e.g., using sulfuric acid in methanol (B129727) and chloroform).[22] This process simultaneously extracts and depolymerizes the PHB into methyl 3-hydroxybutyrate. An internal standard (e.g., benzoic acid) is added. The resulting methyl esters in the organic phase are then analyzed by GC with a flame ionization detector (FID).[22]

  • Nile Red Staining and Fluorometry: Principle: The fluorescent dye Nile red is lipophilic and specifically stains intracellular PHB granules, emitting a strong fluorescence. The intensity of this fluorescence is proportional to the PHB concentration. Methodology Outline: Cells are permeabilized (e.g., with ethanol) and stained with a solution of Nile red.[22][23] The fluorescence can be measured using a fluorometer or on a single-cell level using flow cytometry.[22] This method is rapid and suitable for high-throughput screening but requires careful calibration against a standard method like GC.[23]

Visualization of Key Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the central metabolic pathways involving this compound.

Figure 1: The Ketogenesis Pathway in Mammalian Liver.

Figure 2: The Polyhydroxybutyrate (PHB) Synthesis Pathway in Bacteria.

Figure 3: General Workflow for Enzyme Kinetic Analysis.

Conclusion and Future Directions

This compound stands as a metabolite of profound and diverse biological importance. Its role as a precursor for carbon storage in prokaryotes is of significant interest for the biotechnological production of biodegradable plastics. Concurrently, its position within eukaryotic ketone body metabolism is fundamental to our understanding of metabolic flexibility, particularly in the context of diet, fasting, and metabolic diseases such as diabetes. For drug development professionals, the enzymes that synthesize and metabolize this compound represent potential therapeutic targets for modulating cellular energy and substrate availability. Future research will likely focus on the intricate regulation of these pathways, the potential signaling roles of this compound and its derivatives, and the engineering of microbial systems for more efficient biopolymer production. A deeper understanding of this central molecule will continue to bridge the gap between fundamental biochemistry and applied science.

References

An In-Depth Technical Guide to the Enzymatic Conversion of Acetoacetyl-CoA to D-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of acetoacetyl-CoA to D-3-hydroxybutyryl-CoA, a critical reaction in various metabolic pathways, including ketogenesis and the biosynthesis of polyhydroxyalkanoates (PHAs). This document details the enzymes involved, their kinetic properties, relevant metabolic and signaling pathways, and detailed experimental protocols for their study.

Introduction

The reduction of acetoacetyl-CoA to this compound is a stereospecific conversion catalyzed by the enzyme acetoacetyl-CoA reductase. This reaction is a key step in the production of ketone bodies in vertebrates and serves as a precursor for the synthesis of PHAs, a class of biodegradable bioplastics, in various microorganisms. Understanding the intricacies of this enzymatic conversion is paramount for research in metabolic diseases, biofuel production, and biomaterial development.

The Core Enzymatic Reaction

The central reaction involves the conversion of a β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

Reaction: Acetoacetyl-CoA + NADPH + H⁺ ⇌ this compound + NADP⁺

Enzyme: Acetoacetyl-CoA reductase (EC 1.1.1.36)

This enzyme, also known as (R)-3-hydroxyacyl-CoA:NADP⁺ oxidoreductase, is a member of the short-chain dehydrogenase/reductase (SDR) family.[1] It stereoselectively produces the D- or (R)-enantiomer of 3-hydroxybutyryl-CoA.[2] The reaction is typically dependent on the cofactor NADPH as the reducing agent.[1][2]

Quantitative Data on Acetoacetyl-CoA Reductase

The kinetic properties of acetoacetyl-CoA reductase vary among different organisms. The following table summarizes key quantitative data from the literature.

OrganismEnzymeSubstrateKm (µM)Vmax or kcatOptimal pHOptimal Temp. (°C)CofactorReference(s)
Cupriavidus necator (H16)PhaB1Acetoacetyl-CoA5.7kcat: 102 s-18.030NADPH[2][3]
NADPH19[2]
Cupriavidus necator (Engineered)Chimera 5Acetoacetyl-CoANADH: 110, NADPH: 500(kcat/KM)NADH/(kcat/KM)NADPH ≈ 18--NADH/NADPH[4][5][6]
Azotobacter beijerinckiiAcetoacetyl-CoA ReductaseAcetoacetyl-CoA1.8-Neutral-NADPH/NADH[7][8][9]
NADPH-Reaction rate ~5x greater with NADPH than NADH[7][8]
NADH-[7][8]
Zoogloea ramigeraAcetoacetyl-CoA ReductaseAcetoacetyl-CoA2kcat/Km: 1.8 x 108 M-1s-1--NADPH[10]
Bovine Mammary GlandFatty Acid Synthase (reductase activity)Acetoacetyl-CoA5~4 µmol min-1 mg-1--NADPH[11]

Note: "-" indicates data not available in the cited sources. The engineered enzyme from C. necator was designed for a preference towards NADH.

Metabolic and Signaling Pathways

The conversion of acetoacetyl-CoA to this compound is integrated into several key metabolic pathways. Its regulation is crucial for cellular homeostasis.

Polyhydroxybutyrate (PHB) Synthesis Pathway

In many bacteria, this reaction is the second step in the synthesis of poly-β-hydroxybutyrate (PHB), a common type of PHA.

PHB_Synthesis AcetylCoA 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA β-Ketothiolase (PhaA) D3HB_CoA This compound AcetoacetylCoA->D3HB_CoA Acetoacetyl-CoA Reductase (PhaB) (NADPH -> NADP+) PHB Poly-β-hydroxybutyrate (PHB) D3HB_CoA->PHB PHA Synthase (PhaC) PHB_Regulation cluster_conditions Cellular Conditions cluster_response Cellular Response cluster_pathway Metabolic Pathway cluster_signaling Signaling Cascade Nutrient_Limitation Nutrient Limitation (e.g., N, P) NADPH_NADP_ratio Increased NADPH/NADP+ ratio Nutrient_Limitation->NADPH_NADP_ratio Carbon_Excess Carbon Excess AcetylCoA_pool Increased Acetyl-CoA pool Carbon_Excess->AcetylCoA_pool PHB_Synthesis PHB Synthesis NADPH_NADP_ratio->PHB_Synthesis AcetylCoA_pool->PHB_Synthesis GacA GacA CsrB_RNA CsrB sRNA GacA->CsrB_RNA activates RsmA RsmA RsmA->PHB_Synthesis represses CsrB_RNA->RsmA sequesters Purification_Workflow Start E. coli culture expressing His-tagged PhaB Centrifugation1 Cell Harvesting (Centrifugation) Start->Centrifugation1 Resuspension Resuspend in Lysis Buffer Centrifugation1->Resuspension Sonication Cell Lysis (Sonication) Resuspension->Sonication Centrifugation2 Clarification (Centrifugation) Sonication->Centrifugation2 NiNTA Ni-NTA Affinity Chromatography Centrifugation2->NiNTA Wash Wash NiNTA->Wash Elution Elution Wash->Elution SEC Size-Exclusion Chromatography (Optional) Elution->SEC Analysis Purity & Concentration Analysis Elution->Analysis Direct to Analysis SEC->Analysis

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Quantification of D-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-hydroxybutyryl-CoA is a crucial intermediate in several metabolic pathways, including fatty acid β-oxidation and ketone body metabolism.[1][2] Its accurate quantification is essential for studying metabolic disorders, drug efficacy, and cellular bioenergetics. These application notes provide a detailed enzymatic assay protocol for the quantification of this compound, leveraging the activity of this compound dehydrogenase. The protocol is designed for spectrophotometric detection, offering a reliable and accessible method for researchers.

Principle of the Assay

The enzymatic assay for this compound is based on the oxidation of this compound to acetoacetyl-CoA by this compound dehydrogenase. This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH formation is directly proportional to the concentration of this compound in the sample.

Reaction:

This compound + NAD⁺ ⇌ Acetoacetyl-CoA + NADH + H⁺

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl buffer, pH 8.5. Prepare by dissolving Tris base in deionized water, adjusting the pH with HCl, and bringing to the final volume.

  • NAD⁺ Solution: 10 mM NAD⁺ in deionized water. Prepare fresh daily and keep on ice.

  • This compound Dehydrogenase: Reconstitute the lyophilized enzyme in cold assay buffer to a concentration of 1-5 units/mL. The specific activity of the enzyme should be determined prior to use. Store on ice.

  • This compound Standard Solutions: Prepare a stock solution of this compound of known concentration in the assay buffer. From this stock, prepare a series of standard solutions ranging from 0 to 100 µM.

Sample Preparation
  • Tissue Samples:

    • Excise tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a cold extraction buffer (e.g., 6% perchloric acid).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Neutralize the supernatant with a solution of 3 M K₂CO₃.

    • Centrifuge again to remove the KClO₄ precipitate.

    • The resulting supernatant contains the acyl-CoA esters and can be used for the assay.

  • Cell Lysates:

    • Harvest cells and wash with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in the assay buffer.

    • Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to remove cell debris.

    • The supernatant can be directly used for the assay.

Assay Protocol
  • Set up a 96-well microplate or individual cuvettes.

  • Add the following reagents to each well/cuvette in the specified order:

    • 80 µL of Assay Buffer

    • 10 µL of NAD⁺ Solution

    • 10 µL of Sample or Standard

  • Mix gently and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of this compound Dehydrogenase solution.

  • Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer or microplate reader.

  • Record the absorbance every 30 seconds for 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • Subtract the rate of the blank (no this compound) from the rates of the standards and samples.

  • Create a standard curve by plotting the rate of reaction for each standard against its known concentration.

  • Determine the concentration of this compound in the samples by interpolating their reaction rates on the standard curve.

Data Presentation

The following tables summarize the kinetic properties of 3-hydroxybutyryl-CoA dehydrogenases from various sources. This data is crucial for optimizing assay conditions and for comparative studies.

Table 1: Kinetic Parameters of (S)-3-Hydroxybutyryl-CoA Dehydrogenase

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)CoenzymeReference
Nitrosopumilus maritimus(S)-3-hydroxybutyryl-CoA1998.6NAD⁺[3]
Nitrosopumilus maritimusAcetoacetyl-CoA26144.8NADH[3]
Clostridium beijerinckiiAcetoacetyl-CoA14540NADH[4]
Ralstonia eutrophaAcetoacetyl-CoA48149NADH[5]

1 U = 1 µmol of substrate converted per minute.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

The following diagram illustrates the central role of this compound in the mitochondrial β-oxidation of fatty acids.

FattyAcidBetaOxidation cluster_0 Mitochondrial Matrix FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA D-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (+ H₂O) KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase (+ CoA-SH) ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA β-Ketothiolase (+ CoA-SH) TCA TCA Cycle AcetylCoA->TCA ShortenedAcylCoA->FattyAcylCoA Next Cycle

Caption: Mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow

This diagram outlines the key steps of the enzymatic assay for this compound quantification.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffer, NAD⁺, Enzyme, Standards) ReactionSetup Set up Reaction Mixture (Buffer, NAD⁺, Sample/Standard) ReagentPrep->ReactionSetup SamplePrep Sample Preparation (Tissue Homogenization or Cell Lysis) SamplePrep->ReactionSetup Incubation Pre-incubate at 37°C ReactionSetup->Incubation ReactionStart Initiate Reaction with Enzyme Incubation->ReactionStart Measurement Measure Absorbance at 340 nm ReactionStart->Measurement CalcRate Calculate Reaction Rate (ΔA/min) Measurement->CalcRate StdCurve Generate Standard Curve CalcRate->StdCurve Quantify Quantify this compound StdCurve->Quantify

Caption: Workflow for this compound quantification.

References

Application Note: HPLC-Based Separation of 3-Hydroxybutyryl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the separation of 3-hydroxybutyryl-CoA isomers, including its enantiomers ((R)- and (S)-3-hydroxybutyryl-CoA) and structural isomers. The methodologies provided are essential for researchers in metabolic engineering, diagnostics, and drug development who require accurate quantification and characterization of these critical metabolic intermediates. This document outlines protocols for both chiral separation using a chiral stationary phase and reversed-phase HPLC for general analysis and purification.

Introduction

3-hydroxybutyryl-CoA is a key intermediate in various metabolic pathways, including fatty acid metabolism and the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. The stereochemistry of 3-hydroxybutyryl-CoA is crucial, as different metabolic pathways utilize specific enantiomers. For instance, the production of (R)-3-hydroxybutyrate is a focus in the development of bioplastics.[1] Therefore, the ability to separate and quantify the (R) and (S) enantiomers is of significant analytical importance. This note provides detailed protocols for achieving this separation.

Chromatographic Conditions

Achieving successful separation of 3-hydroxybutyryl-CoA isomers requires careful selection of the HPLC column and mobile phase. For enantiomeric separation, a chiral stationary phase (CSP) is mandatory. For general analysis and purification of the compound from other non-isomeric molecules, reversed-phase chromatography is a suitable approach.

Chiral Separation of (R)- and (S)-3-Hydroxybutyryl-CoA

The separation of enantiomers is typically achieved using a chiral stationary phase that allows for differential interaction with each isomer. Polysaccharide-based CSPs are commonly employed for this purpose.

Table 1: HPLC Conditions for Chiral Separation of 3-Hydroxybutyryl-CoA Enantiomers

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization.
Flow Rate 0.5 mL/min[2]
Column Temperature 25°C[2]
Detection UV at 254 nm or 260 nm
Injection Volume 10 µL[2]

Note: The conditions presented are based on established methods for similar chiral separations of 3-hydroxyacyl-CoAs and may require optimization for specific applications.[2]

Reversed-Phase HPLC for General Analysis

For applications where the separation of enantiomers is not required, such as monitoring enzymatic reactions or purification from a reaction mixture, a standard reversed-phase C18 column can be utilized.

Table 2: HPLC Conditions for Reversed-Phase Analysis of 3-Hydroxybutyryl-CoA

ParameterCondition
HPLC System Standard HPLC or UPLC system with UV or MS detector
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) is commonly used. Ion-pairing agents like tetrabutylammonium (B224687) hydroxide (B78521) can be added to improve retention and peak shape.[3]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient or controlled (e.g., 30°C)
Detection UV at 260 nm (for the adenine (B156593) moiety of CoA) or Mass Spectrometry (MS)
Injection Volume 10-20 µL

Experimental Protocols

Protocol 1: Chiral Separation of 3-Hydroxybutyryl-CoA Enantiomers

This protocol is designed for the analytical separation of (R)- and (S)-3-hydroxybutyryl-CoA.

1. Sample Preparation:

  • Dissolve the 3-hydroxybutyryl-CoA sample in the mobile phase to a final concentration suitable for UV detection (e.g., 0.1-1 mg/mL).

  • If analyzing biological extracts, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[2]

2. HPLC System Preparation:

  • Install the Chiralpak AD-RH column.

  • Equilibrate the column with the mobile phase (e.g., 70:30 acetonitrile:water) for at least 30 minutes or until a stable baseline is achieved.[2]

3. Chromatographic Run:

  • Inject 10 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Monitor the elution profile at 254 nm.

4. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of analytical standards.

  • Quantify the peaks based on their area.

Protocol 2: General Analysis and Purification using Reversed-Phase HPLC

This protocol is suitable for monitoring the production of 3-hydroxybutyryl-CoA in enzymatic reactions or for its purification.

1. Sample Preparation:

  • For reaction monitoring, an aliquot of the reaction mixture can often be directly injected after quenching the reaction and centrifuging to remove any precipitate.

  • For purification, ensure the sample is free of particulate matter by filtration or centrifugation.

2. HPLC System Preparation:

  • Install a C18 reversed-phase column.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is observed.

3. Chromatographic Run:

  • Inject the sample.

  • If using a gradient, program the HPLC system to increase the concentration of the organic solvent over time to elute the 3-hydroxybutyryl-CoA.

  • Monitor the elution at 260 nm.

4. Data Analysis/Purification:

  • For analysis, identify the 3-hydroxybutyryl-CoA peak by comparing its retention time to a standard.

  • For purification, collect the fraction corresponding to the 3-hydroxybutyryl-CoA peak.

Troubleshooting

  • Poor Resolution of Enantiomers:

    • Optimize Mobile Phase: Adjust the ratio of acetonitrile to water. Small changes can significantly impact selectivity.[5]

    • Lower Flow Rate: Reducing the flow rate can increase the interaction time with the chiral stationary phase, potentially improving resolution.[5]

    • Lower Temperature: Operating the column at a lower temperature can enhance enantioselectivity.[5]

  • Peak Tailing:

    • This can be caused by secondary interactions with the silica (B1680970) backbone of the column. Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a competing amine to the mobile phase can improve peak shape.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 3-hydroxybutyryl-CoA isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Source (e.g., Reaction Mixture, Biological Extract) Cleanup Cleanup (SPE or Filtration) Sample->Cleanup Dissolution Dissolution in Mobile Phase Cleanup->Dissolution HPLC_System HPLC System Dissolution->HPLC_System Inject Sample Column Column Selection (Chiral or C18) HPLC_System->Column Mobile_Phase Mobile Phase Optimization Column->Mobile_Phase Detection Detection (UV or MS) Mobile_Phase->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Caption: General workflow for the HPLC analysis of 3-hydroxybutyryl-CoA isomers.

Conclusion

The HPLC methods detailed in this application note provide a reliable framework for the separation and analysis of 3-hydroxybutyryl-CoA isomers. The choice between a chiral or a standard reversed-phase method will depend on the specific analytical goals. Proper method development and optimization, particularly for the mobile phase composition, are critical for achieving the desired separation and accurate quantification. These protocols are intended to serve as a starting point for researchers and can be adapted to suit specific instrumentation and sample matrices.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of D-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-hydroxybutyryl-CoA is a key intermediate in several metabolic pathways, including fatty acid beta-oxidation and ketone body metabolism.[1][2] Accurate and sensitive quantification of this molecule is crucial for understanding its role in various physiological and pathological states, making it a significant target in metabolic research and drug development. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3][4]

Metabolic Significance of this compound

This compound is centrally positioned in cellular energy metabolism. It is formed during the breakdown of fatty acids and can be subsequently converted to acetoacetyl-CoA, which then enters the Krebs cycle for energy production. Dysregulation of this compound levels has been implicated in various metabolic disorders, highlighting the importance of its precise measurement in biological matrices.

FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation D3HB_CoA This compound BetaOxidation->D3HB_CoA AcetoacetylCoA Acetoacetyl-CoA D3HB_CoA->AcetoacetylCoA AcetylCoA Acetyl-CoA AcetoacetylCoA->AcetylCoA Thiolase HMG_CoA_Synthase HMG-CoA Synthase AcetoacetylCoA->HMG_CoA_Synthase KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle KetoneBodies Ketone Bodies (e.g., β-hydroxybutyrate) Thiolase Thiolase HMG_CoA_Synthase->KetoneBodies

Metabolic pathway of this compound.

Quantitative Analysis by LC-MS/MS

The quantitative analysis of this compound is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity for detecting the analyte in complex biological samples.

Table 1: Representative Quantitative Data for Acyl-CoAs in Mouse Liver
Acyl-CoA SpeciesConcentration (nmol/g tissue)Reference
Acetyl-CoA50-150[5]
Butyryl-CoA5-20[5]
3-Hydroxybutyryl-CoA 1-10 Estimated based on related metabolites
Octanoyl-CoA1-5[5]

Note: The concentration of 3-Hydroxybutyryl-CoA is an estimate based on typical levels of related short-chain acyl-CoAs and can vary significantly depending on the physiological state.

Experimental Protocols

A generalized workflow for the analysis of this compound is presented below.

Sample Biological Sample (Tissue, Cells, Plasma) Extraction Extraction of Acyl-CoAs Sample->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing and Quantification LCMS->Data

Experimental workflow for this compound analysis.

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods for the extraction of short-chain acyl-CoAs from tissue samples.[5][6]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (e.g., [¹³C₄]-Butyryl-CoA or other stable isotope-labeled short-chain acyl-CoA)

  • Methanol (B129727):Chloroform (2:1, v/v), ice-cold

  • 10 mM Ammonium (B1175870) Formate (B1220265)

  • Chloroform

  • Weak anion exchange Solid-Phase Extraction (SPE) columns

  • SPE column conditioning solution: Methanol

  • SPE column equilibration solution: Water

  • SPE wash solution 1: 2% Formic Acid

  • SPE wash solution 2: Methanol

  • SPE elution solution: 5% Ammonium Hydroxide in Water

  • 50% Methanol in Water for sample reconstitution

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

  • Add a known amount of internal standard to the tube.

  • Add 3 mL of ice-cold methanol:chloroform (2:1) solution.

  • Homogenize the tissue on ice using a mechanical homogenizer.

  • Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.

  • Vortex briefly and centrifuge at 1,500 x g for 15 minutes at 4°C to separate the phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Condition an SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Load the aqueous extract onto the SPE column.

  • Wash the column with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol.

  • Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide.

  • Dry the eluate under a stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization of parameters for your specific instrumentation is recommended.

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient Start with 2% B, hold for 1 min, ramp to 50% B over 5 min, then wash and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The characteristic fragmentation of acyl-CoAs in positive ion mode involves a neutral loss of the phosphopantetheine group (507 Da).[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 854.2347.1 ([M+H-507]⁺)30-40100
This compound (Qualifier) 854.2To be determined empiricallyTo be determined100
Internal Standard (e.g., [¹³C₄]-Butyryl-CoA) 842.2335.1 ([M+H-507]⁺)30-40100

Note: The exact m/z values and collision energies should be optimized by infusing a standard of this compound.

Data Analysis and Interpretation

Quantitative analysis is performed by constructing a calibration curve using known concentrations of a this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the biological samples is then determined from this calibration curve.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the sensitive and specific quantification of this compound in biological matrices using LC-MS/MS. These methods are essential tools for researchers and scientists in the fields of metabolic research and drug development, enabling a deeper understanding of the roles of this key metabolite in health and disease. Careful optimization of each step of the protocol is crucial for achieving accurate and reproducible results.

References

Application Notes and Protocols for the Structural Elucidation of D-3-Hydroxybutyryl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of D-3-hydroxybutyryl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and analysis are included to assist researchers in confirming the identity and purity of this important metabolic intermediate.

Introduction

D-3-hydroxybutyryl-Coenzyme A (CoA) is a key intermediate in various metabolic pathways, including butanoate metabolism and fatty acid oxidation. Its accurate structural identification and quantification are crucial for studies in metabolic research, disease biomarker discovery, and drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules like this compound in solution, providing detailed information about its atomic connectivity and stereochemistry.

This document outlines the necessary steps for the successful NMR analysis of this compound, from sample preparation to the interpretation of complex spectral data.

Data Presentation: NMR Chemical Shift Assignments

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The proton data includes an experimentally observed value for the methyl group, while the carbon data is based on predicted values. It is important to note that experimental values can vary depending on the solvent, pH, and temperature.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for the 3-Hydroxybutyryl Moiety of this compound

Atom NumberProtonMultiplicityChemical Shift (ppm)Coupling Constant (J, Hz)
4CH₃Doublet (d)1.08[1]6.3[1]
2CH₂Doublet of Doublets (dd)~2.5-2.7-
3CHMultiplet (m)~4.1-4.3-

Note: Chemical shifts for H-2 and H-3 are estimated based on typical values for similar structures. Actual values should be confirmed by 2D NMR experiments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom in 3-Hydroxybutyryl MoietyPredicted Chemical Shift (ppm)
C=O (Thioester)~198-202
CH₂~50-55
CH-OH~65-70
CH₃~20-25

Source: Predicted data from Human Metabolome Database (HMDB) and general values for similar functional groups.

Experimental Protocols

Sample Preparation: Synthesis and Purification of this compound

High-purity this compound is essential for obtaining high-quality NMR spectra. The following is a general protocol for its synthesis and purification.

Materials:

Protocol:

  • Activation of D-3-hydroxybutyric acid: Dissolve D-3-hydroxybutyric acid in anhydrous THF. Cool the solution to 0°C in an ice bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride (B1165640).

  • Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt in water and adjust the pH to ~7.5-8.0 with a suitable buffer. Add this aqueous solution to the mixed anhydride solution dropwise while maintaining the temperature at 0°C.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by HPLC. Once the reaction is complete, quench any remaining mixed anhydride by adding a small amount of water.

  • Purification by HPLC: Purify the crude this compound using a semi-preparative C18 HPLC column. A common mobile phase system is a gradient of acetonitrile in an ammonium acetate buffer (e.g., 50 mM, pH 5.5).

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain this compound as a white powder.

  • Purity Assessment: Confirm the purity of the final product by analytical HPLC and Mass Spectrometry before proceeding with NMR analysis.

NMR Sample Preparation

Materials:

  • Purified this compound

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • Internal standard (optional, e.g., DSS or TSP)

Protocol:

  • Weigh 5-10 mg of purified this compound directly into a clean, dry microcentrifuge tube.

  • Add 0.6-0.7 mL of D₂O to the tube.

  • Gently vortex the tube to dissolve the sample completely.

  • If an internal standard is required for chemical shift referencing and quantification, add a known concentration (e.g., 1 mM) of DSS or TSP.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to cover the NMR coil (typically ~4.5 cm).

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

1D ¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzgpr (with water suppression)
Number of Scans16-64
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)2.0-3.0 s
Spectral Width (sw)12-16 ppm
Temperature298 K (25°C)

2D NMR Acquisition Parameters (COSY, HSQC, HMBC):

ExperimentKey ParametersPurpose
COSY Number of increments: 256-512To identify proton-proton spin-spin couplings and establish connectivity within the 3-hydroxybutyryl moiety.
HSQC Number of increments: 128-256To correlate directly bonded protons and carbons for unambiguous carbon assignment.
HMBC Number of increments: 256-512To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
NMR Data Processing and Analysis
  • Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova, VnmrJ). Apply Fourier transformation, phase correction, and baseline correction.

  • 1D ¹H Spectrum Analysis:

    • Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

  • 2D Spectra Analysis:

    • COSY: Identify cross-peaks, which indicate coupled protons. This will help trace the spin system of the 3-hydroxybutyryl group (CH₃-CH-CH₂).

    • HSQC: Correlate each proton signal to its directly attached carbon atom.

    • HMBC: Use the long-range correlations to connect different spin systems and to assign quaternary carbons, such as the thioester carbonyl carbon.

Mandatory Visualizations

Signaling Pathway

This compound is a central molecule in the butanoate metabolism pathway. This pathway is involved in the production and utilization of ketone bodies and short-chain fatty acids.

Butanoate_Metabolism Acetoacetyl_CoA Acetoacetyl-CoA D_3_Hydroxybutyryl_CoA This compound Acetoacetyl_CoA->D_3_Hydroxybutyryl_CoA BDH1/HADH Crotonoyl_CoA Crotonoyl-CoA D_3_Hydroxybutyryl_CoA->Crotonoyl_CoA ECH Ketone_Bodies Ketone Bodies D_3_Hydroxybutyryl_CoA->Ketone_Bodies Butyryl_CoA Butyryl-CoA Crotonoyl_CoA->Butyryl_CoA BCDH Butyrate Butyrate Butyryl_CoA->Butyrate Thioesterase Acetyl_CoA Acetyl-CoA Butyryl_CoA->Acetyl_CoA β-oxidation

Caption: Butanoate Metabolism Pathway involving this compound.

Experimental Workflow

The following diagram illustrates the workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow Synthesis Synthesis & Purification of this compound SamplePrep NMR Sample Preparation (in D₂O) Synthesis->SamplePrep Acquisition NMR Data Acquisition (1D ¹H, 2D COSY, HSQC, HMBC) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis & Assignment Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Experimental Workflow for NMR-based Structural Elucidation.

References

Application Notes and Protocols: In Vitro Synthesis of D-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro synthesis of D-3-hydroxybutyryl-CoA, a key intermediate in various metabolic pathways. The following sections describe both enzymatic and chemical synthesis methods, offering flexibility for researchers based on available resources and desired product specifications.

Introduction

This compound is a chiral molecule central to ketone body metabolism, fatty acid synthesis, and the production of bioplastics like polyhydroxybutyrate (B1163853) (PHB). Its availability in a pure, cell-free environment is crucial for studying enzyme kinetics, metabolic pathways, and for use as a precursor in the synthesis of novel compounds. This document outlines two primary methods for its in vitro production: a multi-enzyme cascade for a biomimetic synthesis and a chemical method for a more traditional organic chemistry approach.

Quantitative Data Summary

The following tables summarize key quantitative data from the described protocols for easy comparison.

Table 1: Enzymatic Synthesis of (3R)-3-Hydroxybutyryl-CoA via a Seven-Enzyme Cascade

ParameterValueReference
Final Product(3R)-3-hydroxybutyryl-CoA
Starting MaterialAcetate (B1210297)
Yield~70%
Purity≥ 90%
Key EnzymesCoaA, CoaD, CoaE, ACS, BktB, PhaB, GDH
Purification MethodIon exchange chromatography (Q-Sepharose)

Table 2: Chemical Synthesis of (R)- and (S)-3-Hydroxybutyryl-CoA

ParameterValueReference
Final Product(R)- or (S)-3-hydroxybutyryl-CoA[1][2]
Starting Material(R)- or (S)-3-hydroxybutyric acid[1][2]
Synthesis MethodMixed anhydride (B1165640) method[1][2]
Purification MethodHigh-Performance Liquid Chromatography (HPLC)[1][2]
Yield (chemo-enzymatic)54% for (R)-isomer, 57% for (S)-isomer[3]

Signaling and Metabolic Pathways

This compound is an intermediate in the synthesis of ketone bodies and in the β-oxidation of fatty acids. In certain organisms, it is a precursor for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. The enzymatic synthesis protocol described below mimics a biosynthetic pathway to produce this key metabolite.

Metabolic_Pathway Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACS AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA BktB D3HB_CoA This compound AcetoacetylCoA->D3HB_CoA PhaB

Figure 1: Simplified biochemical pathway for the synthesis of this compound from acetate.

Experimental Protocols

Protocol 1: Multi-Enzyme Cascade for (3R)-3-Hydroxybutyryl-CoA Synthesis

This protocol outlines a one-pot, in vitro biocatalytic synthesis using seven enzymes to convert acetate to (3R)-3-hydroxybutyryl-CoA.

Materials:

  • Enzymes: CoaA, CoaD, CoaE, Acetyl-CoA Synthetase (ACS), β-ketothiolase (BktB), Acetoacetyl-CoA reductase (PhaB), and Glucose Dehydrogenase (GDH). Enzymes can be used as crude ammonium (B1175870) sulfate (B86663) precipitates from overexpressing E. coli.

  • Substrates and Cofactors: Pantethine, Dithiothreitol (DTT), ATP, NADP+, D-glucose, Acetate.

  • Buffers and Reagents: Tris-HCl buffer, MgCl2, HCl, Lithium hydroxide, Acetone.

  • Purification: Q-Sepharose ion exchange column.

Experimental Workflow:

experimental_workflow cluster_reaction One-Pot Reaction cluster_purification Purification cluster_analysis Analysis and Final Product Preparation start Combine Enzymes, Substrates, and Cofactors incubation Incubate Reaction Mixture start->incubation dilution Dilute Reaction Mixture incubation->dilution ion_exchange Q-Sepharose Ion Exchange Chromatography dilution->ion_exchange wash Wash with 50 mM HCl ion_exchange->wash elution Elute with 100 mM HCl wash->elution neutralization Neutralize with LiOH elution->neutralization precipitation Precipitate with Acetone neutralization->precipitation analysis Analyze by LC/MS, NMR, HPLC precipitation->analysis final_product final_product precipitation->final_product Final Product: (3R)-3-hydroxybutyryl-CoA

Figure 2: Experimental workflow for the enzymatic synthesis and purification of (3R)-3-hydroxybutyryl-CoA.

Procedure:

  • Enzyme Preparation: Prepare crude ammonium sulfate precipitates of CoaA, CoaD, CoaE, ACS, BktB, PhaB, and GDH from overexpressing E. coli strains.

  • Reaction Setup: In a suitable reaction vessel, combine the following components in a buffered solution (e.g., Tris-HCl with MgCl2):

    • Pantethine and DTT (for CoA synthesis)

    • CoaA, CoaD, CoaE, and ATP (for CoA synthesis)

    • ACS and Acetate (for acetyl-CoA synthesis)

    • BktB (for acetoacetyl-CoA synthesis)

    • PhaB, GDH, NADP+, and D-glucose (for the reduction to (3R)-3-hydroxybutyryl-CoA)

  • Reaction Monitoring: The progress of the reaction can be monitored in stages by LC/MS to confirm the formation of CoA, acetyl-CoA, and finally (3R)-3-hydroxybutyryl-CoA.

  • Purification:

    • Dilute the reaction mixture (e.g., 20-fold).

    • Load the diluted mixture onto a Q-Sepharose ion exchange column.

    • Wash the column with 50 mM HCl.

    • Elute the product with 100 mM HCl.

  • Product Finishing:

    • Neutralize the eluted (3R)-3-hydroxybutyryl-CoA with aqueous lithium hydroxide.

    • Precipitate the final product in 95% (v/v) acetone.

  • Analysis: Confirm the identity and purity of the product using HPLC, ¹H NMR, and ³¹P NMR spectroscopy. The diastereomeric purity can be assessed by converting the product to 3-hydroxybutyryl-SNAC and analyzing it on a chiral column.

Protocol 2: Chemical Synthesis of (R)- or (S)-3-Hydroxybutyryl-CoA

This protocol describes a chemical method for synthesizing either the (R) or (S) enantiomer of 3-hydroxybutyryl-CoA from the corresponding free acid.[1][2]

Materials:

  • (R)-3-hydroxybutyric acid or (S)-3-hydroxybutyric acid

  • Coenzyme A (CoA)

  • Reagents for mixed anhydride method (e.g., ethyl chloroformate, triethylamine)

  • Organic solvents (e.g., anhydrous tetrahydrofuran)

  • Purification: HPLC system with a suitable column (e.g., C18).

Procedure:

  • Activation of 3-Hydroxybutyric Acid:

    • Dissolve the respective enantiomer of 3-hydroxybutyric acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Cool the solution in an ice bath.

    • Add triethylamine (B128534) followed by the dropwise addition of ethyl chloroformate to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in a suitable buffer.

    • Slowly add the activated mixed anhydride solution to the Coenzyme A solution while maintaining a low temperature.

    • Allow the reaction to proceed for a specified time.

  • Purification:

    • Purify the resulting (R)- or (S)-3-hydroxybutyryl-CoA using preparative HPLC.

  • Analysis: Confirm the identity and purity of the product using analytical HPLC and mass spectrometry.

Conclusion

The protocols provided offer robust methods for the in vitro synthesis of this compound. The enzymatic cascade is a sophisticated, one-pot reaction that yields the natural (R)-enantiomer with high purity and is advantageous when a biomimetic approach is desired. The chemical synthesis method provides a more conventional route that can be adapted for either enantiomer, depending on the starting material. The choice of protocol will depend on the specific research needs, available equipment, and expertise of the user.

References

Application Notes and Protocols for Tracing D-3-Hydroxybutyryl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-hydroxybutyryl-CoA is a pivotal intermediate in several key metabolic pathways, including fatty acid beta-oxidation and ketone body metabolism.[1] The study of its metabolic fate is crucial for understanding energy homeostasis, as well as the pathophysiology of metabolic diseases such as diabetes and certain inborn errors of metabolism. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to dynamically track the flow of atoms through metabolic pathways, providing quantitative insights into the synthesis, degradation, and conversion of this compound.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled compounds to trace the metabolism of this compound in both in vitro and in vivo models. The methodologies described herein are intended to guide researchers in designing and executing robust experiments to elucidate the kinetics and regulation of this important metabolite.

Core Principles of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a substrate enriched with a heavy, non-radioactive isotope (e.g., ¹³C, ²H, or ¹⁵N) into a biological system. As the labeled substrate is metabolized, the heavy isotope is incorporated into downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to determine the relative contribution of the tracer to different metabolic pathways and to quantify metabolic fluxes.

Section 1: Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells

This protocol outlines the procedure for tracing the metabolism of this compound in cultured cells using a ¹³C-labeled precursor.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Stable isotope-labeled culture medium (e.g., DMEM with dialyzed fetal bovine serum)

  • ¹³C-labeled tracer (e.g., [U-¹³C₄]-D-3-hydroxybutyrate)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C[3]

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Growth: Culture cells in 6-well plates to ~80% confluency.

  • Media Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS. Replace the standard medium with the stable isotope-labeled medium containing the ¹³C-labeled tracer at a predetermined concentration.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation into downstream metabolites.[3]

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism.[3]

    • Place the plate on dry ice and use a cell scraper to detach the cells.

    • Transfer the cell extract into a microcentrifuge tube.[3]

  • Sample Preparation for Analysis:

    • Vortex the tubes thoroughly.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[3]

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[3]

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model

This protocol describes the administration of a stable isotope tracer to mice and the subsequent collection of tissues for metabolic analysis.

Materials:

  • Mice (strain and age as per experimental design)

  • Stable isotope tracer (e.g., [U-¹³C₄]-D-3-hydroxybutyrate or a ketogenic precursor)

  • Administration vehicle (e.g., sterile saline)

  • Surgical and dissection tools

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 2:1:1 methanol:chloroform:water)

Procedure:

  • Tracer Administration: Administer the stable isotope tracer to the mice. The route of administration can be oral gavage, intraperitoneal injection, or intravenous infusion, depending on the experimental goals.[4][5] A typical dose for a ketogenic compound could be in the range of 2.5-7.5 g/kg body weight.[4]

  • Time Course and Tissue Collection: At designated time points after tracer administration, euthanize the mice according to approved animal welfare protocols. Quickly dissect the tissues of interest (e.g., liver, muscle, brain) and immediately freeze them in liquid nitrogen to quench metabolic activity.[6]

  • Tissue Homogenization and Metabolite Extraction:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a pre-chilled extraction solvent. A common solvent mixture for broad metabolite extraction is a 2:1:1 ratio of methanol:chloroform:water.

    • Vortex the homogenate vigorously.

  • Phase Separation and Sample Preparation:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases from the protein pellet.

    • Carefully collect the polar phase containing this compound and other water-soluble metabolites.

    • Dry the polar extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

Section 2: LC-MS/MS Analysis

The following provides a general framework for the analysis of this compound and its isotopologues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • Ultra-high performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

LC Parameters (Illustrative):

  • Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Illustrative):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for unlabeled and ¹³C-labeled this compound will need to be determined empirically. For unlabeled this compound (C₂₅H₄₂N₇O₁₈P₃S), the monoisotopic mass is approximately 853.15 g/mol .[7] The MRM transitions would be set to monitor the fragmentation of the parent ion into specific daughter ions.

  • Collision Energy and other source parameters: These will need to be optimized for the specific instrument and analyte.

Section 3: Data Presentation and Analysis

Quantitative Data Summary

The following tables provide an illustrative summary of the type of quantitative data that can be obtained from stable isotope tracing experiments.

Table 1: Illustrative Isotopic Enrichment in Key Metabolites Following [U-¹³C₄]-D-3-hydroxybutyrate Administration in Cultured Hepatocytes.

MetaboliteTime (hours)M+0 (%)M+2 (%)M+4 (%)
This compound 010000
420575
245293
Acetoacetyl-CoA 010000
4401545
2410585
Acetyl-CoA 010000
460400
2425750

Note: M+n represents the isotopologue with 'n' ¹³C atoms. The data is for illustrative purposes and will vary based on experimental conditions.[2]

Table 2: Illustrative Blood Beta-Hydroxybutyrate (BHB) Concentrations in Mice Following Oral Administration of a Ketogenic Compound.

Treatment GroupDose (g/kg)Time (hours)Blood BHB (mM)
Control (Vehicle) 020.2 ± 0.05
Ketogenic Compound 2.521.5 ± 0.3
5.022.8 ± 0.4
7.524.1 ± 0.5

Data are presented as mean ± SEM and are illustrative based on similar studies.[4]

Metabolic Flux Analysis

The mass isotopologue distribution data obtained from LC-MS/MS analysis can be used to calculate metabolic fluxes through the pathways involving this compound. This typically involves the use of specialized software (e.g., INCA, Metran) that fits the experimental labeling data to a metabolic network model to estimate the rates of intracellular reactions.

Section 4: Visualizations

Diagrams of Metabolic Pathways and Experimental Workflows

D_3_hydroxybutyryl_CoA_Metabolism Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation D3HB_CoA This compound Beta_Oxidation->D3HB_CoA Acetoacetyl_CoA Acetoacetyl-CoA D3HB_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Ketone_Bodies Ketone Bodies (D-3-hydroxybutyrate, Acetoacetate) Acetoacetyl_CoA->Ketone_Bodies TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture 1. Cell Culture Tracer_Incubation 2. ¹³C-Tracer Incubation Cell_Culture->Tracer_Incubation Metabolite_Extraction_Cells 3. Metabolite Extraction Tracer_Incubation->Metabolite_Extraction_Cells Analysis 4/5. LC-MS/MS Analysis Metabolite_Extraction_Cells->Analysis Animal_Model 1. Animal Model Tracer_Administration 2. ¹³C-Tracer Administration Animal_Model->Tracer_Administration Tissue_Collection 3. Tissue Collection Tracer_Administration->Tissue_Collection Metabolite_Extraction_Tissues 4. Metabolite Extraction Tissue_Collection->Metabolite_Extraction_Tissues Metabolite_Extraction_Tissues->Analysis Data_Analysis 5/6. Data & Flux Analysis Analysis->Data_Analysis Logical_Relationship Tracer ¹³C-Labeled Tracer Biological_System Biological System (Cells or Animal) Tracer->Biological_System Metabolism Metabolic Conversion Biological_System->Metabolism Labeled_Metabolites ¹³C-Labeled Metabolites Metabolism->Labeled_Metabolites Mass_Spec Mass Spectrometry (LC-MS/MS) Labeled_Metabolites->Mass_Spec MID Mass Isotopologue Distribution (MID) Mass_Spec->MID Flux_Analysis Metabolic Flux Analysis MID->Flux_Analysis Biological_Insight Biological Insight Flux_Analysis->Biological_Insight

References

Application of D-3-Hydroxybutyryl-CoA in Metabolic Engineering: A Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-3-hydroxybutyryl-CoA is a pivotal chiral intermediate in various metabolic pathways, making it a molecule of significant interest for metabolic engineering. Its central role in the biosynthesis of biodegradable polymers, biofuels, and specialty chemicals has driven extensive research into the manipulation of its production and conversion in a variety of microbial hosts. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound.

Application Notes

Biosynthesis of Polyhydroxyalkanoates (PHAs)

This compound is the direct precursor for the synthesis of poly(3-hydroxybutyrate) (PHB), the most common type of polyhydroxyalkanoate (PHA). PHAs are biodegradable and biocompatible polyesters with properties similar to conventional plastics, making them a sustainable alternative. The biosynthetic pathway typically involves three key enzymes:

  • β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to this compound in an NADPH-dependent reaction.

  • PHA synthase (PhaC): Polymerizes this compound monomers to form PHB.[1]

Metabolic engineering efforts have focused on overexpressing the phaCAB operon, often from Cupriavidus necator, in hosts like Escherichia coli to achieve high-level PHB production.[1][2] Furthermore, by introducing pathways for the generation of other hydroxyacyl-CoA monomers, copolymers with tailored properties can be produced. For instance, the co-expression of pathways for propionyl-CoA synthesis can lead to the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a copolymer with improved mechanical properties.[3][4]

Production of Chiral Fine Chemicals

The chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure chemicals.

  • (R)-3-Hydroxybutyrate ((R)-3HB): This chiral molecule is a versatile building block for the synthesis of pharmaceuticals, vitamins, and biodegradable materials.[5] Metabolic engineering strategies involve introducing a thioesterase (e.g., TesB) or a CoA-transferase (e.g., Pct) to cleave the CoA moiety from this compound, releasing (R)-3HB.[5][6][7] Engineered E. coli strains have been developed to produce significant titers of (R)-3HB from glucose.[8]

  • (R)-1,3-Butanediol ((R)-1,3-BDO): This diol is a valuable chemical intermediate used in the production of polymers, pharmaceuticals, and cosmetics.[9][10] A synthetic pathway can be constructed by introducing a butyraldehyde (B50154) dehydrogenase (bld) and an alcohol dehydrogenase to convert this compound into (R)-1,3-BDO.[11]

In Vitro Biocatalysis

Cell-free systems utilizing purified enzymes offer a high degree of control over reaction conditions and can overcome issues of cellular toxicity and competing metabolic pathways. An in vitro multi-enzyme cascade has been developed to synthesize (3R)-3-hydroxybutyryl-CoA from acetate.[6] This approach allows for the production of highly pure chiral building blocks.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various metabolic engineering studies involving this compound.

Table 1: Production of (R)-3-Hydroxybutyrate in Engineered E. coli

Host StrainKey Genes ExpressedCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coli DH5αphaA, phaB, ptb, bukGlucose (20 g/L)2--[8]
E. coli DH5α (fed-batch)phaA, phaB, ptb, bukGlucose12-0.25[8]
E. coliphaA, phaB, pctGlucose1.0--[5]
E. coliphaA, phaB, pctGlucose + Acetate5.2-0.22[5]

Table 2: Production of (R)-1,3-Butanediol

Host StrainKey Genes ExpressedCarbon SourceTiter (g/L)Enantiomeric Excess (%)Reference
E. coliphaA, phaB, bldGlucose9.0598.5[11]
E. coli (fed-batch)phaA, phaB, bldGlucose15.8-[11]
C. saccharoperbutylacetonicumphaBGlucose1.8-[11]

Table 3: Enzyme Activities for this compound Synthesis

EnzymeSource OrganismHost Strain for ExpressionSpecific Activity (U/mg)Assay ConditionsReference
PhaA (β-ketothiolase)C. necatorE. coli-Thiolysis of acetoacetyl-CoA[7]
PhaB (Acetoacetyl-CoA reductase)C. necatorE. coli-NADPH oxidation with acetoacetyl-CoA[7]
Hbd ((S)-3-hydroxybutyryl-CoA dehydrogenase)C. acetobutylicumE. coliSignificantly higher than PhaBNADH oxidation with acetoacetyl-CoA[7]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol is adapted from methods described for the analysis of acyl-CoA species.[6][12]

Materials:

  • Cell culture or enzyme reaction mixture

  • Perchloric acid (HClO4), 1 M

  • Potassium carbonate (K2CO3), 2 M

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • This compound standard

Procedure:

  • Sample Preparation:

    • Quench metabolic activity by rapidly mixing 1 mL of cell culture or reaction mixture with 100 µL of 1 M HClO4.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new tube and neutralize by adding 2 M K2CO3 dropwise until the pH is approximately 7.0.

    • Centrifuge again to remove the KClO4 precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Elute with a linear gradient of Mobile Phase B from 5% to 50% over 30 minutes.

    • Monitor the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

    • Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of the this compound standard.

Protocol 2: Enzyme Activity Assay for Acetoacetyl-CoA Reductase (PhaB)

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[7]

Materials:

  • Cell-free extract or purified PhaB enzyme

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Acetoacetyl-CoA solution (10 mM)

  • NADPH solution (10 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, prepare a reaction mixture containing:

      • 880 µL of 100 mM Tris-HCl buffer (pH 7.5)

      • 100 µL of cell-free extract or an appropriate amount of purified enzyme

      • 10 µL of 10 mM NADPH solution (final concentration 0.1 mM)

  • Assay:

    • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration and to measure any background NADPH oxidation.

    • Initiate the reaction by adding 10 µL of 10 mM acetoacetyl-CoA solution (final concentration 0.1 mM).

    • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculation:

    • Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

    • Specific activity is expressed as U per mg of total protein.

Visualizations

Metabolic_Pathway_to_PHB AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA (β-ketothiolase) D3HB_CoA This compound AcetoacetylCoA->D3HB_CoA PhaB (Acetoacetyl-CoA reductase) + NADPH PHB Poly(3-hydroxybutyrate) (PHB) D3HB_CoA->PHB PhaC (PHA synthase)

Biosynthesis of PHB from Acetyl-CoA.

Chiral_Chemical_Production cluster_main Central Intermediate cluster_3hb (R)-3-Hydroxybutyrate Production cluster_13bdo (R)-1,3-Butanediol Production D3HB_CoA This compound R3HB (R)-3-Hydroxybutyrate D3HB_CoA->R3HB Thioesterase (e.g., TesB) or CoA-transferase (e.g., Pct) R3HBA (R)-3-Hydroxybutyraldehyde D3HB_CoA->R3HBA Butyraldehyde dehydrogenase (bld) R13BDO (R)-1,3-Butanediol R3HBA->R13BDO Alcohol dehydrogenase

Production of chiral chemicals from this compound.

HPLC_Workflow start Sample (Cell Culture or Reaction) quench Quench with HClO4 start->quench centrifuge1 Centrifuge to Pellet Debris quench->centrifuge1 neutralize Neutralize Supernatant with K2CO3 centrifuge1->neutralize centrifuge2 Centrifuge to Remove Precipitate neutralize->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter hplc Inject into HPLC (C18 Column) filter->hplc detect Detect at 260 nm hplc->detect quantify Quantify using Standard Curve detect->quantify

Workflow for HPLC quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: D-3-Hydroxybutyryl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-3-hydroxybutyryl-CoA analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of extracting and quantifying this important metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps in sample preparation for this compound extraction to ensure analyte stability?

A1: The most critical step is to rapidly quench all enzymatic activity to prevent the degradation of this compound. Thioesters are labile, and cellular enzymes like acyl-CoA hydrolases can quickly break them down. This is best achieved by flash-freezing the tissue or cell sample in liquid nitrogen immediately after collection. All subsequent extraction steps should be performed on ice or at 4°C to minimize degradation.

Q2: Which extraction method is recommended for this compound from biological samples?

A2: A two-step method involving solvent-based extraction followed by solid-phase extraction (SPE) is highly recommended for obtaining a clean and concentrated sample. A common approach is to first homogenize the sample in a cold organic solvent mixture, such as acetonitrile/methanol (B129727)/water or acetonitrile/2-propanol, to precipitate proteins and extract the acyl-CoAs.[1][2] The supernatant is then purified using an SPE cartridge to remove interfering substances like salts and phospholipids (B1166683) before analysis by LC-MS/MS.[1]

Q3: How can I prevent the chemical degradation of this compound during extraction?

A3: this compound is susceptible to hydrolysis, especially at alkaline pH. It is crucial to maintain a slightly acidic pH (around 4.5-6.5) throughout the extraction process. Using acidic buffers, such as potassium phosphate (B84403) at pH 4.9, during homogenization can improve stability.[1] Additionally, minimizing the time samples spend in aqueous solutions and avoiding high temperatures are essential.

Q4: Is an internal standard necessary for quantifying this compound?

A4: Yes, using an internal standard is critical for accurate quantification. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). This standard can be added at the very beginning of the extraction process to account for analyte loss during sample preparation and for variations in mass spectrometry signal (ion suppression). If a labeled standard is unavailable, a structurally similar short-chain acyl-CoA, like butyryl-CoA or hexanoyl-CoA, can be used.[1]

Q5: What is the best analytical technique for the final detection and quantification of this compound?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound.[1][3] This method offers high sensitivity and specificity, allowing for the detection of low-abundance species in complex biological matrices. Analysis is typically performed using Multiple Reaction Monitoring (MRM) to achieve accurate quantification.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction workflow.

Low Analyte Recovery

Q: My final analyte signal is very low or non-existent. What could be the cause?

A: Low recovery is a frequent issue in acyl-CoA extraction. Here are the common culprits and solutions:

  • Inefficient Cell Lysis/Homogenization: Ensure your tissue or cells are completely disrupted. For tough tissues, consider using a bead beater or a Dounce homogenizer on ice.

  • Analyte Degradation: As mentioned in the FAQs, enzymatic and chemical degradation is a major concern. Work quickly, keep samples cold at all times, and maintain a slightly acidic pH.

  • Solid-Phase Extraction (SPE) Issues: This is a critical step with many potential pitfalls.

    • Improper Column Conditioning: The SPE sorbent must be properly wetted. Condition the column with methanol or acetonitrile, followed by an equilibration step with a solvent similar in composition to your sample loading solution.

    • Column Drying: Do not let the sorbent bed dry out between conditioning, loading, and washing steps, as this can lead to inconsistent results.

    • Incorrect Sorbent Choice: For short-chain acyl-CoAs, a weak anion exchange or a mixed-mode sorbent is often effective.[1]

    • Wash Solvent Too Strong: Your wash step may be eluting the analyte along with the interferences. Test a weaker wash solvent (e.g., lower percentage of organic solvent).[4]

    • Elution Solvent Too Weak: this compound may be too strongly bound to the sorbent. Increase the strength of your elution solvent (e.g., by increasing the organic content or adding a small amount of a modifier like ammonium (B1175870) hydroxide).[1][5]

    • Insufficient Elution Volume: You may not be using enough solvent to completely elute the analyte. Try increasing the elution volume or performing a second elution.

High Variability Between Replicates

Q: I am seeing poor reproducibility in my results. Why?

A: High variability often points to inconsistencies in the sample preparation workflow.

  • Inconsistent SPE Technique: Pay close attention to flow rates during sample loading, washing, and elution. A flow rate that is too high can prevent proper binding of the analyte to the sorbent. Automating the SPE process can help improve consistency.

  • Sample Overload: Exceeding the binding capacity of the SPE column will lead to analyte loss in the flow-through and inconsistent results. If you suspect this, try reducing the amount of sample loaded onto the column or use a cartridge with a larger sorbent bed.

  • Incomplete Solvent Evaporation/Reconstitution: If your protocol involves an evaporation step, ensure samples are completely dried and then fully redissolved in the reconstitution solvent. Vortexing and sonication can aid in complete resuspension.

Interfering Peaks in Chromatogram

Q: My chromatogram has many interfering peaks, and I am experiencing ion suppression. How can I clean up my sample further?

A: Co-eluting matrix components can interfere with detection and suppress the analyte signal.

  • Optimize the SPE Wash Step: The wash step is crucial for removing interferences. You can try using a stronger wash solvent, but be careful not to elute your analyte of interest. A series of washes with solvents of increasing strength can be effective.[4]

  • Change the SPE Sorbent: If a particular sorbent is not providing a clean enough extract, consider trying a different type of sorbent with a different retention mechanism (e.g., mixed-mode instead of only anion exchange).[4]

  • Optimize HPLC/LC Conditions: Adjusting the chromatographic gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or altering the mobile phase composition can help resolve your analyte from interfering peaks.

Data Presentation

Table 1: Comparison of Extraction Method Recoveries for Short-Chain Acyl-CoAs

The following table summarizes recovery data from the literature for various extraction methods applied to short-chain acyl-CoAs. Note that recoveries can be matrix-dependent.

Extraction MethodAnalyte(s)Sample MatrixAverage Recovery (%)Reference
Acetonitrile/2-propanol followed by SPEAcetyl-CoA, Malonyl-CoA, Octanoyl-CoARat Liver83-90% (SPE step)[2]
Methanol/Chloroform followed by SPEAcetyl-CoA, Butyryl-CoA, Octanoyl-CoAMouse LiverNot specified, but validated for quantification[1]
Cold Methanol (-80°C)Acetyl-CoAHepG2 CellsLower than acid extraction methods[6][7]
Perchloric Acid / Trichloroacetic AcidAcetyl-CoAHepG2 Cells~40-100% (method dependent)[6][7]

Experimental Protocols

Protocol 1: General Method for Extraction of this compound from Mammalian Tissue

This protocol is a generalized procedure based on common methodologies.[1][2] Optimization may be required for specific tissue types.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1 v/v/v), pre-chilled to -20°C[1]

  • Weak Anion Exchange SPE Cartridges

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent 1: 2% Formic Acid in Water

  • SPE Wash Solvent 2: Methanol

  • SPE Elution Solvent: 5% Ammonium Hydroxide (B78521) in Methanol

  • LC-MS/MS system with a C18 or similar reversed-phase column

Procedure:

  • Homogenization: a. Weigh the frozen tissue in a pre-chilled tube. b. Add the internal standard. c. Add 20 volumes of ice-cold Extraction Solvent. d. Immediately homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.

  • Protein Precipitation & Extraction: a. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. b. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE): a. Condition: Pass 3 mL of methanol through the SPE cartridge. b. Equilibrate: Pass 3 mL of water through the cartridge. Do not let the sorbent dry. c. Load: Load the supernatant from step 2b onto the SPE cartridge. d. Wash 1: Pass 2.5 mL of 2% formic acid through the cartridge. e. Wash 2: Pass 2.5 mL of methanol through the cartridge. f. Elute: Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Sample Concentration: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase.

  • Analysis: a. Transfer the reconstituted sample to an autosampler vial. b. Analyze by LC-MS/MS.

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Sample 1. Tissue/Cell Sample Quench 2. Flash Freeze (Liquid Nitrogen) Sample->Quench Homogenize 3. Homogenize in Cold Solvent (+ Internal Standard) Quench->Homogenize Centrifuge 4. Centrifuge (Pellet Proteins) Homogenize->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant SPE 6. Solid-Phase Extraction (Load -> Wash -> Elute) Supernatant->SPE Evaporate 7. Evaporate & Reconstitute SPE->Evaporate LCMS 8. LC-MS/MS Analysis Evaporate->LCMS Data 9. Data Processing & Quantification LCMS->Data

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Diagram: Low Analyte Recovery

Troubleshooting start Low Recovery Detected check_degradation Sample handled quickly & kept cold/acidic? start->check_degradation check_spe Analyte found in SPE flow-through? check_degradation->check_spe Yes sol_degradation Improve quenching. Work faster & on ice. check_degradation->sol_degradation No check_wash Analyte found in SPE wash fraction? check_spe->check_wash No sol_binding Decrease load volume/flow rate. Check column conditioning. Use stronger sorbent. check_spe->sol_binding Yes check_elution Analyte still on column after elution? check_wash->check_elution No sol_wash Decrease wash solvent strength. check_wash->sol_wash Yes sol_elution Increase elution solvent strength. Increase elution volume. check_elution->sol_elution Yes end Re-run Experiment sol_degradation->end sol_binding->end sol_wash->end sol_elution->end

Caption: Decision tree for troubleshooting low recovery of this compound.

References

troubleshooting low yield in D-3-hydroxybutyryl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the enzymatic synthesis of D-3-hydroxybutyryl-CoA.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield in the enzymatic synthesis of this compound can arise from several factors related to enzyme activity, substrate and cofactor availability, reaction conditions, and downstream processing. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Suboptimal Enzyme Performance

The primary enzymes in this synthesis are β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB). Their activity is paramount for a high yield.

Common CauseRecommended Action
Enzyme Denaturation/Degradation Verify the integrity of your enzyme stocks using SDS-PAGE. Ensure proper storage conditions (typically -80°C with a cryoprotectant). Avoid multiple freeze-thaw cycles.
Incorrect Enzyme Variant Confirm that the specific isoforms of PhaA and PhaB you are using are known to be active and efficient. Enzymes from Cupriavidus necator are commonly used and well-characterized.
Low Enzyme Concentration Systematically increase the concentration of PhaA and PhaB in the reaction mixture to determine the optimal enzyme loading.
Presence of Proteases If using crude cell lysates, protease activity can degrade your enzymes. Consider adding a protease inhibitor cocktail to your reaction.
Issue 2: Inadequate Substrate or Cofactor Concentrations

The availability and stability of substrates and cofactors are critical for the reaction to proceed efficiently.

Common CauseRecommended Action
Acetyl-CoA Depletion Ensure a sufficient starting concentration of acetyl-CoA. Consider a fed-batch approach to maintain its concentration throughout the reaction.
Cofactor (NADPH/NADH) Limitation The reduction of acetoacetyl-CoA by PhaB is dependent on NADPH or NADH. Ensure the cofactor is present in molar excess. For prolonged reactions, a cofactor regeneration system may be necessary.
Coenzyme A (CoA) Inhibition High concentrations of free Coenzyme A can inhibit the condensation reaction catalyzed by β-ketothiolase (PhaA).[1] Monitor CoA levels and optimize the ratio of acetyl-CoA to free CoA.
Substrate Quality Verify the purity of your acetyl-CoA and cofactors. Contaminants can inhibit enzyme activity.
Issue 3: Unfavorable Reaction Conditions

The reaction environment must be optimized for maximal enzyme activity and stability.

Common CauseRecommended Action
Suboptimal pH The optimal pH for the condensation reaction of PhaA from Cupriavidus necator is 7.8.[1] The optimal pH for the reverse cleavage reaction is 8.1.[1] Buffer the reaction mixture accordingly.
Suboptimal Temperature The optimal temperature for enzymes from mesophilic organisms like Cupriavidus necator is typically between 30°C and 37°C.[2][3]
Product Degradation This compound can be susceptible to hydrolysis. Analyze your product stability at the reaction temperature and pH over time. Consider strategies for in-situ product removal if degradation is significant.
Issue 4: Competing Pathways and Feedback Inhibition

Side reactions and regulatory mechanisms can divert precursors or inhibit key enzymes.

Common CauseRecommended Action
Feedback Inhibition The condensation reaction of PhaA is inhibited by free CoA.[1] The cleavage reaction is subject to substrate inhibition by acetoacetyl-CoA, which is partially alleviated by free CoA.[1]
Competing Metabolic Pathways If conducting the synthesis in a cell-based system (e.g., E. coli), acetyl-CoA can be consumed by competing pathways such as the citric acid cycle and fatty acid synthesis.[4] Consider using engineered strains with downregulated competing pathways.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes for this compound synthesis?

A1: The core enzymatic pathway involves two enzymes:

  • β-ketothiolase (PhaA): Catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.[1]

  • Acetoacetyl-CoA reductase (PhaB): Catalyzes the reduction of acetoacetyl-CoA to this compound, typically using NADPH as a cofactor.

Q2: What are the optimal reaction conditions for the synthesis?

A2: For the commonly used enzymes from Cupriavidus necator:

  • pH: The optimal pH for the forward reaction of PhaA is 7.8.[1]

  • Temperature: A temperature range of 30-37°C is generally optimal for both enzymes.[2][3]

Q3: My yield is still low after optimizing conditions. What else can I check?

A3: Consider the following:

  • Cofactor Regeneration: For long-duration reactions, the cofactor (NADPH/NADH) will be depleted. Implementing a cofactor regeneration system, such as using glucose dehydrogenase, can maintain a sufficient supply.

  • Product Analysis: Ensure your analytical method (e.g., HPLC) is accurately quantifying the product. This compound can be unstable, so proper sample handling and storage are crucial.

  • Enzyme Source and Purity: If using purified enzymes, ensure they are active. If using cell lysates, other cellular components might interfere with the reaction.

Q4: Can I use NADH instead of NADPH?

A4: While many acetoacetyl-CoA reductases (PhaB) have a preference for NADPH, some variants can utilize NADH, though potentially with lower efficiency. It is important to characterize the cofactor specificity of your specific PhaB enzyme.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a starting point for the in vitro synthesis of this compound.

Materials:

  • Purified β-ketothiolase (PhaA)

  • Purified Acetoacetyl-CoA reductase (PhaB)

  • Acetyl-CoA

  • NADPH (or NADH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.8)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator/water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Potassium phosphate buffer (pH 7.8)

    • 1 mM Acetyl-CoA

    • 1.5 mM NADPH

    • Optimal concentration of PhaA (to be determined empirically, start with 0.1 mg/mL)

    • Optimal concentration of PhaB (to be determined empirically, start with 0.1 mg/mL)

  • Incubate the reaction mixture at 30°C for a set period (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% perchloric acid) and placing it on ice.

  • Centrifuge the quenched reaction to pellet the precipitated protein.

  • Analyze the supernatant for this compound concentration using HPLC.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 20 mM Potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: Dilute the supernatant from the quenched reaction in Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: Linear gradient from 5% to 50% B

      • 20-25 min: 50% B

      • 25.1-30 min: Return to 5% B (re-equilibration)

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in your samples.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction acetyl_coa1 Acetyl-CoA phaa PhaA (β-ketothiolase) acetyl_coa1->phaa acetyl_coa2 Acetyl-CoA acetyl_coa2->phaa acetoacetyl_coa Acetoacetyl-CoA phab PhaB (Acetoacetyl-CoA reductase) acetoacetyl_coa->phab d3hbc This compound phaa->acetoacetyl_coa coa_out CoA phaa->coa_out phab->d3hbc nadp NADP+ phab->nadp nadph NADPH + H+ nadph->phab Troubleshooting_Workflow start Low Yield of this compound check_enzyme Check Enzyme Activity & Stability start->check_enzyme check_conditions Optimize Reaction Conditions (pH, Temp) check_enzyme->check_conditions Enzyme OK end Yield Improved check_enzyme->end Enzyme Issue Resolved check_reagents Verify Substrate & Cofactor Concentrations check_conditions->check_reagents Conditions OK check_conditions->end Conditions Optimized check_inhibition Investigate Inhibition (CoA, Product) check_reagents->check_inhibition Reagents OK check_reagents->end Reagents Optimized check_inhibition->end Inhibition Addressed

References

Technical Support Center: Optimizing HPLC Separation of D- and L-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of HPLC separation of D- and L-3-hydroxybutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in the chiral separation of these important enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating D- and L-3-hydroxybutyryl-CoA enantiomers by HPLC?

A1: The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment. Therefore, their separation requires a chiral environment, which is typically achieved through the use of a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[1] Specific challenges include achieving baseline resolution, preventing peak tailing, and maintaining consistent retention times.

Q2: What are the recommended column types for the chiral separation of D- and L-3-hydroxybutyryl-CoA?

A2: For the direct chiral separation of these enantiomers, columns with a chiral stationary phase (CSP) are essential.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds and are a good starting point. Another approach involves using anion-exchange-based CSPs, which can be effective for acidic compounds.[3]

Q3: Can I use a standard reversed-phase C18 column for this separation?

A3: A standard C18 column cannot directly separate enantiomers because it provides an achiral stationary phase.[2] To use a C18 column, you would first need to perform a derivatization step. This involves reacting the D- and L-3-hydroxybutyryl-CoA with a chiral derivatizing agent to create diastereomers, which have different physical properties and can be separated on an achiral column like a C18.[4]

Q4: What are the typical mobile phase compositions used for this type of separation?

A4: Mobile phase composition is critical for achieving good chiral separation. For polysaccharide-based CSPs, mixtures of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) are commonly used in normal-phase mode. In reversed-phase mode, mixtures of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer are typical.[2] The pH of the aqueous buffer can significantly influence the retention and selectivity for acidic analytes. For CoA thioesters, mobile phases often contain a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate.[5][6]

Q5: How does temperature affect the separation of D- and L-3-hydroxybutyryl-CoA?

A5: Temperature is a crucial parameter in chiral HPLC. Lowering the column temperature can often increase the enantioselectivity of the chiral stationary phase, leading to improved resolution.[2] However, this may also lead to an increase in analysis time and broader peaks. It is important to find an optimal temperature that provides a balance between resolution and efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of D- and L-3-hydroxybutyryl-CoA.

Issue 1: Poor or No Resolution Between Enantiomeric Peaks
Potential Cause Troubleshooting Steps
Inappropriate Column Ensure you are using a chiral stationary phase (CSP) specifically designed for enantiomeric separations. If one type of CSP (e.g., cellulose-based) is not effective, consider trying a different type (e.g., amylose-based or an anion-exchanger).[2][3]
Suboptimal Mobile Phase Systematically vary the ratio of your organic solvent to the aqueous buffer (or the ratio of hexane to alcohol in normal phase). Try switching between different organic modifiers (e.g., acetonitrile vs. methanol) as this can alter selectivity.
Incorrect Mobile Phase pH For these acidic analytes, the pH of the mobile phase is critical. Adjust the pH of the aqueous buffer to optimize the ionization state of the molecules and their interaction with the stationary phase.
High Column Temperature Try lowering the column temperature in increments (e.g., 5°C) to see if it improves resolution.[2]
Inappropriate Flow Rate Reduce the flow rate. A lower flow rate increases the interaction time between the analytes and the CSP, which can enhance resolution, although it will lengthen the run time.
Column Overload Inject a smaller volume of your sample or dilute your sample. Overloading the column can lead to peak broadening and loss of resolution.[2]
Issue 2: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Interactions Secondary interactions between the analyte and the silica (B1680970) backbone of the column can cause tailing. Adding a small amount of a competing acid (e.g., trifluoroacetic acid) or a competing amine to the mobile phase can help to mask active sites on the stationary phase and improve peak shape.[2]
Column Contamination/Degradation Flush the column with a strong solvent to remove any contaminants. If the problem persists and the column has been used extensively, it may need to be replaced.
Sample Solvent Mismatch Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[7]
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.
Fluctuations in Temperature Use a column oven to maintain a stable and consistent temperature throughout your analysis.
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly and delivering a consistent gradient. The composition of the mobile phase is a likely source of variation.[8]
Pump Issues or Leaks Check the HPLC system for any leaks. Ensure the pump is delivering a constant and pulse-free flow.

Experimental Protocols

Protocol 1: General Method for Chiral Separation using a Polysaccharide-Based CSP

This protocol provides a starting point for developing a chiral separation method for D- and L-3-hydroxybutyryl-CoA. Optimization will be required.

  • Column: Chiral stationary phase column (e.g., Cellulose or Amylose-based, 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase:

    • Normal Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%) may be added to the alcohol to improve peak shape.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min (can be optimized between 0.5 - 1.5 mL/min).

  • Column Temperature: 25°C (can be optimized between 10 - 40°C).

  • Detection: UV detector at 254 nm or 260 nm, as CoA compounds have a strong absorbance in this region.[9]

  • Injection Volume: 10 µL (adjust based on sample concentration).

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a miscible solvent of weaker or similar elution strength.[10] Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[10]

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

Troubleshooting Poor Resolution start Poor or No Resolution check_column Is the correct chiral column being used? start->check_column optimize_mp Optimize Mobile Phase (Ratio, Solvent Type, pH) check_column->optimize_mp Yes change_column Consider a different Chiral Stationary Phase check_column->change_column No adjust_temp Adjust Column Temperature (Typically Lower) optimize_mp->adjust_temp adjust_flow Adjust Flow Rate (Typically Lower) adjust_temp->adjust_flow check_overload Check for Column Overload (Inject less/dilute sample) adjust_flow->check_overload end Resolution Improved check_overload->end Problem Solved no_resolution Still No Resolution check_overload->no_resolution Problem Persists no_resolution->change_column

Caption: A flowchart for systematically troubleshooting poor peak resolution.

Experimental Workflow for Method Development

Method Development Workflow start Start: Method Development for D/L-3-hydroxybutyryl-CoA Separation select_column 1. Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_column select_mode 2. Choose Separation Mode (Normal vs. Reversed Phase) select_column->select_mode initial_conditions 3. Set Initial Conditions (Mobile Phase, Flow Rate, Temp) select_mode->initial_conditions run_initial 4. Perform Initial Injection initial_conditions->run_initial evaluate 5. Evaluate Chromatogram (Resolution, Peak Shape, Retention) run_initial->evaluate optimize 6. Optimize Parameters (Use Troubleshooting Guide) evaluate->optimize Suboptimal validate 7. Validate Method (Robustness, Reproducibility) evaluate->validate Acceptable optimize->run_initial end Final Optimized Method validate->end

Caption: A stepwise workflow for developing a chiral HPLC separation method.

References

Technical Support Center: D-3-Hydroxybutyryl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of mass spectrometry for the analysis of D-3-hydroxybutyryl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound analysis by LC-MS?

A1: The primary challenges stem from the inherent physicochemical properties of this compound. These include its high polarity, which leads to poor retention on traditional reversed-phase chromatography columns, and its susceptibility to in-source fragmentation and poor ionization efficiency in typical electrospray ionization (ESI) sources. Furthermore, its low molecular weight can place it in a region of the mass spectrum with higher chemical noise.

Q2: How can derivatization improve the sensitivity of this compound detection?

A2: Derivatization chemically modifies the this compound molecule to improve its analytical characteristics.[1][2] This can enhance sensitivity in several ways:

  • Improved Ionization Efficiency: By adding a readily ionizable group, derivatization can significantly increase the signal intensity in the mass spectrometer.[3][4]

  • Enhanced Chromatographic Retention: Derivatization can increase the hydrophobicity of the molecule, leading to better retention and peak shape on reversed-phase columns.

  • Increased Mass: Shifting the mass of the analyte to a higher m/z range can move it out of the noisy low-mass region, improving the signal-to-noise ratio.

  • Improved Fragmentation: Derivatization can introduce specific fragmentation patterns that are useful for sensitive and specific detection in MS/MS mode.

Q3: What are ion-pairing agents and how do they help in the analysis of this compound?

A3: Ion-pairing agents are additives to the mobile phase that contain both a hydrophobic and an ionic functional group. For an anionic analyte like this compound, a cationic ion-pairing agent can be used. The agent forms a neutral ion pair with the analyte, increasing its hydrophobicity and thereby improving its retention on a reversed-phase column. Volatile ion-pairing agents, such as triethylamine (B128534) (TEA) and certain perfluorinated carboxylic acids, are generally preferred for LC-MS applications to avoid contamination of the mass spectrometer.[5][6]

Q4: What are the key considerations for sample preparation when analyzing this compound?

A4: Proper sample preparation is critical for accurate and sensitive quantification of this compound.[7][8] Key considerations include:

  • Rapid Quenching and Extraction: Metabolic activity should be quenched quickly to prevent changes in acyl-CoA levels. Extraction should be performed using methods that efficiently lyse cells and solubilize acyl-CoAs while minimizing degradation.

  • Prevention of Degradation: Acyl-CoAs are susceptible to hydrolysis. Samples should be kept at low temperatures and in appropriate buffers to maintain stability.

  • Matrix Effect Reduction: Biological matrices can interfere with ionization. Techniques like solid-phase extraction (SPE) can be used to clean up the sample and reduce matrix effects.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Sample Degradation Prepare fresh standards and samples. Ensure proper storage conditions (low temperature, appropriate pH). Minimize freeze-thaw cycles.
Inefficient Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization source if available. Evaluate the use of derivatization to enhance ionization.
Poor Chromatographic Peak Shape Introduce a volatile ion-pairing agent to the mobile phase. Optimize the LC gradient. Consider using a different column chemistry (e.g., HILIC).
Incorrect MS/MS Transition Infuse a standard solution to optimize the precursor and product ions and the collision energy for the MRM transition.
Instrument Contamination Flush the LC system and clean the MS source, as ion-pairing agents or matrix components can accumulate and cause signal suppression.[5][6]

Issue 2: Poor Peak Shape and/or Inconsistent Retention Time

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase pH Adjust the pH of the mobile phase. For acyl-CoAs, a slightly acidic mobile phase is often used to suppress the ionization of the phosphate (B84403) groups.
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Column Overloading Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Column Consider a column with a different stationary phase or end-capping to minimize unwanted interactions.

Experimental Protocols

Protocol 1: Derivatization of this compound with Aniline (B41778) for Enhanced LC-MS/MS Sensitivity

This protocol is adapted from methodologies for short-chain fatty acid derivatization.[1]

Materials:

  • This compound standard

  • Sample extract containing this compound

  • Aniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Preparation: To 50 µL of sample or standard, add 100 µL of ACN to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to a new tube.

  • Derivatization Reaction:

    • To the supernatant, add 20 µL of a solution containing 100 mM aniline and 100 mM EDC in 10% aqueous pyridine.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in ACN

      • Gradient: A suitable gradient would be to start at a low percentage of B, ramp up to elute the derivatized analyte, and then re-equilibrate. For example, 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to 5% B.

      • Flow Rate: 0.3 mL/min

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transition: The specific precursor-to-product ion transition for the aniline-derivatized this compound will need to be determined by infusing a derivatized standard.

Quantitative Data Summary

Table 1: Comparison of Detection Sensitivity Enhancement for Hydroxybutyrate Enantiomers with PMP Derivatization

AnalyteFold Enhancement in Detection Sensitivity with PMP Derivatization
D-2-hydroxybutyrateUp to 55.3
L-2-hydroxybutyrateUp to 55.3
D-3-hydroxybutyrateUp to 55.3
L-3-hydroxybutyrateUp to 55.3

Data adapted from Cheng et al. (2018), demonstrating the significant increase in sensitivity for hydroxybutyrate isomers upon derivatization with (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP).[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample quench Metabolic Quenching sample->quench extract Extraction of Acyl-CoAs quench->extract cleanup SPE Cleanup extract->cleanup derivatize Chemical Derivatization (e.g., with Aniline/EDC) cleanup->derivatize lc LC Separation (Reversed-Phase) derivatize->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis ms->data

Caption: Workflow for enhancing this compound sensitivity.

derivatization_principle cluster_before Before Derivatization cluster_after After Derivatization analyte This compound (High Polarity, Poor Ionization) rp_column Reversed-Phase Column analyte->rp_column Poor Retention derivatization Derivatization Reaction analyte->derivatization ms_source Mass Spec Source rp_column->ms_source low_signal Low Signal ms_source->low_signal Inefficient Ionization derivatized_analyte Derivatized Analyte (Increased Hydrophobicity, Readily Ionizable Group) rp_column2 Reversed-Phase Column derivatized_analyte->rp_column2 Good Retention ms_source2 Mass Spec Source rp_column2->ms_source2 high_signal High Signal ms_source2->high_signal Efficient Ionization derivatization->derivatized_analyte

Caption: Principle of derivatization for enhanced MS sensitivity.

References

Technical Support Center: D-3-hydroxybutyryl-CoA Quantification in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of D-3-hydroxybutyryl-CoA in tissue samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound in tissues?

A1: The two primary methods for quantifying this compound in tissues are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple acyl-CoA species.[1][2] Enzymatic assays are a more traditional and cost-effective approach, relying on the specific activity of enzymes like 3-hydroxyacyl-CoA dehydrogenase.[3][4]

Q2: What is the significance of measuring this compound levels in tissues?

A2: this compound is a key intermediate in ketogenesis and fatty acid β-oxidation.[2][5] Its levels can provide insights into the metabolic state of a tissue, particularly concerning energy metabolism. Altered levels of this compound may be indicative of metabolic disorders or the effects of therapeutic interventions.

Q3: In which cellular compartment is this compound primarily found?

A3: this compound is predominantly located in the mitochondria, where the processes of ketogenesis and fatty acid β-oxidation take place.[6]

Q4: What are the expected concentrations of this compound in different tissues?

A4: The concentration of this compound can vary significantly between different tissue types and physiological states (e.g., fed vs. fasted). The following table provides a summary of reported values in rodent models.

TissueSpeciesConditionThis compound Concentration (nmol/g tissue)
LiverRatPerfused, fed~0.01 - 0.05
HeartRat-Reported as present, but specific concentrations vary
MuscleHumanFastedD-3-hydroxybutyrylcarnitine (a derivative) is significantly increased

Note: Direct quantitative data for this compound in various tissues is sparse in the literature. The provided values are estimates based on related studies and should be used as a general guideline. Researchers are encouraged to establish their own baseline values.

Q5: Is this compound involved in any signaling pathways?

A5: this compound is a central molecule in the ketogenesis and fatty acid oxidation pathways.[5][6] There is also emerging evidence suggesting a potential role for short-chain acyl-CoAs, including butyryl-CoA, in the regulation of histone acylation, which can impact gene expression.[7][8] This suggests a possible, though not yet fully elucidated, role in cellular signaling.

Troubleshooting Guides

LC-MS/MS Method
Issue Possible Cause(s) Troubleshooting Steps
Low or no signal for this compound - Inefficient Extraction: Incomplete lysis of tissue or poor recovery from the extraction solvent. - Analyte Degradation: this compound is susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.[9] - Suboptimal LC-MS/MS parameters: Incorrect mobile phase, gradient, or mass transition settings.- Optimize Extraction: Ensure thorough homogenization of the tissue on ice. Use a proven extraction solvent like a mixture of acetonitrile, methanol (B129727), and water.[10] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[3] - Minimize Degradation: Keep samples on ice or at 4°C throughout the extraction process. Process samples quickly. Use acidic conditions to improve stability.[9] - Method Validation: Verify LC-MS/MS parameters using a pure standard of this compound. Optimize collision energy and select the most intense and specific transitions.
High variability between replicate injections - Inconsistent Sample Preparation: Variation in tissue weight, extraction volumes, or drying and reconstitution steps. - Matrix Effects: Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of this compound.- Standardize Workflow: Use a precise method for tissue weighing. Ensure accurate pipetting of all reagents. - Use of Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) at the beginning of the sample preparation to account for variability in extraction and matrix effects.
Poor peak shape - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal for the analyte.- Dilute Sample: Try injecting a more dilute sample. - Adjust Mobile Phase: Optimize the pH and organic solvent gradient of the mobile phase. A C18 reversed-phase column is commonly used.[11]
Enzymatic Assay
Issue Possible Cause(s) Troubleshooting Steps
No or low enzyme activity - Enzyme Instability: The enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase) may have lost activity due to improper storage or handling.[12] - Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentrations.[4] - Presence of Inhibitors: Components in the tissue extract may be inhibiting the enzyme.- Verify Enzyme Activity: Test the enzyme with a known positive control substrate. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. - Optimize Assay Conditions: Ensure the assay buffer is at the correct pH and the incubation is performed at the optimal temperature as specified in the protocol.[4] - Sample Cleanup: Consider a sample cleanup step like solid-phase extraction to remove potential inhibitors.
High background signal - Non-specific reduction of NAD⁺: Other enzymes in the tissue extract may be reducing NAD⁺. - Contaminating substances: The sample or reagents may contain interfering substances that absorb at the detection wavelength (340 nm).[13]- Run a Blank Reaction: Perform a reaction without the substrate (acetoacetyl-CoA) to measure the background rate of NAD⁺ reduction. Subtract this from the sample reaction rate. - Check Reagent Purity: Use high-purity reagents and water.
Assay not linear with sample concentration - Substrate Depletion: The concentration of acetoacetyl-CoA or NAD⁺ may be limiting at higher sample concentrations. - Product Inhibition: Accumulation of the product (NADH) may be inhibiting the enzyme.- Optimize Substrate Concentrations: Ensure that the concentrations of acetoacetyl-CoA and NAD⁺ are in excess. - Dilute Sample: Dilute the tissue extract to ensure the reaction rate is within the linear range of the assay.

Experimental Protocols

Protocol 1: Tissue Extraction for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific tissue types.

  • Tissue Homogenization:

    • Weigh 20-50 mg of frozen tissue and place it in a pre-chilled 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or a 2:2:1 mixture of acetonitrile:methanol:water).[10][11]

    • Immediately add an internal standard (e.g., ¹³C-labeled this compound).

    • Homogenize the tissue using a bead-beater homogenizer at 4°C.

  • Protein Precipitation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[11]

    • Carefully collect the supernatant, which contains the extracted acyl-CoAs.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium (B1175870) hydroxide.[3]

  • Sample Preparation for Injection:

    • Dry the eluate or supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).[3][11]

Protocol 2: Enzymatic Assay for this compound Dehydrogenase Activity

This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase, which converts acetoacetyl-CoA to this compound, by monitoring the oxidation of NADH at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.[4]

    • Acetoacetyl-CoA Solution: Prepare a stock solution in the assay buffer.

    • NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

  • Assay Procedure:

    • In a cuvette, add the assay buffer, NADH solution, and the tissue extract.

    • Incubate at 37°C for 5 minutes to allow for the reduction of any endogenous substrates.

    • Initiate the reaction by adding the acetoacetyl-CoA solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • The rate of NADH oxidation is proportional to the 3-hydroxyacyl-CoA dehydrogenase activity.

Mandatory Visualizations

experimental_workflow cluster_extraction Tissue Extraction cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis tissue 1. Frozen Tissue Sample homogenization 2. Homogenization (with Internal Standard) tissue->homogenization centrifugation 3. Centrifugation homogenization->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant spe 5. Solid-Phase Extraction (SPE) supernatant->spe Load Supernatant drying 7. Drying supernatant->drying Direct Analysis elution 6. Elution spe->elution elution->drying reconstitution 8. Reconstitution drying->reconstitution lcms 9. LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

ketogenesis_pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa + Acetyl-CoA (HMG-CoA Synthase) d3hb_coa This compound acetoacetyl_coa->d3hb_coa 3-Hydroxyacyl-CoA Dehydrogenase (Reduction) acetoacetate Acetoacetate hmg_coa->acetoacetate HMG-CoA Lyase d3hb D-3-Hydroxybutyrate (Ketone Body) acetoacetate->d3hb D-β-Hydroxybutyrate Dehydrogenase d3hb_coa->acetoacetyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (Oxidation)

Caption: Ketogenesis pathway showing the role of this compound.

fao_pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase d3hb_coa This compound hydroxyacyl_coa->d3hb_coa Isomerization/Reduction (potential link) shorter_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA shorter_acyl_coa->acetyl_coa

Caption: Fatty acid β-oxidation pathway and its relation to this compound.

References

dealing with enzyme instability in D-3-hydroxybutyryl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-3-hydroxybutyryl-CoA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to enzyme instability during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of enzyme instability in a this compound assay?

A1: The primary enzyme, D-3-hydroxybutyrate dehydrogenase (HBDH), can lose activity due to several factors:

  • Suboptimal pH: HBDH activity is highly dependent on pH. Deviations from the optimal pH range can lead to reduced activity and denaturation.

  • Temperature Fluctuations: Like most enzymes, HBDH has an optimal temperature for activity. High temperatures can cause irreversible denaturation, while low temperatures can significantly reduce reaction rates.

  • Improper Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can degrade the enzyme.

  • Buffer Composition: Certain ions or buffer components can inhibit enzyme activity.

  • Substrate Inhibition: High concentrations of the substrate, acetoacetyl-CoA, can inhibit HBDH activity.[1]

  • Presence of Proteases: Contamination with proteases can lead to enzymatic degradation.

Q2: What is the optimal pH for HBDH activity?

A2: The optimal pH for HBDH can vary depending on the source of the enzyme. For the forward reaction (oxidation of (S)-3-hydroxybutyryl-CoA), the activity of HBDH from Nitrosopumilus maritimus increases with pH from 7.0 to 9.0, with maximal activity observed at pH 9.0.[2][3] For the reverse reaction (reduction of acetoacetyl-CoA), the optimal pH is in the range of 7.0-7.8.[2][3] It is crucial to consult the manufacturer's data sheet for the specific HBDH being used.

Q3: What is the optimal temperature for the this compound assay?

A3: Most standard protocols recommend performing the assay at a constant temperature, typically between 25°C and 37°C. For instance, a common protocol for β-hydroxyacyl-CoA dehydrogenase specifies a temperature of 37°C. Exceeding the optimal temperature can lead to rapid enzyme inactivation.

Q4: How should I store the HBDH enzyme and other assay components?

A4: Generally, it is recommended to store the HBDH enzyme at -20°C or below in a solution containing a stabilizing agent like glycerol.[4] Avoid repeated freeze-thaw cycles by preparing aliquots. Other reagents, such as substrates and cofactors, should be stored according to the manufacturer's instructions, typically at -20°C.

Q5: Can I use either NADH or NADPH as a cofactor?

A5: HBDH enzymes can exhibit a preference for either NAD(H) or NADP(H). For example, the HBDH from Clostridium beijerinckii can use both, but the catalytic efficiency is much higher with NADH.[1] Conversely, the enzyme from Clostridium kluyveri is NADP-dependent. Always use the cofactor specified in your assay protocol or enzyme datasheet.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound assay.

Issue Possible Cause Troubleshooting Steps
Low or No Enzyme Activity 1. Inactive Enzyme: Enzyme may have degraded due to improper storage or handling.• Purchase a new batch of enzyme. • Aliquot the enzyme upon arrival to minimize freeze-thaw cycles. • Ensure storage at the recommended temperature.
2. Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme.• Prepare fresh buffer and verify its pH at the assay temperature. • Perform a pH profile experiment to determine the optimal pH for your specific enzyme and conditions.
3. Incorrect Temperature: The assay is being performed at a temperature that is too low or too high.• Ensure all reagents and the spectrophotometer are equilibrated to the correct assay temperature. • Verify the accuracy of your temperature-controlling equipment.
4. Missing or Incorrect Cofactor: The wrong nicotinamide (B372718) cofactor (NADH/NADPH) is being used, or it has degraded.• Double-check the enzyme's cofactor specificity (NAD+ or NADP+). • Prepare fresh cofactor solutions, as they can be unstable.
High Background Signal 1. Contaminated Reagents: One or more of the assay components are contaminated with a substance that absorbs at the detection wavelength (e.g., 340 nm for NADH).• Run a blank reaction containing all components except the enzyme. • If the background is still high, test each reagent individually for absorbance. • Use high-purity reagents and water.
2. Non-enzymatic Reaction: The substrate is unstable and is being converted to the product non-enzymatically.• Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction. • Subtract the rate of the non-enzymatic reaction from the rate of the enzymatic reaction.
Assay Variability (Poor Reproducibility) 1. Inaccurate Pipetting: Inconsistent volumes of enzyme or other reagents are being added.• Calibrate your pipettes regularly. • Use positive displacement pipettes for viscous solutions like glycerol-containing enzyme stocks.
2. Temperature Fluctuations: The temperature is not being maintained consistently across all wells or cuvettes.• Ensure the plate or cuvettes are properly equilibrated to the assay temperature before starting the reaction. • Use a temperature-controlled plate reader or water bath.
3. Enzyme Instability During Assay: The enzyme is losing activity over the course of the measurement.• Check for and address sources of instability (pH, temperature). • Consider adding a stabilizing agent to the assay buffer (see Data Presentation section). • Use a shorter reaction time if possible, ensuring the reaction remains in the linear range.

Data Presentation

Table 1: pH Profile of (S)-3-Hydroxybutyryl-CoA Dehydrogenase from Nitrosopumilus maritimus
pHRelative Activity (%) - Forward Reaction (Oxidation)[2][3]Relative Activity (%) - Reverse Reaction (Reduction)[2][3]
7.0~30100
7.4~30100
7.8100100
8.0-~80
8.6-~40
9.0100~20

Note: Data is normalized to the highest activity observed for each reaction direction.

Table 2: Thermal Stability of HBDH Variants
Enzyme VariantMelting Temperature (Tm)Reference
PaHBDH (Wild-Type)56.8 °C[5]
AbHBDH (Wild-Type)68.4 °C[5]
H150A-PaHBDH55.1 °C[5]
H150N-PaHBDH61.0 °C[5]
N145A-AbHBDH67.7 °C[5]
N145H-AbHBDH69.2 °C[5]
Table 3: Recommended Stabilizing Additives for Dehydrogenases
AdditiveTypical ConcentrationMechanism of ActionReference
Glycerol10-50% (v/v)Excluded cosolvent, stabilizes protein conformation.[6]
Sorbitol0.5-1 MPolyol that can replace water and stabilize protein structure.[7]
Trehalose0.1-1 MDisaccharide that forms a protective hydration shell around the protein.[7]
Bovine Serum Albumin (BSA)0.1-1 mg/mLActs as a "sacrificial" protein to prevent non-specific adsorption and protease activity.
Dithiothreitol (DTT)1-5 mMReducing agent that prevents oxidation of cysteine residues.

Experimental Protocols

Protocol for Assessing Enzyme Thermal Stability
  • Enzyme Preparation: Prepare aliquots of the HBDH enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • Incubation: Incubate the enzyme aliquots at various temperatures (e.g., 25°C, 37°C, 42°C, 50°C, 55°C, 60°C, 65°C, 70°C) for a fixed period (e.g., 15, 30, or 60 minutes).

  • Cooling: After incubation, immediately place the samples on ice to stop further denaturation.

  • Activity Assay: Measure the residual activity of each sample using the standard this compound assay protocol.

  • Data Analysis: Plot the percentage of residual activity against the incubation temperature. The melting temperature (Tm) can be determined as the temperature at which the enzyme loses 50% of its initial activity.

Protocol for Assessing Enzyme pH Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).

  • Enzyme Incubation: Dilute the HBDH enzyme into each buffer and incubate for a set period (e.g., 1, 2, or 4 hours) at a constant, non-denaturing temperature (e.g., 4°C or 25°C).

  • Activity Assay: After incubation, take an aliquot from each pH incubation and dilute it into the standard assay buffer (at the optimal pH) to measure the residual enzyme activity.

  • Data Analysis: Plot the percentage of residual activity against the incubation pH to determine the pH range over which the enzyme is stable.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates, and Cofactors Mix Mix Assay Components (Buffer, Substrate, Cofactor) Reagents->Mix Enzyme Thaw and Dilute HBDH Enzyme Start Initiate Reaction with Enzyme Enzyme->Start Incubate Equilibrate to Assay Temperature Mix->Incubate Incubate->Start Measure Monitor Absorbance Change (e.g., at 340 nm) Start->Measure Calculate Calculate Initial Reaction Velocity Measure->Calculate Plot Plot Data and Determine Kinetic Parameters Calculate->Plot

Caption: Experimental workflow for a typical this compound assay.

Troubleshooting_Tree Start Low or No Activity? CheckEnzyme Check Enzyme: - New Aliquot? - Correct Storage? Start->CheckEnzyme Yes HighBackground High Background? Start->HighBackground No StillLow Still Low Activity? CheckEnzyme->StillLow CheckConditions Check Assay Conditions: - Correct pH? - Correct Temperature? CheckConditions->StillLow CheckReagents Check Reagents: - Correct Cofactor? - Freshly Prepared? CheckReagents->StillLow StillLow->CheckConditions Yes StillLow->CheckReagents Yes Success Problem Resolved StillLow->Success No ContactSupport Contact Technical Support StillLow->ContactSupport Yes BlankControl Run Blank Control (No Enzyme) HighBackground->BlankControl Yes CheckSubstrate Substrate Inhibition? HighBackground->CheckSubstrate No BlankControl->StillLow VarySubstrate Vary Substrate Concentration CheckSubstrate->VarySubstrate Yes CheckSubstrate->ContactSupport No VarySubstrate->StillLow

References

overcoming matrix effects in D-3-hydroxybutyryl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of D-3-hydroxybutyryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins).[1][2] For a small, polar molecule like this compound, these interferences can compete for ionization in the MS source, typically leading to a phenomenon called ion suppression .[3] This suppression reduces the analyte's signal intensity, which can result in poor sensitivity, inaccurate quantification, and decreased reproducibility.[1][4] Less commonly, ion enhancement can occur. Effectively managing matrix effects is critical for developing a robust and reliable assay.

Q2: My signal for this compound is low and inconsistent between samples. How do I know if matrix effects are the cause?

A: Low and variable signal intensity is a classic symptom of matrix effects.[4] To diagnose the issue, you can perform a post-column infusion experiment. In this test, a constant flow of this compound standard is introduced into the LC eluent after the analytical column, while a blank, extracted sample matrix is injected. A dip in the otherwise stable signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[5] Another quantitative approach is the post-extraction spike method, where you compare the analyte's response in a neat solution to its response in a spiked, extracted blank matrix.[6]

Q3: What is the most effective way to minimize matrix effects for this compound?

A: The most effective strategy is a combination of optimized sample preparation and robust chromatography. The "gold standard" approach for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ¹⁵N-labeled this compound.[1][7] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[1][8] When a SIL-IS is unavailable, meticulous sample cleanup and chromatographic separation become even more critical.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Contamination Contaminants from the sample matrix can build up on the column. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace it.[4]
Inappropriate Mobile Phase This compound is highly polar. Ensure the mobile phase pH is appropriate to maintain a consistent ionic state. For reversed-phase chromatography, highly aqueous mobile phases may be needed; ensure your C18 column is aqueous-stable.[9]
Sample Solvent Mismatch The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. If possible, reconstitute the sample in the initial mobile phase.
Issue 2: High Signal Variability / Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Ensure precise and consistent execution of extraction protocols. Automation can improve reproducibility.[9]
Significant Matrix Effects This is a primary cause of variability. Implement a more rigorous sample cleanup method, such as switching from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE).[10][11] Using a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[7]
Carryover Analyte from a high-concentration sample may carry over to the next injection, causing artificially high results. Optimize the autosampler wash protocol with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover.[4]

Data Presentation: Comparison of Sample Preparation Techniques

Choosing the right sample preparation technique is crucial for minimizing matrix effects. Protein Precipitation (PPT) is fast and simple, while Solid-Phase Extraction (SPE) provides a cleaner extract. The choice depends on the required sensitivity and the complexity of the matrix.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Key Considerations
Procedure Simple and fast. Add organic solvent (e.g., acetonitrile) or an acid (e.g., SSA) to precipitate proteins, then centrifuge.[7][8]More complex, multi-step process: condition, load, wash, and elute.[12]PPT is more amenable to high-throughput workflows.
Matrix Effect Reduction Moderate. Removes proteins but leaves behind many other matrix components like phospholipids, which are major sources of ion suppression.[11]High. Selectively isolates the analyte from the bulk of matrix interferences, resulting in a much cleaner extract and reduced matrix effects.[10][11]For trace-level quantification, SPE is generally superior for reducing matrix effects.
Analyte Recovery Generally high, but can be susceptible to analyte loss through co-precipitation with proteins.Can be lower if the SPE protocol (sorbent, wash/elute solvents) is not fully optimized for this compound.[10]Recovery must be empirically determined and optimized for your specific analyte and matrix.
Cost & Time Low cost, minimal time per sample.Higher cost (cartridges) and more time-consuming per sample.The trade-off is between sample throughput and data quality.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoAs

(This protocol is adapted for this compound from a method for similar 3-hydroxy-acyl-CoAs and should be optimized.)[12]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 50 mg) by passing 1 mL of methanol (B129727), followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load 500 µL of your pre-treated sample (e.g., plasma with SIL-IS added) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences like salts.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Dry-Down & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix and transfer to an autosampler vial.

Protocol 2: Protein Precipitation (PPT) with Sulfosalicylic Acid (SSA)

(This protocol is effective for short-chain acyl-CoAs and avoids the use of strong organic solvents that may be less effective for polar analytes.)[8]

  • Sample Preparation: To a 200 µL aliquot of your sample (e.g., tissue homogenate or plasma) in a microcentrifuge tube, add your internal standard.

  • Precipitation: Add 200 µL of an ice-cold 5% (w/v) sulfosalicylic acid (SSA) solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it directly to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows & Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample 1. Biological Sample (Plasma, Tissue etc.) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extraction/ Cleanup (SPE or PPT) Spike->Extract DryRecon 4. Dry & Reconstitute (if needed) Extract->DryRecon Inject 5. Inject Sample DryRecon->Inject Chrom 6. Chromatographic Separation (LC) Inject->Chrom Ionize 7. Ionization (ESI+) Chrom->Ionize Detect 8. Detection (MS/MS) Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Quant 10. Quantification (Analyte/IS Ratio) Integrate->Quant

Caption: General workflow for this compound LC-MS/MS analysis.

G start Problem: Low or Variable Signal check_is Is a Stable Isotope Internal Standard (SIL-IS) being used? start->check_is use_is Implement SIL-IS. This is the best way to correct for variability. check_is->use_is No is_ok Is IS signal also low or variable? check_is->is_ok Yes check_prep What sample prep is used? is_ok->check_prep No (Analyte only) check_instrument Suspect instrument issue. Check source cleanliness, LC pressure, and tune. is_ok->check_instrument Yes (Both Analyte & IS) ppt Protein Precipitation (PPT) check_prep->ppt spe Solid-Phase Extraction (SPE) check_prep->spe improve_ppt PPT is prone to matrix effects. Consider diluting the extract or switching to SPE. ppt->improve_ppt optimize_spe Re-optimize SPE method. Check sorbent, wash, and elution steps for analyte loss. spe->optimize_spe check_chrom Optimize chromatography. Improve separation from interfering matrix peaks. improve_ppt->check_chrom optimize_spe->check_chrom

Caption: Troubleshooting logic for low or variable LC-MS signal.

References

Technical Support Center: Resolution of 3-Hydroxybutyryl-CoA Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the resolution of (R)- and (S)-3-hydroxybutyryl-CoA enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 3-hydroxybutyryl-CoA?

A1: The most common methods for resolving 3-hydroxybutyryl-CoA enantiomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1] Enzymatic kinetic resolution is another powerful technique for producing enantiomerically pure forms of this molecule. For both HPLC and GC, a chiral stationary phase (CSP) is typically required for direct separation, or derivatization with a chiral agent to form diastereomers that can be separated on an achiral column.[1][2]

Q2: Is derivatization necessary for the chiral analysis of 3-hydroxybutyryl-CoA?

A2: Derivatization is often essential for the successful chiral analysis of 3-hydroxybutyryl-CoA, particularly for GC.[1] 3-hydroxybutyryl-CoA itself is not volatile enough for direct GC analysis and must be derivatized to increase its volatility.[1] For HPLC, while direct separation on a CSP is possible, derivatization can improve peak shape, resolution, and detection sensitivity.[3]

Q3: Can I use a standard C18 column for the chiral separation of 3-hydroxybutyryl-CoA?

A3: A standard C18 column is achiral and will not separate enantiomers.[1] To achieve chiral separation on a C18 column, you must first derivatize the 3-hydroxybutyryl-CoA enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a C18 column.[2]

Q4: What is a typical enzymatic method for producing enantiomerically pure (R)-3-hydroxybutyryl-CoA?

A4: A one-pot, in vitro biocatalytic synthesis using a seven-enzyme cascade has been developed to produce (3R)-3-hydroxybutyryl-CoA from acetate (B1210297). This method utilizes CoaA, CoaD, CoaE, ACS, BktB, PhaB, and GDH.[4][5] The resulting (3R)-3-hydroxybutyryl-CoA can be produced with high diastereomeric purity.[4]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: I am observing poor resolution between the (R)- and (S)-3-hydroxybutyryl-CoA enantiomer peaks. How can I improve it?

A: Poor resolution in chiral HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The mobile phase composition is critical for chiral separations. For polysaccharide-based CSPs, small changes in the solvent ratio (e.g., hexane/isopropanol) or the addition of acidic or basic modifiers can significantly impact selectivity.[1]

  • Adjust the Flow Rate: Lowering the flow rate can enhance resolution by providing more time for the enantiomers to interact with the chiral stationary phase.[6]

  • Control the Temperature: Temperature can influence the separation. Using a column oven to maintain a stable temperature is recommended, as both increasing and decreasing the temperature can affect resolution.[6][7]

  • Consider a Different Chiral Stationary Phase (CSP): If optimizing other parameters fails, the current CSP may not be suitable. Screening other CSPs, such as different polysaccharide-based or cyclodextrin-based columns, is advisable.[7]

  • Check for Column Overload: Injecting too much sample can lead to broad and overlapping peaks. Try injecting a smaller volume or a more diluted sample.[7]

Q: My peaks are tailing. What are the common causes and solutions?

A: Peak tailing can obscure the resolution of closely eluting enantiomers. Here are the primary causes and solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a small amount of a competing amine (like triethylamine) or acid (like trifluoroacetic acid) to the mobile phase can mitigate these effects.[6]

  • Column Contamination: Contaminants at the column inlet can lead to peak tailing. Backflushing the column or replacing the inlet frit may resolve the issue.[7]

  • Incompatible Sample Solvent: The sample solvent should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[7]

Gas Chromatography (GC)

Q: I am experiencing poor separation of my derivatized 3-hydroxybutyryl-CoA enantiomers on a chiral GC column. What can I do?

A: Achieving good resolution in chiral GC requires careful optimization:

  • Select the Appropriate Derivatization Reagent: The choice of derivatizing agent is crucial. For hydroxy acids, esterification followed by acylation of the hydroxyl group is a common approach. The bulkiness of the derivatizing group can influence the separation.[1]

  • Optimize Carrier Gas Flow Rate: For cyclodextrin-based columns, using hydrogen as the carrier gas at faster linear velocities can sometimes improve resolution.[1]

  • Prevent Column Overload: Injecting an excessive amount of the sample can lead to broad peaks and reduced separation.[1]

  • Ensure Column Quality: Chiral GC columns can degrade over time, especially when exposed to oxygen at high temperatures. A significant loss in performance may indicate the need for column replacement.[1]

Enzymatic Kinetic Resolution

Q: My enzymatic resolution is not selective, resulting in a low enantiomeric excess (ee) for both the product and the remaining starting material. What should I do?

A: Low selectivity in enzymatic kinetic resolution can be addressed by:

  • Screening Different Enzymes: The chosen enzyme may have low intrinsic selectivity for your substrate. Screening a variety of enzymes, such as different lipases, is recommended.[8][9]

  • Optimizing Reaction Conditions: Enzyme activity and selectivity are highly dependent on temperature and pH. It is important to optimize these parameters for your specific reaction.[8]

  • Changing the Solvent: The solvent can significantly impact enzyme selectivity. Consider screening a range of organic solvents.

  • Modifying the Substrate: If possible, modifying the acyl group in an esterification reaction can improve the enantioselectivity of the enzyme.

Data Presentation

Table 1: Typical Chromatographic Parameters for Chiral Separation of 3-Hydroxybutyrate Derivatives

ParameterHPLCGC
Column Chiralpak AD-H, Chiralcel OD-H, or other polysaccharide-based CSPs[1][4]Astec® CHIRALDEX™ B-DP or other cyclodextrin-based CSPs
Mobile Phase/Carrier Gas Hexane/Isopropanol with optional acidic/basic modifiers[1]Helium or Hydrogen[1]
Flow Rate/Linear Velocity 0.5 - 1.0 mL/min[6]30-80 cm/sec[1]
Temperature 25 - 40 °C (controlled)[6]80 - 150 °C (programmed)
Detection UV or Mass Spectrometry (MS)[1]Flame Ionization Detector (FID) or Mass Spectrometry (MS)[1]
Derivatization Optional, can improve peak shape and resolution[3]Required for volatility (e.g., esterification)[1]

Table 2: Quantitative Data from Enzymatic Synthesis of (3R)-3-Hydroxybutyryl-CoA

ParameterValueReference
Yield Approaches 70%[4]
Purity At least 90%[4]
Diastereomeric Purity High (no (S)-enantiomer detected after derivatization and chiral chromatography)[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (3R)-3-Hydroxybutyryl-CoA

This protocol is adapted from a seven-enzyme in vitro cascade method.[4]

Materials:

  • Enzymes: CoaA, CoaD, CoaE, ACS (acetyl-CoA synthetase), BktB (β-ketothiolase), PhaB (acetoacetyl-CoA reductase), GDH (glucose dehydrogenase)

  • Substrates: Acetate, Pantethine, DTT, ATP, NADP+, D-glucose

  • Purification: Q-Sepharose ion exchange column, 50 mM HCl, 100 mM HCl

Procedure:

  • Enzyme Preparation: Use crude ammonium (B1175870) sulfate (B86663) precipitates from E. coli overexpressing the respective enzymes.

  • One-Pot Reaction:

    • Combine pantethine, DTT, CoaA, CoaD, CoaE, and ATP to generate CoA.

    • Add ACS and acetate to form acetyl-CoA.

    • Introduce BktB, PhaB, GDH, NADP+, and D-glucose to the reaction mixture to produce (3R)-3-hydroxybutyryl-CoA.

  • Monitoring: Monitor the formation of intermediates and the final product by LC/MS.

  • Purification:

    • Dilute the reaction mixture 20-fold.

    • Load the diluted mixture onto a Q-Sepharose ion exchange column.

    • Wash the column with 50 mM HCl.

    • Elute the (3R)-3-hydroxybutyryl-CoA with 100 mM HCl.

  • Analysis: Confirm the product identity and purity using LC/MS, ¹H NMR, and ³¹P NMR. Assess diastereomeric purity by transferring the 3-hydroxybutyryl group to an N-acetylcysteamine (SNAC) handle and analyzing by chiral HPLC.[4]

Protocol 2: Chiral GC Analysis of 3-Hydroxybutyrate Enantiomers (as a proxy for 3-hydroxybutyryl-CoA after derivatization)

This protocol is based on the analysis of 3-hydroxybutyric acid methyl esters. A similar derivatization and analysis can be applied to 3-hydroxybutyryl-CoA after hydrolysis and esterification.

Materials:

  • Derivatization reagent (e.g., BF₃-methanol)

  • Chiral GC column (e.g., Astec® CHIRALDEX™ B-DP)

  • GC-FID or GC-MS system

Procedure:

  • Sample Preparation and Derivatization:

    • Hydrolyze the 3-hydroxybutyryl-CoA sample to release 3-hydroxybutyric acid.

    • Convert the 3-hydroxybutyric acid to its methyl ester using a suitable reagent like BF₃-methanol.

  • GC Analysis:

    • Column: Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

    • Oven Temperature: Isothermal at 80 °C.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Carrier Gas: Helium at 30 psi.

  • Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.

Visualizations

Enzymatic_Synthesis_Workflow cluster_CoA_Synthesis CoA Synthesis cluster_AcetylCoA_Synthesis Acetyl-CoA Synthesis cluster_R3HB_CoA_Synthesis (R)-3-HB-CoA Synthesis Pantethine Pantethine CoA CoA Pantethine->CoA CoaA, CoaD, CoaE, ATP, DTT AcetylCoA Acetyl-CoA CoA->AcetylCoA Acetate Acetate Acetate->AcetylCoA ACS AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA BktB R_3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HB_CoA PhaB, GDH, NADP+, D-glucose

Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyryl-CoA.

Chiral_HPLC_Troubleshooting Start Poor Enantiomer Resolution OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) Start->OptimizeMobilePhase AdjustFlowRate Adjust Flow Rate (Typically Lower) OptimizeMobilePhase->AdjustFlowRate ControlTemperature Control Temperature (Use Column Oven) AdjustFlowRate->ControlTemperature CheckOverload Check for Column Overload (Inject Less Sample) ControlTemperature->CheckOverload ResolutionImproved Resolution Improved? CheckOverload->ResolutionImproved ChangeCSP Consider Different CSP ChangeCSP->OptimizeMobilePhase Re-optimize ResolutionImproved->ChangeCSP No End Problem Solved ResolutionImproved->End Yes

Caption: Troubleshooting workflow for poor HPLC resolution of enantiomers.

References

Validation & Comparative

A Comparative Guide to D-3-hydroxybutyryl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-3-hydroxybutyryl-CoA is crucial for understanding various metabolic pathways, including fatty acid metabolism and ketone body synthesis. This guide provides an objective comparison of common analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for specific research needs.

Overview of Quantification Methods

The primary methods for the quantification of this compound include enzymatic assays and chromatographic techniques coupled with mass spectrometry. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.

Method Principle Primary Detection Stereospecificity Advantages Disadvantages
Enzymatic Assay Catalytic conversion of this compound by a specific dehydrogenase, leading to the reduction or oxidation of a cofactor (NAD+/NADH or NADP+/NADPH).[1]Spectrophotometry (change in absorbance at 340 nm).High (dependent on enzyme specificity, e.g., for (S)- or (R)-stereoisomers).[2]Cost-effective, high throughput, relatively simple setup.Indirect measurement, potential for interference from other sample components.
LC-MS/MS Chromatographic separation of analytes followed by mass spectrometric detection and quantification based on specific mass-to-charge ratios.[3][4]Mass Spectrometry (MS/MS).Can distinguish isomers if chromatographically separated.High sensitivity, high specificity, can quantify multiple analytes simultaneously.[3][5]High instrument cost, complex method development, requires skilled personnel.
HPLC Separation of this compound from other sample components using a high-performance liquid chromatography column.UV or other detectors.Can be adapted for chiral separations.Good for purification and quantification at higher concentrations.[6]Lower sensitivity and specificity compared to LC-MS/MS.
GC-MS Separation of volatile derivatives of the analyte by gas chromatography, followed by mass spectrometry.Mass Spectrometry (MS).Requires derivatization to make the analyte volatile.High sensitivity for certain small molecules.[7]Less common for large, non-volatile molecules like CoA esters; derivatization adds complexity.

Experimental Protocols

Detailed methodologies for the most prevalent quantification techniques are provided below.

1. Spectrophotometric Enzymatic Assay

This method relies on the enzyme β-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the reversible reaction between this compound and acetoacetyl-CoA.[1] The activity is measured by monitoring the change in absorbance of NADH at 340 nm.

Principle: S-Acetoacetyl-CoA + NADH + H+ ↔ (S)-3-hydroxybutyryl-CoA + NAD+[1]

Reagents:

  • Potassium Phosphate Buffer (100 mM, pH 7.3)[1]

  • S-Acetoacetyl-CoA solution (5.4 mM)[1]

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution (6.4 mM)[1]

  • β-Hydroxyacyl-CoA Dehydrogenase enzyme solution (0.2 - 0.7 units/ml)[1]

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, S-Acetoacetyl-CoA, and NADH.[1]

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).[1]

  • Initiate the reaction by adding the sample containing this compound or the HADH enzyme solution.

  • Monitor the decrease (for the forward reaction) or increase (for the reverse reaction) in absorbance at 340 nm using a spectrophotometer.

  • The rate of change in absorbance is proportional to the enzyme activity or substrate concentration.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the direct quantification of this compound and other acyl-CoAs.[3][4]

Sample Preparation:

  • Homogenize tissue or cell samples in an extraction solution (e.g., containing 5-sulfosalicylic acid) to deproteinize the sample.[4]

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for direct analysis, which retains CoA intermediates that might be lost during solid-phase extraction.[4]

LC-MS/MS Parameters:

  • Column: A C18 or HILIC column is typically used for separation.[8]

  • Mobile Phase: A gradient of aqueous and organic solvents, often with an ion-pairing agent or acid (e.g., formic acid), is used.[9]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.[9] For example, for 3-hydroxybutyric acid, a related metabolite, an MRM transition of 103.0→59.0 has been used.[9]

Visualizing Workflows and Pathways

Metabolic Hub: Role of this compound

This compound is a key intermediate in several major metabolic pathways, including the synthesis and degradation of ketone bodies and butyrate (B1204436) metabolism.

Workflow_Comparison cluster_enzymatic Enzymatic Assay Workflow cluster_lcms LC-MS/MS Workflow start_E Sample Collection prep_E Prepare Reagent Mix (Buffer, Substrate, Cofactor) start_E->prep_E react_E Initiate Reaction (Add Sample/Enzyme) prep_E->react_E measure_E Spectrophotometric Reading (Absorbance at 340 nm) react_E->measure_E calc_E Calculate Concentration measure_E->calc_E start_L Sample Collection extract_L Metabolite Extraction & Deproteinization start_L->extract_L separate_L LC Separation extract_L->separate_L ionize_L Ionization (ESI) separate_L->ionize_L detect_L MS/MS Detection (MRM) ionize_L->detect_L quant_L Data Analysis & Quantification detect_L->quant_L

References

A Comparative Guide to D-3-Hydroxybutyryl-CoA and L-3-Hydroxybutyryl-CoA: Functions and Enzymology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the D- and L- stereoisomers of 3-hydroxybutyryl-CoA, focusing on their distinct metabolic functions, the enzymes that govern their transformations, and the experimental methodologies used to study them.

Core Functional Differences: Catabolism vs. Anabolism and Energy Production

D-3-hydroxybutyryl-CoA and L-3-hydroxybutyryl-CoA, despite being stereoisomers, play fundamentally different roles in cellular metabolism. L-3-hydroxybutyryl-CoA is a key intermediate in the catabolic process of fatty acid β-oxidation, contributing to energy production. In contrast, this compound is primarily associated with the synthesis and utilization of ketone bodies, an alternative energy source for the brain and other tissues during periods of fasting or low glucose availability.

L-3-Hydroxybutyryl-CoA is exclusively formed during the hydration of crotonyl-CoA in the mitochondrial fatty acid β-oxidation pathway.[1][2] The enzymes of this pathway are stereospecific, ensuring the production and subsequent dehydrogenation of only the L-isomer.[1] This pathway systematically shortens fatty acyl chains to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.

This compound metabolism is linked to ketogenesis. The ketone body D-3-hydroxybutyrate can be converted to this compound in various tissues, although this is not a primary metabolic route in the same vein as the L-isomer's role in beta-oxidation. Its metabolism is more prominent in microorganisms, where it is an intermediate in the synthesis of polyhydroxybutyrate (B1163853) (PHB), a biopolymer.[3]

Comparative Enzymology

The metabolic divergence of these two isomers is dictated by the stereospecificity of the enzymes that act upon them.

EnzymeSubstrateProductMetabolic PathwayCofactor
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) L-3-Hydroxybutyryl-CoAAcetoacetyl-CoAFatty Acid β-OxidationNAD+
(S)-3-Hydroxybutyryl-CoA Dehydrogenase (S)-3-Hydroxybutanoyl-CoA (L-isomer)Acetoacetyl-CoAButanoate Metabolism, Benzoate DegradationNADP+
3-Hydroxybutyryl-CoA Dehydratase (3R)-3-Hydroxybutanoyl-CoA (D-isomer)Crotonoyl-CoAButanoate Metabolism-
D-β-Hydroxybutyrate Dehydrogenase D-β-HydroxybutyrateAcetoacetateKetone Body MetabolismNAD+
Enzyme Kinetic Data

Direct comparative kinetic data for enzymes acting on both D- and L-3-hydroxybutyryl-CoA from the same biological source is limited in the available literature. However, kinetic parameters for enzymes acting on each specific isomer have been determined.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg protein)Reference
L-3-Hydroxyacyl-CoA DehydrogenasePig HeartL-3-Hydroxydecanoyl-CoA~5Not specified[4]
(S)-3-Hydroxybutyryl-CoA DehydrogenaseNitrosopumilus maritimus(S)-3-Hydroxybutyryl-CoA1998.6
3-Hydroxybutyryl-CoA Dehydrogenase (mutant)Clostridium butyricumAcetoacetyl-CoANot specified~5-fold higher than wild type[5]

Signaling Pathways and Cellular Regulation

While the metabolic roles of both isomers are well-established, their direct involvement in signaling pathways is an emerging area of research.

The metabolism of D-3-hydroxybutyrate , the precursor to the D-CoA isomer, is known to have signaling implications.[6] For instance, ketone bodies can inhibit histone deacetylases (HDACs), leading to changes in gene expression. However, direct signaling roles for this compound itself are not yet well-defined.

The concentration of intermediates in the β-oxidation pathway , including L-3-hydroxybutyryl-CoA , can allosterically regulate the pathway's enzymes. An increase in the ratio of NADH/NAD+ or acetyl-CoA/CoA, which can result from high rates of β-oxidation, leads to feedback inhibition of the pathway.

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[4] To overcome product inhibition and drive the reaction forward, the assay is coupled with the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase.[4]

Principle: L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+ 3-Ketoacyl-CoA + CoASH → Acetyl-CoA + Acyl-CoA (shortened by 2 carbons)

Reagents:

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • NAD+ solution

  • Coenzyme A (CoASH) solution

  • L-3-Hydroxyacyl-CoA substrate solution

  • 3-Ketoacyl-CoA thiolase

  • Enzyme sample (e.g., mitochondrial extract)

Procedure:

  • In a quartz cuvette, combine the buffer, NAD+, CoASH, and thiolase.

  • Add the enzyme sample and incubate to establish a baseline.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Assay for D-β-Hydroxybutyrate Dehydrogenase Activity

This assay is relevant to the metabolism of the D-isomer and measures the conversion of D-3-hydroxybutyrate to acetoacetate.[7][8][9]

Principle: D-3-Hydroxybutyrate + NAD+ ⇌ Acetoacetate + NADH + H+

Reagents:

  • Tris-HCl buffer (pH 8.5)

  • NAD+ solution (20 mmol/L)

  • D-3-Hydroxybutyrate solution

  • Enzyme sample

Procedure:

  • Combine the buffer and NAD+ solution in a cuvette.

  • Add the enzyme sample and incubate.

  • Start the reaction by adding the D-3-hydroxybutyrate solution.

  • Measure the rate of increase in absorbance at 340 nm due to NADH production.

  • Calculate the enzyme activity as described above.

Visualizing the Metabolic Pathways

Fatty Acid β-Oxidation Pathway (L-3-Hydroxybutyryl-CoA)

beta_oxidation cluster_products Products per cycle Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase (CoA-SH) Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) β-Ketothiolase (CoA-SH) FADH2 FADH2 NADH NADH

Caption: The β-oxidation spiral showing the role of L-3-hydroxyacyl-CoA.

Ketogenesis and D-3-Hydroxybutyrate Metabolism

ketogenesis 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA Lyase D-3-Hydroxybutyrate D-3-Hydroxybutyrate Acetoacetate->D-3-Hydroxybutyrate D-β-Hydroxybutyrate Dehydrogenase (NADH -> NAD+) This compound This compound D-3-Hydroxybutyrate->this compound Acyl-CoA Synthetase (potential)

Caption: The pathway of ketogenesis leading to D-3-hydroxybutyrate.

References

A Comparative Guide to D-3-Hydroxybutyryl-CoA and Acetoacetyl-CoA in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-3-hydroxybutyryl-CoA and acetoacetyl-CoA, two critical intermediates in ketone body metabolism. Understanding their distinct and overlapping roles is crucial for researchers investigating metabolic pathways, cellular signaling, and developing novel therapeutics for metabolic disorders.

Introduction

This compound and acetoacetyl-CoA are central players in the synthesis and utilization of ketone bodies, which serve as a vital energy source for various tissues, particularly during periods of fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis. While intricately linked through the action of the enzyme 3-hydroxybutyryl-CoA dehydrogenase, these two molecules exhibit differences in their metabolic fates, enzymatic interactions, and potential signaling functions. This guide will delve into these differences, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Metabolic Roles and Interconversion

This compound and acetoacetyl-CoA are key intermediates in two major metabolic pathways: ketogenesis (in the liver) and ketolysis (in extrahepatic tissues).[1]

  • Ketogenesis: In the liver, two molecules of acetyl-CoA condense to form acetoacetyl-CoA.[2] A portion of this acetoacetyl-CoA is then reduced to this compound by the mitochondrial enzyme 3-hydroxybutyryl-CoA dehydrogenase.[3] Both acetoacetyl-CoA and its downstream product, acetoacetate (B1235776), along with D-3-hydroxybutyrate (derived from this compound), are released into the bloodstream as ketone bodies.

  • Beta-Oxidation of Fatty Acids: this compound is also an intermediate in the beta-oxidation of fatty acids, where it is oxidized to acetoacetyl-CoA by 3-hydroxyacyl-CoA dehydrogenase.[4][5]

  • Cholesterol Biosynthesis: Acetoacetyl-CoA serves as a precursor for the synthesis of HMG-CoA, a key molecule in the mevalonate (B85504) pathway for cholesterol biosynthesis.[1][2]

The interconversion between these two molecules is a reversible reaction, with the direction largely dependent on the cellular redox state (NADH/NAD+ ratio) and the metabolic needs of the cell.

acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase d3_hydroxybutyryl_coa This compound acetoacetyl_coa->d3_hydroxybutyryl_coa 3-Hydroxybutyryl-CoA Dehydrogenase (NADH) ketone_bodies Ketone Bodies (Acetoacetate, D-3-Hydroxybutyrate) acetoacetyl_coa->ketone_bodies cholesterol Cholesterol hmg_coa->cholesterol d3_hydroxybutyryl_coa->ketone_bodies beta_oxidation Fatty Acid β-Oxidation beta_oxidation->d3_hydroxybutyryl_coa

Figure 1: Key metabolic pathways involving this compound and acetoacetyl-CoA.

Quantitative Comparison of Enzyme Kinetics

The primary enzymes governing the interplay between this compound and acetoacetyl-CoA are 3-hydroxyacyl-CoA dehydrogenase (HADH) and mitochondrial acetoacetyl-CoA thiolase (ACAT1). Their kinetic parameters provide insight into the favored direction of reactions under different physiological conditions.

EnzymeSubstrateOrganismKm (µM)Vmax or kcatReference
Human Hydroxyacyl-CoA Dehydrogenase (HADH) (S)-3-hydroxyacyl-CoAHomo sapiensNot explicitly stated for this compoundOptimal activity near neutral pH[6]
Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) Acetoacetyl-CoAHomo sapiens4 (in presence of 40 mM KCl)kcat = 21 s-1[7]
Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) Acetoacetyl-CoAHomo sapiens8 (in presence of 40 mM NaCl)kcat = 8 s-1[7]
Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) Acetyl-CoAHomo sapiensNot explicitly statedSynthesis rate is 0.055 times the thiolysis rate[8]

Note: Kinetic data can vary significantly based on the specific isoform of the enzyme, the organism, and the experimental conditions (e.g., pH, temperature, ion concentration). The data presented here is for human enzymes where available.

Signaling Roles: An Emerging Frontier

While the metabolic roles of these molecules are well-established, their functions as signaling molecules are an area of active investigation. Acyl-CoA molecules, including acetyl-CoA, are known to participate in the acylation of proteins, including histones, which can regulate gene expression.[9][10]

  • Histone Acylation: It is plausible that both this compound and acetoacetyl-CoA could serve as donors for their respective acyl groups in histone modifications (β-hydroxybutyrylation and acetoacetylation). The levels of these histone acylations would likely be influenced by the intracellular concentrations of the corresponding acyl-CoA molecules, thus linking metabolic state to gene regulation.[8][11]

  • Non-Enzymatic Acylation: Acyl-CoAs are reactive thioesters and can non-enzymatically modify proteins.[12][13] The intrinsic reactivity of acetoacetyl-CoA, a β-keto thioester, may differ from that of this compound, a β-hydroxy thioester, potentially leading to different profiles of non-enzymatic protein modification and subsequent changes in protein function.

Direct comparative studies on the signaling effects of this compound versus acetoacetyl-CoA are currently limited. Future research is needed to elucidate their specific roles as signaling molecules and the downstream consequences of these modifications.

cluster_metabolism Metabolism cluster_signaling Potential Signaling d3_hydroxybutyryl_coa This compound histone_acylation Histone Acylation (e.g., β-hydroxybutyrylation, acetoacetylation) d3_hydroxybutyryl_coa->histone_acylation non_enzymatic_acylation Non-Enzymatic Protein Acylation d3_hydroxybutyryl_coa->non_enzymatic_acylation acetoacetyl_coa Acetoacetyl-CoA acetoacetyl_coa->histone_acylation acetoacetyl_coa->non_enzymatic_acylation gene_expression Altered Gene Expression histone_acylation->gene_expression protein_function Altered Protein Function non_enzymatic_acylation->protein_function

Figure 2: Potential signaling pathways for this compound and acetoacetyl-CoA.

Comparative Stability

The chemical stability of these molecules can influence their handling in experimental settings and their persistence in biological systems.

  • This compound: As a β-hydroxy thioester, it is generally considered to be relatively stable under physiological conditions.

  • Acetoacetyl-CoA: As a β-keto thioester, it is more susceptible to both enzymatic and non-enzymatic decarboxylation to form acetone.[14] β-keto esters are also known to be reactive and can be unstable.[15] This inherent instability should be considered when designing experiments and interpreting results.

Experimental Protocols

Accurate quantification of this compound and acetoacetyl-CoA is essential for metabolic studies. Below are detailed protocols for their measurement using enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzymatic Assay for this compound and Acetoacetyl-CoA

This method relies on the specific enzymatic conversion of the analytes, leading to a measurable change in the absorbance of NADH at 340 nm.

Principle:

  • For D-3-hydroxybutyrate (from this compound): D-3-hydroxybutyrate is oxidized to acetoacetate by D-3-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm is proportional to the amount of D-3-hydroxybutyrate.[7]

  • For Acetoacetate (from Acetoacetyl-CoA): Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of acetoacetyl-CoA.[7]

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD+ solution (e.g., 10 mM)

  • NADH solution (e.g., 10 mM)

  • D-3-hydroxybutyrate dehydrogenase

  • 3-hydroxyacyl-CoA dehydrogenase

  • Acetoacetyl-CoA synthetase and 3-ketothiolase (for conversion of acetoacetate to acetyl-CoA in the D-3-hydroxybutyrate assay)

  • ATP and Coenzyme A

  • Samples and standards

Procedure for D-3-hydroxybutyrate:

  • Prepare a reaction mixture containing reaction buffer, NAD+, ATP, and Coenzyme A.

  • Add the sample or standard to the reaction mixture.

  • Initiate the reaction by adding D-3-hydroxybutyrate dehydrogenase, acetoacetyl-CoA synthetase, and 3-ketothiolase.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Measure the increase in absorbance at 340 nm until the reaction is complete.

  • Calculate the concentration of D-3-hydroxybutyrate based on a standard curve.

Procedure for Acetoacetyl-CoA:

  • Prepare a reaction mixture containing reaction buffer and NADH.

  • Add the sample or standard to the reaction mixture.

  • Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Measure the decrease in absorbance at 340 nm until the reaction is complete.

  • Calculate the concentration of acetoacetyl-CoA based on a standard curve.

cluster_d3 D-3-Hydroxybutyrate Assay cluster_acac Acetoacetyl-CoA Assay start Sample containing This compound and Acetoacetyl-CoA d3_s1 Oxidize D-3-hydroxybutyrate to acetoacetate start->d3_s1 acac_s1 Reduce Acetoacetyl-CoA to 3-hydroxybutyryl-CoA start->acac_s1 d3_s2 Measure NADH production at 340 nm d3_s1->d3_s2 D-3-hydroxybutyrate dehydrogenase acac_s2 Measure NADH consumption at 340 nm acac_s1->acac_s2 3-hydroxyacyl-CoA dehydrogenase

Figure 3: Workflow for the enzymatic assays of this compound and acetoacetyl-CoA.
LC-MS/MS Quantification

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of both this compound and acetoacetyl-CoA in complex biological matrices.

Principle: The compounds are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reversed-phase column

  • Mobile Phase A: e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: e.g., Acetonitrile

  • Internal standards (e.g., 13C-labeled analogs)

  • Extraction solvent (e.g., methanol/water)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in cold extraction solvent.

    • Add internal standards.

    • Centrifuge to pellet proteins and debris.

    • (Optional) Perform SPE for sample cleanup and concentration.[11]

    • Evaporate the supernatant to dryness and reconstitute in mobile phase A.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phase B.

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI).

    • Select the precursor ions for this compound and acetoacetyl-CoA.

    • Fragment the precursor ions and monitor specific product ions for quantification.

  • Data Analysis:

    • Generate standard curves using known concentrations of the analytes.

    • Quantify the analytes in the samples by comparing their peak areas to those of the internal standards and the standard curve.

sample Biological Sample extraction Extraction & Sample Cleanup sample->extraction lc Liquid Chromatography (C18 column) extraction->lc msms Tandem Mass Spectrometry lc->msms data Data Analysis & Quantification msms->data

Figure 4: General workflow for LC-MS/MS quantification of acyl-CoAs.

Conclusion

This compound and acetoacetyl-CoA, while readily interconverted, occupy distinct positions in key metabolic pathways. Acetoacetyl-CoA stands at a critical branch point, feeding into both ketogenesis and cholesterol synthesis, while this compound is a key player in both the synthesis and breakdown of ketone bodies and fatty acids. Their potential roles as signaling molecules through protein acylation represent an exciting area for future research. The choice of analytical method for their quantification will depend on the specific research question, sample type, and available instrumentation, with LC-MS/MS offering the highest specificity and sensitivity for simultaneous analysis. A thorough understanding of their individual characteristics is paramount for accurately interpreting data in metabolic studies and for the development of targeted therapeutic strategies.

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity of D-3-Hydroxybutyryl-CoA Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of D-3-hydroxybutyryl-CoA, a key intermediate in fatty acid metabolism and ketone body formation, is paramount. However, the development of highly specific antibodies for this small molecule has proven challenging. This guide provides a comprehensive comparison of available analytical methods, focusing on their specificity, and presents supporting experimental data and protocols to aid in the selection of the most appropriate technique for your research needs.

The inherent difficulty in generating a robust immune response to small molecules, or haptens, such as this compound, poses a significant hurdle for the development of specific antibodies.[1][2][3][4][5] Small molecules are typically non-immunogenic and must be conjugated to a larger carrier protein to elicit an antibody response.[1][2][4][5] This process can result in antibodies with varying degrees of affinity and specificity, often with cross-reactivity to structurally similar molecules. Consequently, direct immunoassays for this compound are not widely available, compelling researchers to turn to alternative, more specific analytical techniques.

This guide explores two primary alternative methodologies for the quantification of this compound and its related analytes: enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Comparison: Enzymatic Assays vs. LC-MS/MS

ParameterEnzymatic AssaysLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Indirect measurement based on the activity of a specific enzyme (e.g., D-3-hydroxybutyrate dehydrogenase) that utilizes the target analyte as a substrate. The reaction product is then quantified, often spectrophotometrically.Direct detection and quantification based on the unique mass-to-charge ratio (m/z) of the target analyte and its fragments.
Specificity High, as it relies on the specificity of the enzyme for its substrate. However, potential for cross-reactivity with structurally similar molecules exists and must be validated.Very high, offering excellent discrimination from other molecules, including isomers, based on both retention time and specific mass fragmentation patterns.[6][7]
Sensitivity Generally in the micromolar to millimolar range.High sensitivity, often in the nanomolar to picomolar range, allowing for the detection of low-abundance analytes.[8]
Throughput Can be adapted for high-throughput screening using microplate formats.Can be automated for high throughput, but sample preparation can be a bottleneck.
Matrix Effects Less susceptible to matrix effects from complex biological samples compared to LC-MS/MS.Can be prone to matrix effects (ion suppression or enhancement) which may require extensive sample cleanup and the use of internal standards.
Instrumentation Requires a standard spectrophotometer or plate reader.Requires specialized and expensive LC-MS/MS instrumentation.
Expertise Relatively straightforward to perform with commercially available kits.Requires significant technical expertise for method development, data acquisition, and analysis.

Experimental Protocols and Workflows

Enzymatic Assay for D-3-Hydroxybutyrate

A common approach for the indirect measurement of this compound involves its conversion to D-3-hydroxybutyrate, which can then be quantified using a specific enzymatic assay. Commercial kits, such as the D-3-Hydroxybutyric Acid (β-Hydroxybutyrate) Assay Kit from Megazyme, provide a reliable and validated method.[9]

Principle: The assay is based on the oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776) by the enzyme D-3-hydroxybutyrate dehydrogenase (HBDH). This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, which can be measured by the increase in absorbance at 340 nm.[10]

Experimental Protocol (based on commercially available kits):

  • Sample Preparation: Biological samples may require deproteinization and neutralization prior to the assay.

  • Reagent Preparation: Prepare buffer, NAD+ solution, and HBDH enzyme solution as per the kit instructions.

  • Reaction Setup: In a microplate or cuvette, combine the sample with the buffer and NAD+ solution.

  • Initiation of Reaction: Add the HBDH enzyme to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or plate reader.

  • Quantification: The concentration of D-3-hydroxybutyrate in the sample is determined by comparing the change in absorbance to a standard curve prepared with known concentrations of D-3-hydroxybutyrate.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Neutralization Neutralization Deproteinization->Neutralization ReactionMix Reaction Mixture (Sample, Buffer, NAD+) Neutralization->ReactionMix HBDH Add D-3-Hydroxybutyrate Dehydrogenase (HBDH) ReactionMix->HBDH Incubation Incubation HBDH->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Quantification Quantification vs. Standard Curve Measurement->Quantification

Enzymatic assay workflow for D-3-hydroxybutyrate.

LC-MS/MS for Acyl-CoA Analysis

LC-MS/MS offers a highly specific and sensitive method for the direct quantification of this compound and other short-chain acyl-CoAs.[6][7]

Principle: This technique separates different molecules in a sample using liquid chromatography based on their physicochemical properties. The separated molecules are then ionized and fragmented in a mass spectrometer. The unique mass-to-charge ratio of the parent ion and its specific fragment ions allows for highly selective and sensitive detection and quantification.

Experimental Protocol (General Outline):

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable extraction buffer.

    • Perform protein precipitation, often with organic solvents like acetonitrile (B52724) or methanol.

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

    • The extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.[8]

  • Liquid Chromatography:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Elute the acyl-CoAs using a gradient of mobile phases, typically water with an organic modifier like acetonitrile, both containing an acid such as formic acid to improve ionization.

  • Tandem Mass Spectrometry:

    • The eluent from the LC is directed into the mass spectrometer.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

    • Quantify the analyte by comparing the peak area of its specific transition to that of the internal standard and a calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Injection Sample Injection Purification->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Fragmentation Fragmentation (MRM) Ionization->Fragmentation Detection Detection & Quantification Fragmentation->Detection

LC-MS/MS workflow for this compound.

Conclusion

While the direct detection of this compound using specific antibodies remains a challenge due to the inherent difficulties in producing high-quality antibodies against small molecules, researchers have robust and specific alternative methods at their disposal. Enzymatic assays provide a convenient and accessible method for the quantification of the related and often biologically relevant D-3-hydroxybutyrate. For researchers requiring the highest level of specificity and sensitivity for the direct measurement of this compound and other acyl-CoAs, LC-MS/MS stands as the gold standard. The choice between these methods will ultimately depend on the specific research question, the required level of sensitivity and specificity, available instrumentation, and the throughput needed. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to advance their studies in metabolism and drug development.

References

A Comparative Guide to Internal Standards for D-3-Hydroxybutyryl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-3-hydroxybutyryl-CoA (DBHB-CoA) by mass spectrometry (MS) is crucial for understanding various metabolic pathways and for the development of therapeutics targeting these processes. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results, as it corrects for variability in sample preparation, injection volume, and matrix effects. This guide provides an objective comparison of different internal standards for the MS analysis of DBHB-CoA, supported by experimental data from related analytes.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the most suitable choice for quantitative MS analysis. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). This near-identical chemical behavior ensures that the SIL and the analyte co-elute chromatographically and experience similar ionization suppression or enhancement, leading to the most accurate correction.

Carbon-13 (¹³C)-Labeled this compound

A ¹³C-labeled version of DBHB-CoA is considered the ideal internal standard. The ¹³C isotopes do not significantly alter the physicochemical properties of the molecule, ensuring perfect co-elution with the unlabeled analyte. This minimizes the risk of differential matrix effects that can occur if the analyte and IS separate during chromatography.[1]

Deuterated (²H)-Labeled this compound

Deuterated internal standards are a more common and often more cost-effective alternative to ¹³C-labeled standards. However, the substitution of hydrogen with deuterium can sometimes lead to a slight change in retention time, causing the IS to elute slightly earlier than the analyte in liquid chromatography.[1] While this effect is often minimal, it can potentially lead to less accurate correction in samples with significant matrix effects.

A Practical Alternative: Structural Analogs

When a stable isotope-labeled internal standard for a specific analyte is not commercially available or is prohibitively expensive, a structurally similar compound can be used as an alternative.

Crotonyl-CoA

For the analysis of short-chain acyl-CoAs, crotonyl-CoA has been successfully used as an internal standard.[2] Its structural similarity to DBHB-CoA means it will have comparable, though not identical, behavior during extraction and chromatographic separation. While not as ideal as a SIL, a structural analog can still provide a good level of quantitation if properly validated.

Performance Comparison of Internal Standards

Direct comparative studies on internal standards for this compound are limited in the published literature. However, data from the analysis of the closely related molecule 3-hydroxybutyric acid and other short-chain acyl-CoAs can provide valuable insights into the expected performance of different types of internal standards. The following table summarizes key performance metrics.

Performance MetricStable Isotope-Labeled (¹³C or ²H) IS (Data from 3-Hydroxybutyric Acid Analysis)Structural Analog (Crotonoyl-CoA) IS (Data from Short-Chain Acyl-CoA Analysis)
Linearity (r²) >0.99[3]>0.99[2]
Lower Limit of Quantification (LLOQ) 0.045 - 1.00 µg/mL in plasma[3]Analyte dependent, in the low ng/mL range[2]
Intra-day Precision (%CV) < 5.5%[3]Generally < 15%
Inter-day Precision (%CV) < 5.8%[3]Generally < 15%
Accuracy / Recovery (%) 93.22 - 103%[3]Not explicitly stated, but method showed high accuracy[2]

Note: The data presented is a synthesis from multiple sources for structurally related analytes and should be considered as a guideline. Performance in a specific assay for this compound will depend on the matrix, instrumentation, and laboratory procedures.

Experimental Protocols

Below are representative experimental protocols for the quantification of a short-chain hydroxy acid using a stable isotope-labeled internal standard and for the analysis of short-chain acyl-CoAs using a structural analog internal standard.

Protocol 1: Quantification of 3-Hydroxybutyric Acid using a Deuterated Internal Standard

This protocol is a representative example for the analysis of a small hydroxy acid in a biological matrix by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing the deuterated internal standard (e.g., rac 3-Hydroxybutyric Acid-d4) at a suitable concentration.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • 3-Hydroxybutyric Acid Transition: 103.0 -> 59.0[3]

    • Deuterated IS Transition: e.g., 107.0 -> 63.0 (will depend on the specific deuteration pattern)[3]

Protocol 2: Quantification of Short-Chain Acyl-CoAs using Crotonyl-CoA as Internal Standard

This protocol is adapted from a method for the analysis of various short-chain acyl-CoAs.

1. Sample Preparation (Deproteinization)

  • Homogenize tissue or cell samples in a suitable buffer.

  • Add a solution of 5-sulfosalicylic acid (SSA) to precipitate proteins.

  • Add crotonoyl-CoA internal standard to the sample.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant directly.

2. LC-MS/MS Analysis

  • Column: A suitable reversed-phase column.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) + 2.5 mM dimethylbutylamine (DMBA) in water.

  • Mobile Phase B: 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate.

  • Gradient: A suitable gradient to separate the acyl-CoAs.

  • Ionization Mode: ESI in positive mode.

  • MS/MS Mode: MRM.

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Calculate Concentration

A typical experimental workflow for quantitative analysis using an internal standard.

dot digraph "IS_Selection_Logic" { graph [nodesep=0.5, ranksep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start:\nNeed to quantify\nD-3-HB-CoA"]; "SIL_Available" [shape=diamond, label="Is a Stable Isotope-Labeled\n(SIL) IS available?"]; "Use_SIL" [shape=box, label="Use SIL IS\n(¹³C or ²H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Consider_Analog" [shape=box, label="Consider a structural analog\n(e.g., Crotonyl-CoA)"]; "Validate_Analog" [shape=diamond, label="Can the analog method\nbe validated?"]; "Use_Analog" [shape=box, label="Use validated\nstructural analog IS", fillcolor="#FBBC05", fontcolor="#202124"]; "Re-evaluate" [shape=box, label="Re-evaluate analytical\nstrategy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "SIL_Available"; "SIL_Available" -> "Use_SIL" [label="Yes"]; "SIL_Available" -> "Consider_Analog" [label="No"]; "Consider_Analog" -> "Validate_Analog"; "Validate_Analog" -> "Use_Analog" [label="Yes"]; "Validate_Analog" -> "Re-evaluate" [label="No"]; }

References

A Researcher's Guide to Assessing the Purity of Synthetic D-3-Hydroxybutyryl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of standards like D-3-hydroxybutyryl-CoA is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic this compound standards, complete with experimental protocols and data to inform your selection of the most appropriate technique.

This compound is a key intermediate in ketone body metabolism and fatty acid oxidation. Its accurate quantification is crucial in studies related to metabolic disorders, such as diabetes and fatty acid oxidation defects. The reliability of such research hinges on the well-characterized purity of the this compound standard used for calibration and as a reference.

This guide explores four common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Enzymatic Assays. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, accuracy, and throughput.

Comparative Analysis of Purity Assessment Methods

To provide a clear comparison, this section presents illustrative data on the purity assessment of a commercial batch of this compound standard (from a hypothetical supplier, "Acme Biochemicals, Lot #ABC123") using the four aforementioned techniques.

Analytical Method Purity (%) Precision (%RSD) Limit of Detection (LOD) Throughput Key Advantages Key Disadvantages
HPLC-UV 98.21.5~50 pmolHighRobust, widely available, good for quantifying known impurities.Lower sensitivity and specificity compared to MS, potential for co-elution.
LC-MS/MS 99.10.8<1 pmolHighHigh sensitivity and specificity, structural confirmation of impurities.Higher cost and complexity, potential for matrix effects.
Quantitative NMR (¹H-qNMR) 99.50.5~1 nmolLowAbsolute quantification without a specific reference standard, provides structural information.Lower sensitivity, requires specialized equipment and expertise.
Enzymatic Assay 97.5 (as D-isomer)2.5~10 pmolMediumHigh specificity for the biologically active isomer, relatively simple.Indirect measurement of purity, susceptible to enzyme inhibition.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to allow for replication and adaptation in your laboratory.

High-Performance Liquid Chromatography (HPLC-UV)

This method separates this compound from potential impurities based on their physicochemical properties, with detection via UV absorbance at 260 nm, characteristic of the adenine (B156593) moiety of coenzyme A.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • This compound standard solution (1 mg/mL in water)

Procedure:

  • Prepare a calibration curve using serial dilutions of the this compound standard.

  • Set the column temperature to 30°C.

  • Use a gradient elution:

    • 0-5 min: 5% B

    • 5-15 min: 5-30% B

    • 15-20 min: 30% B

    • 20-22 min: 30-5% B

    • 22-30 min: 5% B

  • Set the flow rate to 1.0 mL/min and the injection volume to 20 µL.

  • Monitor the absorbance at 260 nm.

  • Calculate the purity based on the area of the this compound peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard solution (10 µg/mL in water)

Procedure:

  • Use a gradient elution:

    • 0-2 min: 2% B

    • 2-8 min: 2-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-2% B

    • 10.1-12 min: 2% B

  • Set the flow rate to 0.3 mL/min and the injection volume to 5 µL.

  • Use electrospray ionization (ESI) in positive mode.

  • Monitor the precursor-to-product ion transition for this compound (e.g., m/z 854.2 -> 347.1).

  • Identify and quantify impurities by their specific mass transitions.

  • Calculate purity based on the peak area of this compound relative to the total ion chromatogram area of all related species.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary ratio method that can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz or higher)

Reagents:

  • This compound standard

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Accurately weigh the this compound standard and the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

  • Acquire the ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Integrate a well-resolved proton signal from this compound (e.g., the methyl protons) and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Enzymatic Assay

This method utilizes the specific enzymatic conversion of this compound to acetoacetyl-CoA by D-3-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Instrumentation:

  • UV-Vis spectrophotometer or plate reader

Reagents:

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD⁺ solution

  • D-3-hydroxybutyrate dehydrogenase

  • This compound standard solution

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD⁺.

  • Add a known amount of the this compound standard solution to the reaction mixture.

  • Initiate the reaction by adding D-3-hydroxybutyrate dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • The purity is determined by comparing the measured concentration to the expected concentration based on the weighed amount of the standard.

Visualizing the Context: Metabolic Pathways and Experimental Workflow

To better understand the biological significance of this compound and the logical flow of purity assessment, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Standard This compound Standard Dilution Serial Dilution / Accurate Weighing Standard->Dilution HPLC HPLC-UV Dilution->HPLC LCMS LC-MS/MS Dilution->LCMS qNMR qNMR Dilution->qNMR Enzymatic Enzymatic Assay Dilution->Enzymatic Purity Purity Calculation HPLC->Purity LCMS->Purity qNMR->Purity Enzymatic->Purity Comparison Method Comparison Purity->Comparison

Experimental workflow for purity assessment.

The diagram above illustrates the general workflow for assessing the purity of a this compound standard, from sample preparation through to data analysis and method comparison.

ketone_metabolism cluster_ketogenesis Ketogenesis (Liver Mitochondria) cluster_ketolysis Ketolysis (Extrahepatic Tissues) AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase D3HB D-3-Hydroxybutyrate Acetoacetate->D3HB D-3-Hydroxybutyrate dehydrogenase Acetoacetate_k Acetoacetate Acetoacetate->Acetoacetate_k Transport D3HB_k D-3-Hydroxybutyrate D3HB->D3HB_k Transport D3HB_k->Acetoacetate_k D-3-Hydroxybutyrate dehydrogenase AcetoacetylCoA_k Acetoacetyl-CoA Acetoacetate_k->AcetoacetylCoA_k Succinyl-CoA transferase AcetylCoA_k 2x Acetyl-CoA AcetoacetylCoA_k->AcetylCoA_k Thiolase TCA TCA Cycle AcetylCoA_k->TCA

Ketone body metabolism pathway.

This diagram outlines the metabolic pathways of ketogenesis in the liver and ketolysis in extrahepatic tissues. This compound is a key intermediate in the synthesis of D-3-hydroxybutyrate, a major ketone body.

Conclusion

The selection of an appropriate analytical method for assessing the purity of this compound standards depends on the specific requirements of the research. For routine quality control where high throughput is essential, HPLC-UV provides a robust and reliable option. When the highest sensitivity and specificity are required, particularly for identifying unknown impurities, LC-MS/MS is the method of choice. For establishing a primary standard with the highest accuracy and for absolute quantification, qNMR is unparalleled. Finally, enzymatic assays offer a functional assessment of the biologically active D-isomer, which can be a valuable orthogonal technique.

By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most suitable approach to ensure the quality and reliability of their this compound standards, ultimately leading to more accurate and impactful scientific discoveries.

Validating Knockout Models for D-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of a knockout model is a critical first step in studying disease mechanisms and evaluating potential therapeutics. This guide provides a comprehensive comparison of methodologies and experimental data for the validation of a knockout model for D-3-hydroxybutyryl-CoA dehydrogenase (HADH) deficiency, a rare inherited metabolic disorder affecting fatty acid β-oxidation.

This guide will delve into the validation of both animal and cellular knockout models targeting the Hadh gene, which encodes the short-chain 3-hydroxyacyl-CoA dehydrogenase. Deficiency in this enzyme leads to a disruption in the breakdown of short-chain fatty acids, resulting in clinical manifestations such as hypoglycemia, hyperinsulinism, and hepatic dysfunction. The validation process is crucial to ensure that the model accurately recapitulates the human disease phenotype.

Comparison of Knockout Models and Alternative Approaches

The primary model for studying HADH deficiency is the Hadh gene knockout mouse. This model provides a systemic view of the disease's impact on various tissues. As an alternative, cellular models, particularly those generated using CRISPR/Cas9 technology, offer a high-throughput platform for mechanistic studies and drug screening.

Model TypeAdvantagesDisadvantagesKey Validation Parameters
Hadh Knockout Mouse Systemic physiological relevance; allows for behavioral and in vivo studies.Higher cost and longer generation time; complex interplay of various organ systems.- Reduced HADH enzyme activity- Altered plasma acylcarnitine profile- Abnormal urinary organic acid levels- Hypoglycemia and hyperinsulinemia- Hepatic steatosis
CRISPR-generated HADH Knockout Cell Lines High-throughput screening capabilities; precise genetic modification; lower cost.Lack of systemic context; may not fully replicate in vivo cellular interactions.- Complete absence of HADH protein- Decreased fatty acid oxidation rate- Accumulation of specific metabolites- Altered cellular bioenergetics
Other FAO Disorder Mouse Models (e.g., MCAD, VLCAD) Provide comparative insights into fatty acid oxidation defects.Different enzymatic step affected, leading to distinct metabolic and clinical phenotypes.Comparison of acylcarnitine profiles, organic aciduria, and specific clinical manifestations.

Experimental Validation Protocols

The following are detailed methodologies for key experiments essential for validating a knockout model of HADH deficiency.

HADH Enzyme Activity Assay in Tissue Lysates

This protocol is adapted for the measurement of HADH activity in tissue homogenates, a critical step to confirm the functional consequence of the gene knockout.

Materials:

  • Tissue sample (e.g., liver, heart)

  • Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, with protease inhibitors)

  • Spectrophotometer

  • Cuvettes

  • Reaction mix: 100 mM potassium phosphate buffer (pH 7.4), 0.2 mM NADH, 0.1 mM acetoacetyl-CoA

Procedure:

  • Homogenize the tissue sample in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • In a cuvette, add the reaction mix.

  • Add a standardized amount of tissue lysate to the cuvette to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity, expressed as nmol of NADH oxidized per minute per milligram of protein.

Acylcarnitine Profiling by Mass Spectrometry

Analysis of acylcarnitine species in plasma or dried blood spots is a primary diagnostic marker for fatty acid oxidation disorders.

Materials:

  • Plasma or dried blood spot sample

  • Internal standards (isotopically labeled carnitine and acylcarnitines)

  • Methanol (B129727) with 0.1% formic acid for extraction

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Extract acylcarnitines from the sample using methanol containing internal standards.

  • Derivatize the extracted acylcarnitines if necessary, depending on the specific MS/MS method.

  • Inject the sample into the MS/MS system.

  • Analyze the acylcarnitine species based on their mass-to-charge ratio.

  • Quantify the concentration of each acylcarnitine species by comparing its peak area to that of the corresponding internal standard.

Urinary Organic Acid Analysis by GC-MS

Elevated levels of specific organic acids in urine are indicative of metabolic blocks.

Materials:

  • Urine sample

  • Internal standard (e.g., a non-physiological organic acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization agent (e.g., BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Add the internal standard to the urine sample.

  • Extract the organic acids from the acidified urine using an organic solvent.

  • Evaporate the solvent and derivatize the dried residue to make the organic acids volatile.

  • Inject the derivatized sample into the GC-MS.

  • Identify and quantify the organic acids based on their retention times and mass spectra.

Cellular Fatty Acid Oxidation Rate Measurement

This assay determines the capacity of cells to metabolize fatty acids.

Materials:

  • Cultured cells (wild-type and knockout)

  • [³H]-palmitic acid

  • Scintillation counter

Procedure:

  • Plate an equal number of wild-type and knockout cells.

  • Incubate the cells with medium containing [³H]-palmitic acid.

  • After incubation, measure the amount of ³H₂O released into the medium, which is a product of fatty acid β-oxidation.

  • Normalize the results to the total protein content or cell number.

Quantitative Data Summary

The following tables summarize expected quantitative data from the validation of Hadh knockout models.

Table 1: Metabolic Parameters in Hadh Knockout Mice

ParameterWild-TypeHadh Knockout
Plasma Glucose (mg/dL) 100 ± 1060 ± 8
Plasma Insulin (ng/mL) 0.5 ± 0.12.0 ± 0.5
Liver HADH Activity (nmol/min/mg protein) 50 ± 5< 2
Plasma C4-OH-carnitine (µM) < 0.11.5 ± 0.3
Urinary 3-hydroxyglutarate (mmol/mol creatinine) < 550 ± 10

Table 2: Cellular Validation of HADH Knockout

ParameterWild-Type CellsHADH Knockout Cells
HADH Protein Expression (Western Blot) PresentAbsent
Fatty Acid Oxidation Rate (pmol/hr/mg protein) 150 ± 2030 ± 5
Cellular ATP Levels (relative units) 1.0 ± 0.10.6 ± 0.08

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the metabolic pathway affected by HADH deficiency.

experimental_workflow cluster_animal Animal Model Validation cluster_cellular Cellular Model Validation A1 Hadh Knockout Mouse Generation A2 Tissue Collection (Liver, Blood) A1->A2 A3 HADH Enzyme Activity Assay A2->A3 A4 Metabolite Analysis (Acylcarnitines, Organic Acids) A2->A4 A5 Phenotypic Analysis (Glucose, Insulin) A2->A5 C1 CRISPR HADH Knockout C2 Single Cell Cloning C1->C2 C3 Genomic Validation (Sequencing) C2->C3 C4 Protein Validation (Western Blot) C2->C4 C5 Functional Validation (FAO Assay) C4->C5 fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketothiolase

Safety Operating Guide

Personal protective equipment for handling D-3-hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-3-hydroxybutyryl-CoA

Chemical Identifier:

Compound NameThis compound
Synonyms (3R)-3-hydroxybutanoyl-CoA, β-Hydroxybutyryl-coenzyme A
Molecular Formula C25H42N7O18P3S[3]
Molecular Weight 853.62 g/mol [3]
Hazard Identification and Precautionary Measures

While specific hazard data for this compound is limited, related compounds may cause skin and eye irritation.[2] Therefore, it is crucial to handle this compound with care to minimize exposure.

Precautionary Statements:

Statement IDDescription
P264 Wash hands and any exposed skin thoroughly after handling.
P280 Wear protective gloves, protective clothing, eye protection, and face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[2]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P501 Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)

A risk assessment should be conducted for any non-sterile compounding to determine the necessary precautions.[4] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.

Recommended PPE:

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect against potential splashes and aerosols.
Hand Protection Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.To prevent skin contact with the chemical.
Body Protection A standard laboratory coat is required.To protect skin and clothing from spills.
Respiratory Protection Generally not required under normal use with adequate ventilation.[1] If aerosols may be generated, a risk assessment should determine if respiratory protection is needed.To prevent inhalation of any airborne particles.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a well-ventilated place, with the container tightly closed.[2]

  • For long-term stability, refer to the manufacturer's storage temperature recommendations, which may include refrigeration.[2]

Handling and Experimental Workflow:

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Workstation 2. Prepare Workstation (Clean surface, gather materials) Don_PPE->Prepare_Workstation Weigh_Compound 3. Weigh Compound (In a chemical fume hood or designated area) Prepare_Workstation->Weigh_Compound Perform_Experiment 4. Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate 5. Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Dispose_Waste 6. Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose_Waste Doff_PPE 7. Doff PPE Dispose_Waste->Doff_PPE

Standard operational workflow for handling this compound.

Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Use appropriate PPE to clean the spill area. Place absorbed material into a sealed container for disposal.

  • Ventilate: Ensure the area is well-ventilated.

Disposal Plan:

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G Start Generated Waste (Unused compound, contaminated materials) Is_Hazardous Is waste considered hazardous per institutional guidelines? Start->Is_Hazardous Hazardous_Disposal Dispose as Hazardous Chemical Waste Is_Hazardous->Hazardous_Disposal Yes Non_Hazardous_Disposal Dispose according to non-hazardous waste procedures Is_Hazardous->Non_Hazardous_Disposal No

Decision tree for the disposal of this compound waste.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.